Cyclophellitol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126661-83-4 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
YQLWKYQDOQEWRD-GEGSFZHJSA-N |
SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonyms |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cyclophellitol on β-Glucosidases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophellitol, a naturally derived cyclitol epoxide, is a potent and highly selective mechanism-based irreversible inhibitor of retaining β-glucosidases. Its inhibitory action stems from its ability to mimic the transition state of the natural substrate, leading to the formation of a stable covalent bond with a key catalytic residue in the enzyme's active site. This guide provides a comprehensive overview of the molecular mechanism of this compound's action, detailed experimental protocols for its study, and a summary of key quantitative data. The information presented herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and chemical biology in their efforts to understand and utilize this powerful class of inhibitors.
Core Mechanism of Action
This compound's efficacy as a β-glucosidase inhibitor is rooted in its structural and chemical properties, which allow it to exploit the catalytic mechanism of retaining glycosidases.
Transition State Mimicry
Retaining β-glucosidases catalyze the hydrolysis of β-glycosidic bonds through a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. This process proceeds through a series of conformational changes in the substrate, with the transition state adopting a distorted half-chair or boat conformation. This compound, with its rigid cyclitol backbone and epoxide ring, is constrained in a 4H3 half-chair conformation.[1][2] This conformation closely resembles the oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis.[1][2] This structural mimicry allows this compound to bind with high affinity to the active site of β-glucosidases.
Covalent Bond Formation
Once positioned within the active site, the strained epoxide ring of this compound becomes the target of a nucleophilic attack by a catalytic carboxylate residue, typically a glutamic acid.[3][4] This attack is facilitated by a second acidic residue (the acid/base catalyst) which protonates the epoxide oxygen, promoting ring-opening. The nucleophilic attack results in the formation of a stable ester linkage between the this compound molecule and the enzyme, effectively and irreversibly inactivating it.[3] This covalent modification has been confirmed through X-ray crystallography and mass spectrometry.[3][5]
The specificity of this compound for β-glucosidases over α-glucosidases is attributed to the stereochemistry of its hydroxyl groups, which mirrors that of β-glucose, ensuring correct orientation and interaction with the amino acid residues in the active site of β-glucosidases.[4]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives has been quantified against various β-glucosidases, particularly the human enzymes GBA1, GBA2, and GBA3, which are implicated in various diseases.
| Inhibitor | Enzyme | IC50 (nM) | Ki (mM) | kinact (min-1) | Reference(s) |
| This compound | GBA1 | 1.0 | - | - | [6] |
| This compound | GBA2 | ~100 | - | - | [6] |
| This compound | GBA3 | >10,000 | - | - | [3] |
| This compound | Almond β-glucosidase | - | 0.34 | 2.38 | [7] |
| This compound | Agrobacterium sp. β-glucosidase | - | 0.055 | 1.26 | [7] |
| Biphenyl-cyclophellitol 6 | GBA1 | 1.0 | - | - | [6] |
| Adamantyl-cyclophellitol 7 | GBA1 | 1.0 | - | - | [6] |
| β-d-xylo-Cyclophellitol | GBA1 | 2671 | - | - | [8] |
| β-d-xylo-Cyclophellitol aziridine | GBA1 | 719 | - | - | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Enzyme Kinetics: Determination of Inhibition Parameters (IC50, Ki, and kinact)
Objective: To quantify the inhibitory potency of this compound.
Materials:
-
Purified β-glucosidase
-
This compound (or derivative) stock solution (in a suitable solvent, e.g., DMSO)
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG)
-
Assay buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Protocol for IC50 Determination:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of β-glucosidase to each well.
-
Add the different concentrations of the this compound dilutions to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of pNPG to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Ki and kinact Determination:
-
Set up a series of reactions, each containing the enzyme, substrate (pNPG), and a different concentration of this compound. Reactions should be initiated by the addition of the enzyme.
-
Continuously monitor the absorbance at 405 nm over time for each reaction.
-
The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated.
-
Fit each progress curve to a single-exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the resulting data to the following equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact (the maximum rate of inactivation) and Ki (the inhibition constant).
X-ray Crystallography of the this compound-β-Glucosidase Complex
Objective: To visualize the covalent adduct and determine the three-dimensional structure of the inhibited enzyme.
Materials:
-
Highly purified and concentrated β-glucosidase
-
This compound
-
Crystallization screening kits and reagents
-
Cryoprotectant (e.g., glycerol)
-
X-ray diffraction equipment (synchrotron source recommended)
Protocol:
-
Co-crystallization:
-
Incubate the purified β-glucosidase with a molar excess of this compound to ensure complete inactivation.
-
Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.
-
Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop vapor diffusion) with a range of precipitants, buffers, and salts.
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the native β-glucosidase.
-
Soak the crystals in a solution containing this compound for a period sufficient for the inhibitor to diffuse into the crystal and react with the enzyme.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on the X-ray diffractometer.
-
Collect diffraction data at a high-intensity X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known β-glucosidase structure as a search model.
-
Build the model of the this compound-enzyme complex into the electron density map.
-
Refine the structure to obtain a high-resolution model of the covalent adduct in the active site.
-
Mass Spectrometry of the this compound-β-Glucosidase Adduct
Objective: To confirm the formation of a covalent adduct and identify the site of modification.
Materials:
-
Purified β-glucosidase
-
This compound
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Incubate the β-glucosidase with this compound to form the covalent adduct.
-
Denature the protein, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Elute the peptides directly into the mass spectrometer.
-
Acquire mass spectra of the peptides (MS1 scan).
-
Select peptide ions for fragmentation (MS2 scan) to obtain sequence information.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the β-glucosidase.
-
Identify the peptide containing the this compound modification by looking for a mass shift corresponding to the mass of this compound.
-
The fragmentation pattern of the modified peptide will confirm the exact amino acid residue that is covalently bound to the inhibitor.
-
Visualizations
Mechanism of Covalent Inhibition
Caption: Covalent inhibition of β-glucosidase by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters of this compound.
Conclusion
This compound and its analogues represent a cornerstone in the study of retaining β-glucosidases. Their mechanism-based, covalent mode of action, driven by transition state mimicry, provides a powerful tool for probing enzyme function, developing activity-based probes, and as a starting point for the design of therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricate interactions between this remarkable inhibitor and its enzymatic targets.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enzymlogic.com [enzymlogic.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Isolation of Cyclophellitol from Phellinus sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophellitol, a potent and irreversible inhibitor of β-glucosidases, was first discovered and isolated from the culture filtrate of a mushroom belonging to the Phellinus genus in 1990.[1] This novel cyclitol, with its unique 7-oxabicyclo[4.1.0]heptane structure, has since garnered significant interest within the scientific community, particularly in the fields of glycobiology and drug development. Its mechanism of action involves the formation of a stable covalent bond with the catalytic nucleophile of retaining β-glucosidases, leading to their inactivation.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Phellinus sp., presenting detailed experimental protocols, quantitative data, and visualizations of the key processes.
Discovery and Biological Activity
In the course of screening for β-glucosidase inhibitors, a culture filtrate of a Phellinus species was found to exhibit strong inhibitory activity.[1] The active compound was identified as this compound.
Biological Activity and Specificity
This compound is a highly specific and effective irreversible inactivator of β-glucosidases.[2] It has been shown to inactivate β-glucosidases from various sources, including almond emulsin and Agrobacterium sp.[2] The inhibition follows pseudo-first-order kinetics, and the inactivation is irreversible, as demonstrated by the lack of enzyme reactivation upon dialysis.[2]
The high specificity of this compound is a key feature. Even at high concentrations, it shows no significant inactivation of yeast α-glucosidase and only very slow inactivation of E. coli β-galactosidase.[2]
Quantitative Bioactivity Data
The inhibitory activity of this compound against almond-derived β-glucosidase was quantified, providing a key benchmark for its potency.
| Enzyme Source | Inhibitor | IC50 | Reference |
| Almond | This compound | 0.8 µg/mL | [1] |
Isolation and Purification of this compound
The isolation of this compound from the culture filtrate of Phellinus sp. involves a multi-step process designed to separate the compound of interest from other metabolites and components of the culture medium. The key stages of this process are charcoal separation, column chromatography, and crystallization.[1]
Fermentation of Phellinus sp.
Detailed information on the specific fermentation conditions for the production of this compound by Phellinus sp. is not extensively available in the public domain. However, a general protocol for the cultivation of Phellinus species for the production of secondary metabolites can be inferred.
General Fermentation Protocol:
-
Inoculum Preparation: A pure culture of Phellinus sp. is grown on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain a sufficient amount of mycelium.
-
Liquid Culture: The mycelium is then used to inoculate a liquid fermentation medium. The composition of the medium can vary but typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Incubation: The culture is incubated at a controlled temperature (typically 25-30°C) with agitation to ensure proper aeration and nutrient distribution. The fermentation is carried out for a period sufficient to allow for the production of this compound, which can be monitored by testing the β-glucosidase inhibitory activity of the culture filtrate at regular intervals.
Experimental Protocols for Isolation and Purification
The following protocols are based on the methods described in the original discovery paper by Atsumi et al. (1990) and general laboratory practices for the isolation of natural products from fungal cultures.
Protocol 1: Charcoal Adsorption and Elution
-
Filtration: The Phellinus sp. culture broth is filtered to separate the mycelium from the culture filtrate containing the dissolved this compound.
-
Charcoal Adsorption: Activated charcoal is added to the culture filtrate. The amount of charcoal will depend on the volume of the filtrate and the concentration of the target compound. The mixture is stirred for a defined period to allow for the adsorption of this compound and other organic molecules onto the charcoal.
-
Washing: The charcoal is collected by filtration and washed with water to remove salts and other polar impurities.
-
Elution: The adsorbed compounds are eluted from the charcoal using an organic solvent. A common choice would be a mixture of methanol (B129727) and water or acetone (B3395972) and water. The polarity of the elution solvent is a critical parameter to optimize for the selective elution of this compound.
Protocol 2: Column Chromatography
-
Column Preparation: A chromatography column is packed with a suitable stationary phase. Based on the polar nature of this compound, a normal-phase adsorbent like silica (B1680970) gel or a reversed-phase material like C18-functionalized silica could be used. The choice of stationary phase will dictate the solvent system for elution.
-
Sample Loading: The crude extract obtained from the charcoal elution step is concentrated and dissolved in a minimal amount of the initial mobile phase before being loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (for normal-phase chromatography) or decreasing polarity (for reversed-phase chromatography). For example, a gradient of chloroform (B151607) to methanol or ethyl acetate (B1210297) to methanol could be employed for silica gel chromatography.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed for the presence of this compound, typically by thin-layer chromatography (TLC) and by testing for β-glucosidase inhibitory activity. Fractions containing the pure compound are pooled.
Protocol 3: Crystallization
-
Concentration: The pooled fractions containing pure this compound are concentrated under reduced pressure to obtain a viscous syrup or a solid residue.
-
Solvent Selection: A suitable solvent or solvent system for crystallization is selected. This often involves dissolving the compound in a good solvent (e.g., methanol, ethanol) and then slowly adding a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed.
-
Crystal Growth: The solution is allowed to stand undisturbed at a controlled temperature (e.g., room temperature or 4°C) to allow for the slow formation of crystals.
-
Crystal Collection: The resulting crystals of this compound are collected by filtration, washed with a small amount of the poor solvent, and dried.
Visualization of the Isolation Workflow
Caption: Workflow for the isolation and purification of this compound from Phellinus sp.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through spectroscopic and crystallographic analysis.[1]
Chemical Structure
The systematic name for this compound is (1S,2R,3S,4R,5R,6R)-5-hydroxymethyl-7-oxabicyclo[4.1.0]heptane-2,3,4-triol.[1]
Physicochemical and Spectroscopic Data
While the original publication provides the structure, detailed spectroscopic data is often found in subsequent synthetic and analytical studies. The following table summarizes typical physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O₅ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Colorless crystals |
| ¹H NMR (D₂O) | δ (ppm): 3.85-3.95 (m, 2H), 3.65-3.75 (m, 2H), 3.50-3.60 (m, 1H), 3.30-3.40 (m, 1H), 3.15-3.25 (m, 1H), 2.15-2.25 (m, 1H) |
| ¹³C NMR (D₂O) | δ (ppm): 77.5, 74.8, 73.0, 70.5, 61.0, 56.5, 55.0 |
| Mass Spectrometry (ESI-MS) | m/z: 177.07 [M+H]⁺, 199.05 [M+Na]⁺ |
Note: NMR data are approximate and can vary based on the solvent and instrument used.
Mechanism of Action: Irreversible Inhibition of β-Glucosidases
This compound acts as a mechanism-based inactivator of retaining β-glucosidases.[2] Its structure mimics the transition state of the natural substrate.
Signaling Pathway of Inhibition
The epoxide ring in this compound is key to its inhibitory activity. In the active site of a retaining β-glucosidase, the catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue) attacks the epoxide ring. This leads to the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, effectively and irreversibly inactivating the enzyme.
Caption: Mechanism of irreversible inhibition of retaining β-glucosidases by this compound.
Conclusion
The discovery of this compound from Phellinus sp. has provided a valuable tool for the study of retaining β-glucosidases and a lead compound for the development of therapeutic agents. The isolation procedure, though requiring multiple steps, yields a highly pure and potent inhibitor. Further research into the fermentation of Phellinus sp. could lead to improved yields of this important natural product. The detailed methodologies and data presented in this guide are intended to support researchers and drug development professionals in their work with this compound and related compounds.
References
- 1. Production, isolation and structure determination of a novel beta-glucosidase inhibitor, this compound, from Phellinus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Total Synthesis of (+)-Cyclophellitol and its Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cyclophellitol, a potent, irreversible inhibitor of β-glucosidases, has garnered significant attention in the scientific community due to its therapeutic potential. Its unique structure, featuring a cyclitol core with a strategically positioned epoxide, mimics the natural substrate of these enzymes, leading to covalent modification of the active site and subsequent inactivation. This mechanism of action makes cyclophellitol and its analogues valuable tools in glycobiology research and promising candidates for the development of therapeutics for diseases such as Gaucher's disease and certain types of cancer. This technical guide provides a comprehensive overview of the total synthesis of (+)-cyclophellitol and its enantiomer, with a focus on a highly efficient route from D-xylose. Detailed experimental protocols for key transformations are provided to facilitate its synthesis in a laboratory setting.
Comparative Overview of Synthetic Strategies
Several synthetic routes to (+)-cyclophellitol have been developed, starting from various chiral pool materials. The choice of starting material significantly influences the overall efficiency and length of the synthesis.
| Starting Material | Key Reactions | Number of Steps (Longest Linear) | Overall Yield | Reference |
| D-Xylose | Zinc-mediated Vasella fragmentation, Indium-mediated Barbier reaction, Ring-closing metathesis, Diastereoselective epoxidation | 9 | ~14% | Madsen et al.[1][2][3] |
| D-Glucose | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |
| D-Mannose | Not specified in detail | Not specified in detail | Not specified in detail | Not specified in detail |
The synthesis developed by Madsen and coworkers, commencing from the readily available and inexpensive D-xylose, stands out as the most concise route reported to date.[2][3] This efficiency is achieved through a series of highly selective and high-yielding organometallic reactions.
Retrosynthetic Analysis and Synthetic Pathway
The retrosynthetic analysis for the synthesis of (+)-cyclophellitol from D-xylose reveals a convergent strategy. The key steps involve the formation of a cyclohexene (B86901) ring system via ring-closing metathesis, followed by stereoselective epoxidation.
Retrosynthetic Pathway Diagram
Caption: Retrosynthetic analysis of (+)-cyclophellitol.
Forward Synthesis Workflow
References
A Technical Guide to the Structural Basis of Glycosidase Inhibition by Cyclophellitol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the structural and mechanistic principles underlying the inhibition of glycosidases by cyclophellitol and its derivatives. It consolidates quantitative kinetic data, details key experimental protocols, and visualizes the core mechanisms and workflows.
Introduction: this compound as a Mechanism-Based Inhibitor
Glycoside hydrolases (glycosidases) are a vast and crucial class of enzymes involved in numerous biological processes, from digestion to cellular communication, making them significant therapeutic targets.[1][2][3] These enzymes are broadly classified by their catalytic mechanism, with "retaining" glycosidases utilizing a two-step, double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate.[4][5]
This compound, a natural product isolated from the Phellinus mushroom, is a potent, mechanism-based, and irreversible inhibitor of retaining β-glucosidases.[2][4][6] Its unique structure, featuring a cyclitol core with an epoxide functionality, allows it to act as a "suicide" inhibitor. It enters the enzyme's active site and becomes covalently bound to the catalytic nucleophile, leading to irreversible inactivation.[1][4][7] This high specificity and potent mode of action have made this compound and its synthetic analogs, such as this compound aziridines and cyclosulfates, invaluable tools in chemical biology for activity-based protein profiling (ABPP) and as starting points for drug discovery.[2][3][7][8]
The Molecular Mechanism of Covalent Inhibition
The inhibitory power of this compound stems from its ability to hijack the catalytic machinery of retaining glycosidases. The process involves several key steps:
-
Binding and Conformational Mimicry: this compound enters the active site and adopts a conformation that mimics the transition state of the natural substrate.[1][7][9]
-
Acid-Catalyzed Ring Opening: The enzyme's catalytic acid/base residue (typically a glutamic or aspartic acid) protonates the epoxide oxygen, making the anomeric carbon highly electrophilic.[1][4]
-
Nucleophilic Attack: The catalytic nucleophile, another carboxylate residue, performs a nucleophilic attack on the anomeric carbon.[4][10]
-
Covalent Adduct Formation: This attack opens the epoxide ring and forms a stable, covalent ester linkage between the inhibitor and the enzyme.[1][4][11]
Unlike the transient glycosyl-enzyme intermediate formed with a natural substrate, the resulting enzyme-cyclophellitol adduct is highly stable and cannot be hydrolyzed by water, leading to the irreversible inactivation of the enzyme.[4][7]
Caption: Mechanism of irreversible inhibition of a retaining glycosidase by this compound.
Structural Basis of Specificity: The Role of Conformation
The remarkable specificity of this compound analogs for different classes of glycosidases is dictated by their rigid conformations, which are locked in place by the epoxide, aziridine (B145994), or cyclosulfate ring.[6][10] This conformational constraint ensures that the inhibitor accurately mimics the specific transition state or Michaelis complex geometry preferred by its target enzyme class.
-
β-Glucosidase Inhibition: Natural this compound, a β-glucose mimic, is constrained to a ⁴H₃ half-chair conformation . This shape perfectly mimics the oxocarbenium ion-like transition state that retaining β-glucosidases generate during catalysis.[6][7][9][10]
-
α-Glucosidase Inhibition: In contrast, synthetic α-configured analogs like 1,6-epi-cyclophellitol (B1244939) adopt a ⁴C₁ chair conformation . This geometry matches the conformation of the Michaelis complex for retaining α-glucosidases, making these compounds potent and selective inhibitors for this enzyme class.[10][12]
This principle of conformational mimicry is a cornerstone of this compound's potency and selectivity, and it has been validated by numerous kinetic studies and X-ray crystal structures of enzyme-inhibitor complexes.[4][10]
Caption: Relationship between this compound conformation and glycosidase specificity.
Quantitative Data: Inhibition Kinetics
The potency of this compound derivatives is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the initial binding constant (Kᵢ), and the maximal rate of inactivation (kᵢₙₐ꜀ₜ). The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant for inactivation and is a key measure of inhibitory efficiency.
Table 1: Kinetic Parameters of this compound Epoxides and Aziridines
| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| This compound (1) | Human GBA1 | 9.2 | 0.7 | ~1270 | [10] |
| 1,6-epi-Cyclophellitol (3) | Human GAA | 1400 | 0.5 | ~6 | [10] |
| (1R,6S)-diastereoisomer | Brewer's Yeast α-D-glucosidase | 26.9 | 0.401 | ~248 | [13] |
| (1R,2S,6S)-diastereoisomer | Jack Bean α-D-mannosidase | 120 | 2.85 | ~396 |[13] |
Table 2: Kinetic Parameters of this compound Cyclosulfates
| Compound | Target Enzyme | IC₅₀ | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹mM⁻¹) | Notes | Reference |
|---|---|---|---|---|---|
| α-Cyclosulfate (5) | Human GAA | 82 nM | 64 | Rapid irreversible inhibition | [10] |
| α-Cyclosulfate (5) | Human GANAB | 29 nM | - | Potent nanomolar inhibitor | [10] |
| β-Cyclosulfate (6) | Human GBA1 | 119 μM | - | Modest inhibitor | [10] |
| β-Cyclosulfate (6) | Human GBA2 | 58 μM | - | Modest inhibitor |[10] |
Table 3: Kinetic Parameters of Glycosylated this compound Derivatives for Cellulases
| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (s⁻¹M⁻¹) | Reference |
|---|---|---|---|---|---|
| Inhibitor 1 (Cellobiose mimic) | H. insolens Cel7B | 31 | 0.84 | 450 | [14] |
| Inhibitor 5 | H. insolens Cel7B | 1.9 | 0.35 | 3100 | [14] |
| Inhibitor 13 | H. insolens Cel7B | 3.9 | 0.50 | 2100 |[14] |
Key Experimental Methodologies
Protocol: Synthesis of this compound Analogs
The synthesis of this compound and its derivatives is a complex multi-step process, often starting from readily available carbohydrates like D-xylose or D-glucal.[10][15]
-
Preparation of Key Intermediate: A key cyclohexene (B86901) intermediate is synthesized over several steps. For example, starting from D-xylose, a key alkene can be produced in nine optimized steps.[10]
-
Diol Formation: The alkene is oxidized (e.g., using ruthenium trichloride/sodium periodate) to afford a mixture of cis-diols.[10]
-
Separation of Isomers: The α- and β-configured diol isomers are separated using column chromatography or recrystallization.[10]
-
Formation of Electrophilic Trap:
-
Epoxides: The diol is converted to an epoxide, typically using reagents like m-CPBA.[2]
-
Aziridines: The diol is converted to an aziridine through a multi-step process often involving azide (B81097) displacement and subsequent reduction/cyclization.[2]
-
Cyclic Sulfates: The diol is reacted to form a cyclic sulfate, which serves as an electrophilic equivalent of the epoxide.[10]
-
-
Deprotection: Finally, protecting groups are removed to yield the target this compound analog.
Protocol: Determination of Inhibition Kinetics (IC₅₀ and kᵢₙₐ꜀ₜ)
Kinetic parameters are determined using fluorogenic substrates, such as 4-methylumbelliferyl (4-MU) glycosides.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified enzyme and the inhibitor in an appropriate buffer (e.g., McIlvaine buffer at a specific pH).[10]
-
IC₅₀ Determination:
-
Pre-incubate the enzyme with a range of inhibitor concentrations for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C for human enzymes).[10]
-
Initiate the reaction by adding a saturating concentration of the fluorogenic substrate (e.g., 4-MU-α-Glc).[10]
-
Measure the rate of fluorescence increase over time.
-
Plot the residual enzyme activity against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[10]
-
-
kᵢₙₐ꜀ₜ and Kᵢ Determination:
-
For a range of inhibitor concentrations, monitor the reaction progress immediately after mixing enzyme, inhibitor, and substrate (continuous assay).[14]
-
Alternatively, pre-incubate the enzyme and inhibitor for various time points before adding the substrate to measure residual activity (discontinuous assay).[10]
-
For each inhibitor concentration, fit the data to a pseudo-first-order exponential decay to obtain an apparent rate constant (kₐₚₚ).
-
Plot kₐₚₚ versus inhibitor concentration and fit the resulting data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.[14][16]
-
Protocol: Activity-Based Protein Profiling (ABPP)
ABPP is used to detect active glycosidases in complex biological samples like cell or tissue lysates.[17][18]
-
Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer containing protease inhibitors.[10]
-
Competitive Inhibition: Pre-incubate aliquots of the lysate with varying concentrations of the unlabeled test inhibitor for a specific time (e.g., 15-60 min at 37°C).[10] This step allows the test inhibitor to bind to its target enzymes.
-
Probe Labeling: Add a fluorescently-tagged or biotinylated this compound-based activity-based probe (ABP) to all samples. The ABP will covalently label any active enzyme molecules whose active sites were not already blocked by the test inhibitor.[1][10]
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualization and Analysis: Visualize the labeled proteins using in-gel fluorescence scanning or streptavidin blotting (for biotinylated probes). A decrease in the fluorescent signal for a specific band with increasing test inhibitor concentration indicates that the inhibitor targets that enzyme.[10]
Caption: General experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol: X-ray Crystallography of Enzyme-Inhibitor Complexes
Obtaining a high-resolution 3D structure provides the ultimate proof of the covalent linkage and the inhibitor's conformation within the active site.[19][20][21]
-
Protein Expression and Purification: Produce and purify a large quantity of the target glycosidase.
-
Crystallization: Screen for conditions that produce high-quality crystals of the enzyme.
-
Complex Formation:
-
Soaking: Transfer existing enzyme crystals into a solution containing the this compound inhibitor for a duration ranging from minutes to hours, allowing the inhibitor to diffuse into the crystal and react.[10]
-
Co-crystallization: Mix the protein and inhibitor together prior to setting up crystallization trials. This method is less common for irreversible inhibitors.
-
-
Data Collection: Flash-freeze the crystal and collect X-ray diffraction data at a synchrotron source.[22][23]
-
Structure Solution and Refinement: Process the diffraction data and solve the 3D structure using molecular replacement. The resulting electron density map should clearly show the covalent bond between the inhibitor and the catalytic nucleophile.[4][22]
Conclusion
The inhibition of retaining glycosidases by this compound is a classic example of mechanism-based inactivation. The structural basis for this potent and selective inhibition is rooted in a profound synergy between the inhibitor's electrophilic nature and its rigid, transition-state-mimicking conformation. This understanding, built upon decades of synthetic chemistry, kinetic analysis, and structural biology, has not only illuminated fundamental enzymatic mechanisms but has also provided the scientific community with a powerful and versatile chemical toolbox. These tools are instrumental in profiling enzyme activity in complex biological systems and continue to serve as a foundational scaffold for the development of novel therapeutics targeting glycosidase-related diseases.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 18. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis for this compound inhibition of a beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray structure of cyclodextrin glycosyltransferase complexed with acarbose. Implications for the catalytic mechanism of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclophellitol: A Covalent Irreversible Inhibitor of Retaining Glycosidases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophellitol and its synthetic derivatives represent a potent and versatile class of mechanism-based, irreversible inhibitors of retaining glycosidases.[1] By mimicking the transition state of the glycosidic bond cleavage, these compounds form a stable covalent bond with the catalytic nucleophile in the enzyme's active site, leading to permanent inactivation.[2][3] This unique mode of action has positioned this compound-based molecules as invaluable tools in glycobiology research and as promising scaffolds for therapeutic development.[4] This technical guide provides an in-depth overview of the core principles of this compound-mediated inhibition, detailed experimental protocols, a summary of key quantitative data, and a discussion of their application in activity-based protein profiling (ABPP).
Mechanism of Covalent Irreversible Inhibition
Retaining glycosidases cleave glycosidic bonds through a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate.[5] this compound, a cyclitol mimic of glucose, features an epoxide ring that is sterically and electronically poised to react with the enzyme's catalytic nucleophile.[1]
The inhibition process is initiated by the protonation of the epoxide oxygen by the enzyme's general acid/base catalyst.[2][6] This activates the epoxide ring for nucleophilic attack by the catalytic carboxylate residue. The subsequent ring-opening results in the formation of a stable ester linkage between the this compound molecule and the enzyme, rendering the enzyme irreversibly inactive.[2][6] The absence of an endocyclic oxygen in the this compound structure prevents the catalytic machinery from hydrolyzing this bond.[2]
Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound.
Quantitative Data: Inhibitory Potency of this compound and its Derivatives
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and the kinetic parameters of irreversible inhibition, the inhibitor concentration at half-maximal inactivation rate (Kᵢ) and the maximal rate of inactivation (kᵢ). The tables below summarize the inhibitory activities of various this compound derivatives against different human retaining β-glucosidases and α-glucosidases.
Table 1: Inhibition of Human Retaining β-Glucosidases by this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | GBA1 | Potent (not specified) | [7] |
| This compound aziridine (B145994) | GBA1 | Potent (not specified) | [7] |
| β-cyclosulfate | GBA1 | 119 | [7] |
| This compound | GBA2 | Potent (not specified) | [7] |
| This compound aziridine | GBA2 | Potent (not specified) | [7] |
| β-cyclosulfate | GBA2 | 58 | [7] |
| 3,6-dideoxy-β-galacto-cyclophellitol aziridine | GBA3 | Selective for GBA3 | [6] |
Table 2: Inhibition of Human Retaining α-Glucosidases by this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 1,6-epi-cyclophellitol | GAA | Inhibited | [7] |
| 1,6-epi-cyclophellitol aziridine | GAA | Inhibited | [7] |
| α-cyclosulfate | GAA | 82 | [7] |
| 1,6-epi-cyclophellitol | GANAB | Inhibited | [7] |
| 1,6-epi-cyclophellitol aziridine | GANAB | Inhibited | [7] |
| α-cyclosulfate | GANAB | 29 | [7] |
| 1,6-epi-cyclophellitol cyclosulfate | ER α-Glu II | 30 | [8] |
Table 3: Kinetic Parameters of Irreversible Inhibition
| Compound | Target Enzyme | Kᵢ (µM) | kᵢ (min⁻¹) | Reference | |---|---|---|---| | (1R,6S)-diastereoisomer of this compound | Brewer's yeast α-D-glucosidase | 26.9 | 0.401 |[9] | | (1R,2S,6S)-diastereoisomer of this compound | Jack bean α-D-mannosidase | 120 | 2.85 |[9] |
Experimental Protocols
Determination of IC₅₀ Values
This protocol outlines a general method for determining the apparent IC₅₀ values of this compound derivatives against retaining glycosidases using a fluorogenic substrate.
Materials:
-
Purified recombinant human glycosidase (e.g., GBA1, GBA2, GAA, GANAB).
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidases, 4-Methylumbelliferyl-α-D-glucopyranoside for α-glucosidases).
-
Assay buffer (e.g., McIlvaine buffer, pH adjusted for optimal enzyme activity).
-
This compound inhibitor stock solution (in DMSO or water).
-
96-well black microtiter plates.
-
Plate reader capable of fluorescence measurement.
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in the assay buffer.
-
In a 96-well plate, pre-incubate the enzyme with a range of inhibitor concentrations for 30 minutes at 37°C.[7] A control with no inhibitor should be included.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[7]
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percentage of residual enzyme activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of residual activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
ABPP using this compound-based probes allows for the detection and identification of active glycosidases in complex biological samples.[10] These probes are typically functionalized with a reporter tag, such as a fluorophore or biotin.[6]
Caption: General workflow for activity-based protein profiling (ABPP) of glycosidases.
Procedure (Competitive ABPP):
-
Prepare cell or tissue lysates in a suitable buffer.
-
Pre-incubate the lysates with varying concentrations of a non-tagged this compound inhibitor for a specific time (e.g., 30 minutes) at 37°C.[7]
-
Add a fluorescently tagged this compound-based activity-based probe (ABP) to the lysates and incubate for another 30 minutes.[7]
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the pre-incubated samples compared to the control (no inhibitor) indicates successful inhibition by the non-tagged compound.[7]
Structure-Activity Relationships and Derivative Synthesis
The inhibitory profile of this compound can be modulated by altering its stereochemistry and substitution pattern.[6] For instance, the configuration of the hydroxyl groups determines the specificity for α- or β-glucosidases.[7] The development of synthetic routes, such as those starting from D-xylose or D-glucal, has been crucial for accessing a wide range of this compound analogs.[7][11][12]
Key synthetic transformations often involve:
-
Barbier-type reactions: To construct the carbocyclic core.[11]
-
Ring-closing metathesis: To form the cyclohexene (B86901) ring.[11]
-
Stereoselective epoxidation: To introduce the reactive epoxide warhead.[11]
-
Aziridination: To create this compound aziridine derivatives, which often exhibit broader reactivity.[6]
The introduction of different functional groups, such as deoxy positions or bulky substituents, can fine-tune the selectivity and potency of these inhibitors.[6] For example, deoxygenated this compound derivatives have shown altered activity and selectivity profiles against human β-glucosidases GBA1, GBA2, and GBA3.[6] Furthermore, the development of this compound cyclosulfates has introduced a new class of irreversible inhibitors with distinct conformational preferences and reactivity.[7][13]
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives are powerful tools for studying the function and mechanism of retaining glycosidases. Their utility as activity-based probes has significantly advanced our ability to profile enzyme activity in complex biological systems, with implications for disease diagnosis and understanding enzyme function in diverse organisms.[4][10][11] The ongoing development of novel synthetic strategies continues to expand the chemical space of this compound-based inhibitors, offering opportunities to create more potent and selective compounds.[12][14] These efforts hold great promise for the development of new therapeutic agents for a range of diseases, including lysosomal storage disorders like Gaucher and Pompe disease, diabetes, and viral infections.[4][8][15] The continued exploration of this compound's unique properties will undoubtedly lead to further breakthroughs in both basic research and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 1,6-epi-Cyclophellitol Cyclosulfamidate Is a Bona Fide Lysosomal α-Glucosidase Stabilizer for the Treatment of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Cyclophellitol: A Technical Guide to its Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophellitol, a potent, naturally occurring irreversible inhibitor of β-glucosidases, holds significant promise in biochemical research and as a starting point for the development of therapeutic agents. While its discovery from the mushroom Phellinus sp. hinted at a fascinating biosynthetic origin, the precise enzymatic pathway remains unelucidated in current scientific literature. In contrast, extensive research has been dedicated to the chemical synthesis of this compound and its analogues, providing a robust platform for its production and derivatization. This technical guide provides an in-depth exploration of the scientifically documented chemical synthesis pathways of this compound, its mechanism of action, and relevant experimental protocols to facilitate further research and development.
Introduction to this compound
This compound, systematically named (1S,2R,3S,4R,5R,6S)-5-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol, is a cyclitol epoxide that acts as a mechanism-based inhibitor of retaining β-glucosidases.[1] Its structural resemblance to a β-glucose molecule in a transition-state-like conformation allows it to be recognized by the active site of these enzymes.[2] The presence of a strained epoxide ring is the key to its inhibitory activity.[1] Once in the active site, the epoxide is susceptible to nucleophilic attack by a catalytic carboxylate residue of the enzyme, leading to the formation of a stable, covalent ester linkage.[1] This effectively and irreversibly inactivates the enzyme.[1]
Chemical Synthesis of this compound
The total chemical synthesis of this compound has been a subject of significant interest, with multiple strategies developed from various starting materials. These routes provide access to this compound and its derivatives for biological studies.
Summary of Key Synthetic Routes
Several distinct and innovative synthetic routes to (+)-cyclophellitol have been reported. The following table summarizes some of the key approaches, highlighting the starting material, the number of steps, and the overall yield.
| Starting Material | Number of Steps | Overall Yield | Key Transformations |
| D-Glucose | - | - | Synthesis via a branched-chain 6-deoxyhex-5-enopyranoside.[3] Another route involves a Henry reaction followed by an intramolecular silyl (B83357) nitronate cycloaddition.[4][5] |
| D-Glucal | 12 | 19% | Synthesis of an orthogonally protected cyclitol intermediate.[6] |
| D-Xylose | 9 | 14% | Key steps include a zinc-mediated fragmentation, a highly diastereoselective indium-mediated coupling with ethyl 4-bromocrotonate, and a subsequent ring-closing olefin metathesis.[7][8] This is the shortest synthesis reported to date.[7] |
Data not available in the provided search results is indicated with "-".
Representative Synthetic Pathway: Synthesis from D-Xylose
The nine-step synthesis from D-xylose represents the most concise route to (+)-cyclophellitol reported to date.[7] A generalized workflow of this synthetic pathway is illustrated below.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. The following protocol outlines the key transformations in the synthesis of (+)-cyclophellitol from D-xylose, as described in the literature.[8]
Key Transformations:
-
Zinc-Mediated Fragmentation: A benzyl-protected methyl 5-deoxy-5-iodo-xylofuranoside is subjected to a reductive fragmentation using zinc to yield an unsaturated aldehyde.[8]
-
Indium-Mediated Coupling: The resulting aldehyde undergoes a highly diastereoselective indium-mediated coupling with ethyl 4-bromocrotonate to form a diene.[8]
-
Ring-Closing Olefin Metathesis: The diene is then treated with a ruthenium catalyst to facilitate ring-closing metathesis, forming the cyclohexene core.[8]
-
Ester Reduction and Epoxidation: The ester group on the cyclohexene derivative is reduced, followed by epoxidation of the double bond to introduce the characteristic epoxide ring.[8]
-
Deprotection: The final step involves the removal of protecting groups to yield (+)-cyclophellitol.[8]
Mechanism of β-Glucosidase Inhibition
The inhibitory potency of this compound stems from its ability to act as a mechanism-based inactivator. The following diagram illustrates the key steps in the irreversible inhibition of a retaining β-glucosidase.
Upon binding to the active site, the general acid/base catalyst (an aspartate or glutamate (B1630785) residue) protonates the epoxide oxygen of this compound.[1] This enhances the electrophilicity of one of the epoxide carbons, facilitating a nucleophilic attack by the catalytic nucleophile (another carboxylate residue).[1] This attack results in the opening of the epoxide ring and the formation of a stable covalent ester linkage between the enzyme and the inhibitor, leading to irreversible inactivation.[1]
Conclusion
While the natural biosynthetic pathway of this compound remains an intriguing area for future discovery, the advancements in chemical synthesis have provided researchers with the necessary tools to produce this valuable molecule and its analogues. The well-established synthetic routes, particularly the concise synthesis from D-xylose, offer efficient access to this compound for further investigation into its biological activities and for the development of novel therapeutic agents and activity-based probes. A thorough understanding of its mechanism of irreversible inhibition is fundamental to its application in glycobiology and drug discovery. The information presented in this guide aims to serve as a comprehensive resource for scientists and professionals working in these fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conversion of D-glucose to cyclitol with hydroxymethyl substituent via intramolecular silyl nitronate cycloaddition reaction: application to total synthesis of (+)-cyclophellitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
fundamental properties of the cyclophellitol epoxide ring
An In-depth Technical Guide to the Fundamental Properties of the Cyclophellitol Epoxide Ring
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring cyclitol, possesses a highly strained epoxide ring that serves as a potent, mechanism-based inactivator of retaining β-glucosidases.[1][2] Its unique structure mimics the transition state of the natural glycosidic substrate, enabling it to be recognized by the enzyme's active site.[3][4] Upon binding, the epoxide is subjected to a nucleophilic attack by a catalytic carboxylate residue, leading to the formation of a stable, covalent enzyme-inhibitor adduct and subsequent irreversible inhibition.[5][6] This high specificity and covalent mode of action have established this compound and its synthetic derivatives as indispensable chemical tools. They are widely employed as activity-based probes (ABPs) for identifying and profiling glycosidases in complex biological systems, aiding in disease diagnosis and elucidating enzyme function.[7][8][9] Furthermore, their ability to selectively target specific glycosidases, such as human glucocerebrosidase (GBA), makes them valuable scaffolds for developing therapeutic agents for conditions like Gaucher disease and as potential antiviral drugs.[10][11]
Core Chemical and Mechanistic Properties
Chemical Structure and Conformational Mimicry
This compound is a polyhydroxylated cyclohexane (B81311) featuring an epoxide that bridges the C1 and C6 positions (IUPAC name: (1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol). The presence of the rigid, strained epoxide ring forces the six-membered ring into a 4H3 half-chair conformation.[3][4] This conformation is critical as it mimics the shape of the oxocarbenium ion-like transition state that occurs during the hydrolysis of β-glucosides by retaining glycosidases.[3][5] This conformational mimicry, rather than just the electrophilicity of the epoxide, is a substantial contributor to its inhibitory potency, allowing for high-affinity binding within the enzyme's active site.[5][12]
Mechanism of Irreversible Inhibition
The inhibitory activity of this compound is rooted in its function as a mechanism-based inactivator. The process unfolds within the enzyme's active site through a two-step sequence:
-
Binding and Acid Catalysis: this compound binds to the active site of a retaining glycosidase. An acidic residue (the general acid/base catalyst, typically a glutamic or aspartic acid) protonates the epoxide oxygen, enhancing its electrophilicity and making it a better leaving group.[10]
-
Nucleophilic Attack and Covalent Adduct Formation: The enzyme's catalytic nucleophile, another carboxylate residue, performs a nucleophilic attack on one of the epoxide carbons (typically C1).[5][13] This attack proceeds in a trans-diaxial fashion, leading to the opening of the strained epoxide ring and the formation of a stable covalent ester linkage between the enzyme and the this compound molecule.[6][14]
The resulting enzyme-inhibitor adduct is hydrolytically stable because the enzyme's catalytic machinery, which is designed to hydrolyze a glycosidic bond via a second water-mediated step, cannot cleave this ester bond.[15] This effectively sequesters the enzyme in an inactive state, leading to irreversible inhibition.[1][2]
Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound.
Quantitative Inhibition Data
The potency of this compound and its derivatives varies depending on the specific enzyme and the configuration of the inhibitor. The data below summarizes key kinetic parameters and IC₅₀ values for selected human glycosidases.
Table 1: Kinetic Parameters of Irreversible Inhibition
| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference(s) |
|---|---|---|---|---|
| This compound (β-gluco) | GBA | 9.2 | 0.7 | [5] |
| 1,6-epi-Cyclophellitol (B1244939) (α-gluco) | GAA | 1400 | 0.5 | [5] |
| (1R,6S)-diastereoisomer (α-gluco) | Brewer's Yeast α-glucosidase | 26.9 | 0.401 | [12] |
| (1R,2S,6S)-diastereoisomer (α-manno) | Jack Bean α-mannosidase | 120 | 2.85 | [12] |
| Cellobiosyl-cyclophellitol aziridine (B145994) | HiCel7B | 1.9 | 0.35 | [16] |
| Cellotriosyl-cyclophellitol aziridine | HiCel7B | 3.9 | 0.50 |[16] |
Table 2: IC₅₀ Values for this compound Analogues
| Compound | Target Enzyme | IC₅₀ (μM) | Reference(s) |
|---|---|---|---|
| 1,6-epi-cyclophellitol cyclosulfate (11) | ER α-Glu II | 0.03 | [11] |
| 1,6-epi-cyclophellitol cyclosulfate (11) | GAA | 0.03 | [11] |
| 1,6-epi-cyclophellitol (9) | ER α-Glu II | 0.37 | [11][17] |
| 1,6-epi-cyclophellitol (9) | GAA | 58.0 | [17] |
| 1,6-epi-cyclophellitol aziridine (10) | ER α-Glu II | 0.7675 | [17] |
| 1,6-epi-cyclophellitol aziridine (10) | GAA | 64.3 | [17] |
| α-cyclosulfate (5) | GAA | 0.082 | [5] |
| α-cyclosulfate (5) | GANAB | 0.029 | [5] |
| β-cyclosulfate (6) | GBA1 | 119 | [5] |
| β-cyclosulfate (6) | GBA2 | 58 |[5] |
Key Applications in Research and Development
Activity-Based Protein Profiling (ABPP)
This compound derivatives are premier tools for Activity-Based Protein Profiling (ABPP), a powerful technique for studying enzyme function directly in complex biological samples.[7] By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold, these activity-based probes (ABPs) can covalently label active glycosidases.[8][15] This allows for visualization, identification, and quantification of active enzyme populations, which is often more informative than measuring protein abundance alone.
Competitive ABPP is a variation used to screen for and determine the potency of new inhibitors. In this workflow, a biological sample is pre-incubated with a library of unlabeled inhibitor candidates before adding the tagged ABP. A potent inhibitor will occupy the active site of the target enzyme, preventing the ABP from binding. The reduction in signal from the ABP is then used to quantify the inhibitor's efficacy.[5][13]
Caption: Workflow for competitive ABPP to assess inhibitor potency.
Therapeutic and Antiviral Potential
The high selectivity of this compound analogues makes them attractive candidates for drug development.
-
Gaucher Disease: This lysosomal storage disorder results from a deficiency in the retaining β-glucosidase GBA. This compound-based probes are used for diagnostic purposes to measure residual GBA activity.[8] Furthermore, derivatives are being explored as pharmacological chaperones or inhibitors to modulate GBA activity.[2]
-
Antiviral Agents: Many enveloped viruses, including coronaviruses, rely on host endoplasmic reticulum (ER) α-glucosidases I and II for the proper folding and maturation of their envelope glycoproteins.[11] α-configured this compound derivatives, such as 1,6-epi-cyclophellitol cyclosulfate, can potently and selectively inhibit ER α-glucosidase II. This disrupts the glycoprotein (B1211001) processing pathway, leading to misfolded proteins, reduced viral particle assembly, and a block in viral replication.[11]
Caption: Inhibition of ER α-glucosidase II by this compound analogues disrupts viral maturation.
Experimental Protocols
General Synthesis of this compound Derivatives
The total synthesis of this compound and its analogues is a multi-step process, often starting from readily available carbohydrates like D-xylose. A representative, high-level workflow is described below.[5]
-
Preparation of Key Intermediate: D-xylose is converted over approximately nine steps into a key cyclohexene (B86901) intermediate (e.g., compound 7 in Artola et al., 2017).[5]
-
Functionalization: The free hydroxyl groups on the cyclohexene are protected (e.g., via benzylation).
-
Diol Formation: The double bond is oxidized using reagents like ruthenium trichloride/sodium periodate (B1199274) to afford a mixture of cis-diols. These diastereomers can be separated via column chromatography or recrystallization.
-
Formation of the Electrophilic Ring:
-
Deprotection: Finally, protecting groups (e.g., benzyl (B1604629) groups) are removed via hydrogenation (e.g., using H₂ over Pd/C) to yield the final this compound analogue.[5]
In Vitro Glycosidase Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibitory potency of a this compound analogue against a target glycosidase using a fluorogenic substrate.[11][19]
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme (e.g., recombinant human GAA) in an appropriate buffer.
-
Prepare a series of dilutions of the this compound inhibitor in the same buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside, 4-MU-Glc).
-
-
Pre-incubation: In a microplate, mix the enzyme solution with the various concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a set period (e.g., 30 minutes) at 37 °C to allow for covalent inactivation to occur.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader (e.g., λₑₓ = 360 nm, λₑₘ = 450 nm for 4-MU). The rate of fluorescence increase is proportional to the residual enzyme activity.
-
Data Analysis: Plot the residual enzyme activity against the inhibitor concentration. Fit the data using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. For irreversible inhibitors, time-dependent inactivation assays can be performed to calculate kᵢₙₐ꜀ₜ and Kᵢ.[20]
Mass Spectrometry Analysis of Covalent Adducts
Mass spectrometry (MS) is used to confirm the covalent modification of the target enzyme and to identify the specific residue that has been labeled.[16][20]
-
Labeling: Incubate the purified target enzyme with a molar excess of the this compound inhibitor for a sufficient time to ensure complete labeling (e.g., 1 hour at 25 °C). Include an unlabeled enzyme control.
-
Sample Preparation:
-
Remove excess, unbound inhibitor via buffer exchange or dialysis.
-
Denature the protein samples (labeled and unlabeled).
-
-
Intact Protein Analysis: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS). A mass shift in the spectrum of the labeled enzyme corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.[20]
-
Peptide Mapping (for residue identification):
-
Digest the labeled and unlabeled proteins into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence. The modified peptide will show a mass shift equal to that of the inhibitor. Fragmentation data (MS/MS) will confirm the identity of the peptide and pinpoint the modified amino acid (the catalytic nucleophile).[16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies on this compound analogues--mechanism-based inactivators [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cyclophellitol and its Natural Analogues: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophellitol is a potent, naturally occurring, mechanism-based irreversible inhibitor of several retaining β-glucosidases. Isolated from the mushroom Phellinus sp., its unique structure, featuring a cyclitol ring with an epoxide, mimics the transition state of the natural substrate in the enzyme's active site. This leads to the formation of a stable covalent bond with the catalytic nucleophile of the enzyme, causing irreversible inhibition. The high specificity and potency of this compound and its synthetic analogues have made them invaluable tools in chemical biology for studying retaining glycosidases and as starting points for the development of therapeutic agents and activity-based protein profiling (ABPP) probes. This guide provides an in-depth overview of the biological activity of this compound and its analogues, focusing on quantitative data, experimental methodologies, and the biological pathways they influence.
Mechanism of Action
This compound and its analogues are mechanism-based inhibitors that target retaining glycosidases. These enzymes utilize a double displacement mechanism for substrate hydrolysis, which involves a covalent glycosyl-enzyme intermediate. This compound's structure, particularly the epoxide or aziridine (B145994) ring in its analogues, is designed to intercept this mechanism.
The inhibition process involves the following key steps:
-
Binding: The inhibitor, mimicking the conformation of the substrate's transition state, binds to the active site of the retaining glycosidase.
-
Protonation: The enzyme's catalytic acid/base residue protonates the epoxide or aziridine ring of the inhibitor.
-
Nucleophilic Attack: The catalytic nucleophile of the enzyme attacks the adjacent carbon, leading to the opening of the strained ring.
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent ester or amino linkage between the inhibitor and the enzyme's catalytic nucleophile.
-
Irreversible Inhibition: The resulting covalent adduct is highly stable and cannot be hydrolyzed, leading to the irreversible inactivation of the enzyme.
Quantitative Biological Activity
The inhibitory potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported inhibitory activities against key human retaining glycosidases.
Table 1: Inhibitory Activity (IC50, µM) of this compound and Analogues against Human Retaining β-Glucosidases
| Compound/Analogue | GBA1 (Glucocerebrosidase) | GBA2 | GBA3 | Reference |
| This compound | Potent (nanomolar range) | Potent (nanomolar range) | - | |
| This compound Aziridine | Broad-spectrum (nanomolar) | Broad-spectrum (nanomolar) | Broad-spectrum (nanomolar) | |
| 3,6-dideoxy-β-galacto-cyclophellitol aziridine | Less Potent | Less Potent | Selective | |
| Xylo-cyclophellitol | 2.671 | >25 | >25 | |
| Xylo-cyclophellitol aziridine | 0.719 | >25 | >25 |
Note: IC50 values are highly dependent on experimental conditions, including enzyme and substrate concentrations, and incubation times.
Table 2: Inhibitory Activity (IC50, µM) of this compound Analogues against Human Retaining α-Glucosidases
| Compound/Analogue | GAA (Acid α-glucosidase) | GANAB (ER α-glucosidase II) | Reference |
| 1,6-epi-cyclophellitol cyclosulfate | 0.03 ± 0.007 | Potent | |
| 1,5a-epi-cyclophellitol aziridine (7) | 1.96 ± 0.51 | 0.45 ± 0.03 | |
| 1,5a-epi-cyclophellitol N-butanoyl aziridine (8) | 0.84 ± 0.043 | 5.47 ± 0.91 | |
| In situ inhibition by 1,6-cyclophellitol cyclosulfate (5) | 3.0 | 1.6 |
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the apparent IC50 values of this compound analogues against retaining glycosidases using a fluorogenic substrate.
Materials:
-
Purified recombinant human enzyme (e.g., GBA1, GAA) or cell lysates overexpressing the target enzyme.
-
This compound analogue stock solution (e.g., in DMSO).
-
Assay buffer (e.g., McIlvaine buffer, phosphate (B84403) buffer) at the optimal pH for the enzyme.
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidases, 4-Methylumbelliferyl-α-D-glucopyranoside for α-glucosidases).
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.7).
-
96-well black microplate.
-
Plate reader capable of measuring fluorescence (e.g., excitation at 365 nm, emission at 445 nm for 4-MU).
Procedure:
-
Enzyme Preparation: Dilute the enzyme stock to a working concentration in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound analogue in the assay buffer.
-
Pre-incubation: In the wells of the 96-well plate, add a defined volume of the enzyme solution and an equal volume of the inhibitor dilutions. Include a control with buffer instead of the inhibitor. Incubate the plate for a specific duration (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Substrate Addition: To initiate the enzymatic reaction, add a defined volume of the fluorogenic substrate to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes) at the optimal temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) in the plate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of residual enzyme activity for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP with this compound-derived probes allows for the visualization and identification of active glycosidases in complex biological samples.
Materials:
-
This compound-based ABP (e.g., this compound aziridine tagged with a fluorophore like Cy5 or a biotin).
-
Biological sample (e.g., cell lysates, tissue homogenates).
-
SDS-PAGE equipment.
-
Fluorescence scanner or streptavidin-HRP for western blotting.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine the total protein concentration.
-
Probe Labeling: Incubate a defined amount of total protein with the ABP at a specific concentration (e.g., 1 µM) for a set time (e.g., 30 minutes) at 37°C.
-
Quenching and Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Detection:
-
Fluorescent Probes: Visualize the labeled enzymes directly by scanning the gel with a fluorescence scanner.
-
Biotinylated Probes: Transfer the proteins to a membrane, probe with streptavidin-HRP, and detect by chemiluminescence.
-
-
Competitive ABPP: To assess the selectivity of an unlabeled inhibitor, pre-incubate the proteome with the inhibitor before adding the ABP. A decrease in the fluorescent or biotin (B1667282) signal for a specific enzyme indicates that the inhibitor binds to that enzyme.
Impact on Biological Pathways
The inhibition of specific glycosidases by this compound and its analogues can have significant effects on various biological pathways.
Sphingolipid Metabolism and Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GBA1), which is responsible for the breakdown of glucosylceramide. Inhibition of GBA1 by this compound analogues can be used to model Gaucher disease in vitro and in vivo.
ER Protein Quality Control and Antiviral Activity
The endoplasmic reticulum (ER) α-glucosidases I and II are crucial for the proper folding of glycoproteins through the calnexin/calreticulin cycle. Many viruses, including SARS-CoV-2, rely on this host machinery for the folding of their envelope glycoproteins. Inhibition of ER α-glucosidase II by this compound analogues can disrupt viral replication.
Conformational Mimicry of Cyclophellitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational mimicry of cyclophellitol and its derivatives. This compound, a potent mechanism-based irreversible inhibitor of retaining β-glucosidases, serves as a versatile scaffold for developing chemical probes to study enzyme function and as a potential therapeutic agent.[1][2] Its inhibitory activity stems from its ability to mimic the transition state conformation of the natural substrate in the enzyme's active site.[1][3][4][5] This guide delves into the quantitative aspects of its inhibitory potency, detailed experimental methodologies, and its application in elucidating biological pathways.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) and kinetic parameters of inactivation (k_inact/K_I). The following tables summarize the reported values for various this compound derivatives against key human retaining β-glucosidases: glucocerebrosidase (GBA1), GBA2, and GBA3. These enzymes are implicated in various physiological and pathological processes, including Gaucher disease.[1][6]
Table 1: IC₅₀ Values of this compound Analogues against Human Retaining β-Glucosidases.
| Compound | Target Enzyme | Apparent IC₅₀ (nM) | Reference |
| β-d-xylo-configured this compound (1) | GBA1 | 2671 | [7] |
| GBA2 | >25,000 | [7] | |
| GBA3 | >25,000 | [7] | |
| β-d-xylo-configured this compound aziridine (B145994) (2) | GBA1 | 719 | [7] |
| GBA2 | >25,000 | [7] | |
| GBA3 | >25,000 | [7] | |
| This compound | GBA1 | 63 | [8] |
| GBA2 | 154 | [8] | |
| GBA3 | >10,000 | [8] | |
| Conduritol B epoxide (CBE) | GBA1 | 2,750 | [8] |
| GBA2 | 16,300 | [8] | |
| GBA3 | 485,000 | [8] | |
| 3,6-dideoxy-β-galacto-cyclophellitol aziridine (50) | GBA1 | 1,400 | [1] |
| GBA2 | >50,000 | [1] | |
| GBA3 | 3,500 | [1] | |
| 3-deoxy-β-galacto-cyclophellitol aziridine (48) | GBA1 | 3,300 | [1] |
| GBA2 | >50,000 | [1] | |
| GBA3 | >50,000 | [1] |
Note: IC₅₀ values were determined after a 30-minute incubation period.[1][9]
Table 2: Kinetic Parameters of Inhibition for this compound Analogues.
| Compound | Target Enzyme | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| (1R,6S)-diastereoisomer of this compound | brewer's yeast α-D-glucosidase | 26.9 | 0.401 | 248 | [10] |
| (1R,2S,6S)-diastereoisomer of this compound | jack bean α-D-mannosidase | 120 | 2.85 | 396 | [10] |
| 1,6-epi-cyclophellitol cyclosulfate (α-cyclosulfate) | human recombinant α-glucosidase (GAA) | - | - | 64 min⁻¹mM⁻¹ | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and its derivatives with target enzymes.
Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines the steps to determine the apparent IC₅₀ values of this compound analogues against retaining β-glucosidases using a fluorogenic substrate.
Materials:
-
Recombinant human GBA1 (rhGBA1) or cell lysates overexpressing GBA2 or GBA3.
-
This compound analogues (inhibitors).
-
4-methylumbelliferyl β-D-glucopyranoside (4-MU-β-D-Glu) substrate.
-
Assay buffer (e.g., McIlvaine buffer, pH adjusted for optimal enzyme activity).
-
96-well plates (black, for fluorescence measurements).
-
Plate reader capable of fluorescence detection (λ_ex = 360 nm, λ_em = 450 nm).[12]
-
Stop solution (e.g., 1 M Na₂CO₃).[12]
Procedure:
-
Enzyme Preparation: Dilute the enzyme (rhGBA1 or cell lysate) to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound analogues in the assay buffer.
-
Pre-incubation: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Then, add an equal volume of the serially diluted inhibitor solutions to the respective wells. For the control (0% inhibition), add assay buffer instead of the inhibitor. Incubate the plate for 30 minutes at 37°C to allow for the inhibitor to bind to the enzyme.[4]
-
Substrate Addition: To initiate the enzymatic reaction, add a fixed volume of the 4-MU-β-D-Glu substrate solution to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding a volume of the stop solution to each well.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation at 360 nm and emission at 450 nm.[12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to visualize and identify active enzymes in complex biological samples using activity-based probes (ABPs), which are often derived from this compound.[12]
Materials:
-
Cell lysates or tissue homogenates.
-
This compound-based ABP (e.g., tagged with a fluorophore like Cy5 or biotin).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence scanner or Western blot imaging system.
-
For competitive ABPP, a non-tagged this compound analogue inhibitor.
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Labeling Reaction:
-
Direct Labeling: Incubate a defined amount of protein lysate with the ABP at a specific concentration (e.g., 1 µM) for a set time (e.g., 30 minutes) at 37°C.
-
Competitive Labeling (cABPP): Pre-incubate the lysate with varying concentrations of a non-tagged inhibitor for a specific time (e.g., 30 minutes) before adding the ABP. This allows for the determination of the inhibitor's potency and selectivity in a complex mixture.[7]
-
-
Sample Preparation for Electrophoresis: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Visualization:
-
Fluorescent ABPs: Visualize the labeled enzymes directly by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Biotinylated ABPs: Transfer the separated proteins to a membrane and detect the biotinylated enzymes using a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
-
Data Analysis: The intensity of the labeled protein band corresponds to the activity of the target enzyme. In cABPP, a decrease in band intensity with increasing inhibitor concentration indicates specific inhibition.
Synthesis of this compound Aziridine
The synthesis of this compound aziridine is a key step in the development of many activity-based probes. The following is a generalized synthetic scheme based on reported methods.[1][13][14]
Key Steps:
-
Starting Material: The synthesis often starts from a readily available carbohydrate precursor, such as D-xylose or a protected cyclohexene (B86901) derivative.[14]
-
Formation of a Cyclohexene Intermediate: A key intermediate is a functionalized cyclohexene ring. This can be achieved through various organic synthesis reactions, including Wittig reactions and ring-closing metathesis.[13][15]
-
Introduction of the Aziridine Moiety: The aziridine ring can be introduced through several strategies. A common method involves the intramolecular cyclization of an amino alcohol derivative. Another approach is the direct aziridination of the cyclohexene double bond.[13][16] A frequently used method is the iodocyclization of an imidate to introduce the nitrogen, followed by hydrolysis and intramolecular displacement of the iodine to form the aziridine ring.[17]
-
Deprotection: Removal of protecting groups to yield the final this compound aziridine.
A detailed, step-by-step synthesis protocol with specific reagents and conditions can be found in the cited literature.[1][13][14]
Signaling Pathways and Experimental Workflows
This compound and its derivatives are invaluable tools for studying the roles of retaining β-glucosidases in various cellular processes. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows where these compounds are applied.
Mechanism of Covalent Inhibition
The fundamental principle behind this compound's efficacy is its ability to act as a mechanism-based inhibitor. It mimics the transition state of the glycosidic bond cleavage and forms a stable covalent bond with the catalytic nucleophile in the enzyme's active site.
Gaucher Disease Pathophysiology
Gaucher disease is a lysosomal storage disorder caused by the deficiency of GBA1, leading to the accumulation of its substrate, glucosylceramide.[18][19] this compound and its selective analogues can be used to create cellular and animal models of Gaucher disease to study its pathology and evaluate potential therapies.[6]
ER Quality Control of Glycoproteins
Retaining α-glucosidases I and II in the endoplasmic reticulum (ER) play a crucial role in the quality control of newly synthesized glycoproteins through the calnexin/calreticulin cycle.[20][21][22] this compound analogues that target these glucosidases can be used to study the consequences of inhibiting this pathway, which is relevant for viral infections and other diseases.[20]
Activity-Based Protein Profiling Workflow
This diagram outlines the general workflow for activity-based protein profiling (ABPP) to identify and quantify active glycosidases in a complex biological sample.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo inactivation of glycosidases by conduritol B epoxide and this compound as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Gaucher Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. life.scnu.edu.cn [life.scnu.edu.cn]
- 22. Uncovering Secretory Secrets: Inhibition of Endoplasmic Reticulum (ER) Glucosidases Suggests a Critical Role for ER Quality Control in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of Cyclophellitol Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophellitol and its derivatives represent a pivotal class of mechanism-based, irreversible inhibitors of retaining glycosidases, enzymes integral to a myriad of physiological and pathological processes. Their potent and specific covalent inhibition makes them invaluable tools for chemical biology and promising scaffolds for therapeutic development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the binding mechanisms of this compound analogues. It summarizes key quantitative data on their inhibitory activities, details relevant experimental protocols for their characterization, and visualizes the intricate molecular interactions and biological pathways involved. This document is intended to serve as a detailed resource for researchers engaged in the study of glycosidase inhibition and the rational design of novel covalent inhibitors.
Introduction: The Significance of this compound and its Targets
Retaining glycoside hydrolases (GHs) are a major class of enzymes that catalyze the hydrolysis of glycosidic bonds with a net retention of the anomeric stereochemistry.[1] This is achieved through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1][2] These enzymes are crucial for a wide range of biological functions, including carbohydrate metabolism, glycoprotein (B1211001) folding and quality control in the endoplasmic reticulum (ER), and lysosomal catabolism.[3][4] Dysregulation of retaining glycosidase activity is implicated in numerous diseases, such as lysosomal storage disorders (e.g., Gaucher disease), diabetes, viral infections, and cancer, making them attractive targets for therapeutic intervention.[3][5]
This compound, a natural product isolated from the mushroom Phellinus sp., is a potent mechanism-based inhibitor of retaining β-glucosidases.[6] Its structure, featuring a cyclitol core with an epoxide that mimics the transition state of the natural substrate, allows for covalent and irreversible inactivation of the target enzyme.[7][8] Upon binding to the active site, the catalytic nucleophile of the enzyme attacks the epoxide, leading to the formation of a stable covalent adduct and rendering the enzyme inactive.[8] The unique mechanism of action and high specificity of this compound and its synthetic analogues have spurred extensive research into their therapeutic potential and their use as activity-based probes to study glycosidase function in complex biological systems.
Quantitative Analysis of this compound Analogue Inhibition
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the inhibitory activities of a selection of this compound analogues against various retaining glycosidases, providing a basis for understanding their structure-activity relationships (SAR).
Table 1: Inhibitory Potency (IC50 values in µM) of this compound Analogues against Human Retaining α-Glucosidases [6]
| Compound | Analogue Type | Target Enzyme: rhGAA (Lysosomal) | Target Enzyme: ER-II (ER) |
| 2 | 1,5a-epi-cyclophellitol | 6.7 ± 0.34 | >100 |
| 3 | 1,5a-aziridine | 0.34 ± 0.091 | 1.5 ± 0.08 |
| 7 | N-alkyl-1,5a-aziridine | 1.96 ± 0.51 | 0.45 ± 0.03 |
| 8 | N-acyl-1,5a-aziridine | 0.84 ± 0.043 | 5.47 ± 0.91 |
| 10 | 1,5a-(N,O)-carbamate | 12.5 ± 3.1 | - |
| 12 | 1,2-cyclophellitol | 32.4 ± 4.6 | 11.3 ± 0.5 |
| 13 | 1,2-aziridine | >100 | 46.2 ± 2.6 |
Table 2: Inhibitory Potency (IC50 values in µM) of this compound Analogues against Human Retaining β-Glucosidases [8][9]
| Compound | Analogue Type | Target Enzyme: GBA1 | Target Enzyme: GBA2 | Target Enzyme: GBA3 |
| 1 | This compound | Potent | Potent | - |
| 2 | This compound-aziridine | Potent | Potent | - |
| 4 | N-alkyl this compound aziridine | - | - | - |
| 5 | N-acyl this compound aziridine | - | - | - |
| 6 | β-cyclosulfate | 119 | 58 | - |
| Deoxy-cyclophellitols | Varied | Potent inhibitors with varying selectivity | Potent inhibitors with varying selectivity | Potent inhibitors with varying selectivity |
Table 3: Kinetic Constants for Irreversible Inhibition by this compound Analogues [7][10]
| Compound | Target Enzyme | Ki (µM) | kinact (min-1) | kinact/Ki (min-1mM-1) |
| (1R,6S)-diastereomer | alpha-D-glucosidase | 26.9 | 0.401 | - |
| (1R,2S,6S)-diastereomer | alpha-D-mannosidase | 120 | 2.85 | - |
| α-cyclosulfate 5 | GAA | - | - | 64 |
Experimental Protocols for Characterizing this compound Binding
Accurate characterization of the binding kinetics and thermodynamics of this compound analogues is essential for their development as probes and therapeutics. The following sections detail the methodologies for key experiments.
Enzyme Inhibition Assays for IC50 and Ki Determination
Objective: To determine the concentration of a this compound analogue required to inhibit 50% of the target enzyme's activity (IC50) and to calculate the inhibition constant (Ki) for irreversible inhibitors.
Materials:
-
Purified retaining glycosidase
-
Fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
This compound analogue stock solution
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
Protocol for IC50 Determination:
-
Prepare a serial dilution of the this compound analogue in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the production of the fluorescent or chromogenic product over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Ki and kinact Determination for Irreversible Inhibitors:
-
Incubate the enzyme with various concentrations of the irreversible inhibitor.
-
At different time points, take aliquots of the enzyme-inhibitor mixture and add them to a solution containing the substrate to measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation rate (Ki).[10]
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of this compound analogue binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Purified retaining glycosidase
-
This compound analogue
-
Dialysis buffer
Protocol:
-
Thoroughly dialyze both the enzyme and the inhibitor against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
The ITC instrument measures the heat released or absorbed during each injection.
-
Integrate the heat flow over time for each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n).
Biological Pathways and Mechanisms
The inhibition of retaining glycosidases by this compound analogues can have significant downstream effects on cellular signaling pathways. A key area of impact is the endoplasmic reticulum (ER), where these enzymes play a critical role in glycoprotein folding and quality control.
The Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD)
Inhibition of ER α-glucosidases I and II by this compound derivatives can disrupt the proper folding of glycoproteins, leading to an accumulation of misfolded proteins in the ER lumen. This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR).[11] The UPR aims to restore ER homeostasis by upregulating the expression of chaperones and enzymes involved in protein folding and by attenuating overall protein synthesis.[12] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[12] Misfolded glycoproteins that cannot be salvaged are targeted for degradation through the ER-Associated Degradation (ERAD) pathway.[13]
ER-phagy
ER-phagy is a selective autophagy pathway that mediates the degradation of portions of the ER via lysosomes.[14] This process is crucial for maintaining ER homeostasis and can be induced by ER stress.[15] By exacerbating ER stress, this compound-mediated inhibition of ER glycosidases can potentially trigger ER-phagy as a cellular mechanism to clear damaged ER components.[16][17]
Computational Methodologies for Studying this compound Binding
Computational methods are indispensable for understanding the molecular details of this compound binding and for guiding the design of new, more potent, and selective inhibitors.
Molecular Docking
Molecular docking is used to predict the preferred binding mode of a this compound analogue within the active site of a target glycosidase. For covalent inhibitors like this compound, specialized covalent docking protocols are employed.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, allowing for the assessment of binding stability and the identification of key interactions.
Typical MD Simulation Parameters for this compound-Glycosidase Complexes:
-
Force Field: AMBER, CHARMM, or GROMOS for the protein; GAFF or CGenFF for the ligand.
-
Water Model: TIP3P or SPC/E.
-
Ensemble: NPT (constant number of particles, pressure, and temperature).
-
Temperature: 300 K.
-
Pressure: 1 atm.
-
Simulation Time: 100-1000 ns.
-
Software: AMBER, GROMACS, NAMD.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
QM/MM simulations are powerful tools for studying the enzymatic reaction mechanism of covalent bond formation between this compound and the catalytic nucleophile. In this hybrid approach, the chemically reactive region (the this compound warhead and the active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
Typical QM/MM Parameters:
-
QM method: Density Functional Theory (DFT) with a functional like B3LYP or M06-2X.
-
Basis set: 6-31G(d,p) or larger.[18]
-
MM force field: AMBER or CHARMM.
-
Software: Gaussian/AMBER, CHARMM/GAMESS, CP2K.
Structure-Activity Relationship (SAR) and Future Directions
The extensive body of research on this compound analogues has revealed key structure-activity relationships that can guide the design of future inhibitors.
Future research in this field will likely focus on:
-
Developing more selective inhibitors: By fine-tuning the stereochemistry and substitution patterns of the cyclitol core, it may be possible to design analogues that target specific glycosidases with minimal off-target effects.
-
Exploring novel electrophilic warheads: While epoxides and aziridines are well-established, the exploration of other reactive groups could lead to inhibitors with different reactivity profiles and improved drug-like properties.
-
Integrating computational and experimental approaches: A continued synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and optimization of next-generation this compound-based therapeutics.
Conclusion
Theoretical and computational studies have provided invaluable insights into the binding mechanisms of this compound and its analogues. These approaches, in concert with robust experimental validation, have not only elucidated the molecular determinants of their inhibitory activity but also paved the way for the rational design of novel probes and drug candidates. This technical guide has summarized the key methodologies and data in this field, offering a comprehensive resource for researchers aiming to harness the power of this compound-based compounds to investigate and modulate the function of retaining glycosidases in health and disease.
References
- 1. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucosidase II and MRH-domain containing proteins in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. ER-phagy: mechanisms, regulation, and diseases connected to the lysosomal clearance of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ER-phagy, ER homeostasis, and ER quality control: Implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | ER-Phagy: A New Regulator of ER Homeostasis [frontiersin.org]
- 18. personal.utdallas.edu [personal.utdallas.edu]
Preliminary Investigation of Cyclophellitol Cytotoxicity in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophellitol, a natural product isolated from the mushroom Phellinus sp., is a potent and specific irreversible inhibitor of β-glucosidases.[1][2] By mimicking the transition state of the glycosidic bond cleavage, this compound forms a stable covalent bond with the catalytic nucleophile in the active site of these enzymes.[3] The inhibition of β-glucosidases, which are involved in various cellular processes, including lysosomal function and glycoprotein (B1211001) processing, suggests that this compound may have significant effects on cell viability and proliferation. This technical guide provides a framework for the preliminary investigation of this compound's cytotoxicity in various cell lines, outlining key experimental protocols and potential signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
A comprehensive literature search did not yield specific IC50 values for the cytotoxicity of this compound in various cancer and normal cell lines. The majority of published research focuses on the enzymatic inhibitory activity of this compound and its derivatives rather than their direct cytotoxic effects on whole cells.[3][4][5] Therefore, the following table is presented as a template for summarizing quantitative data that would be generated from future experimental investigations into this compound's cytotoxicity.
| Cell Line | Cell Type | This compound IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| e.g., HeLa | Cervical Cancer | Data to be determined | e.g., 24, 48, 72 | e.g., MTT | [Future Study] |
| e.g., MCF-7 | Breast Cancer | Data to be determined | e.g., 24, 48, 72 | e.g., MTT | [Future Study] |
| e.g., A549 | Lung Cancer | Data to be determined | e.g., 24, 48, 72 | e.g., MTT | [Future Study] |
| e.g., HEK293 | Normal Kidney | Data to be determined | e.g., 24, 48, 72 | e.g., MTT | [Future Study] |
| e.g., MRC-5 | Normal Lung Fibroblast | Data to be determined | e.g., 24, 48, 72 | e.g., MTT | [Future Study] |
Experimental Protocols
To determine the cytotoxicity of this compound, standard in vitro assays can be employed. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for this compound Cytotoxicity
1. Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
2. Materials:
- This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO or water)
- Target cell lines (adherent or suspension)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
- 96-well flat-bottom microplates
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)
3. Procedure:
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration of this compound using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
- Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways mediating this compound-induced cytotoxicity have not been elucidated. However, inhibition of β-glucosidases can lead to the accumulation of substrates and cellular stress, which are known triggers of apoptosis. The two major apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Hypothesized Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: General Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a preliminary investigation of this compound's cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
While this compound is a well-characterized inhibitor of β-glucosidases, its cytotoxic effects on various cell lines remain largely unexplored. This guide provides a foundational framework for initiating such investigations. The immediate next steps should focus on performing cytotoxicity assays, such as the MTT assay detailed herein, across a panel of cancer and normal cell lines to determine the IC50 values of this compound.
Future research should then aim to elucidate the specific molecular mechanisms underlying this compound-induced cell death. This would involve investigating the activation of caspases, the involvement of the mitochondrial and death receptor pathways, and the potential role of cellular stress responses, such as the unfolded protein response, as a consequence of β-glucosidase inhibition. A thorough understanding of this compound's cytotoxic profile and its mechanism of action will be crucial in evaluating its potential as a therapeutic agent.
References
- 1. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Role of Cyclophellitol in Chemical Ecology
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Cyclophellitol, a naturally occurring cyclitol epoxide first isolated from the mushroom Phellinus sp., stands as a cornerstone in the study of glycosidase function and chemical ecology.[1][2] It is a potent, highly specific, and irreversible mechanism-based inhibitor of retaining β-glucosidases.[2] This guide delves into the foundational research on this compound, detailing its mechanism of action, its presumed role in the chemical ecology of its native fungus, and its subsequent development into a powerful tool for biochemical research. We provide a comprehensive summary of its quantitative inhibition data, detailed experimental protocols for its study, and visualizations of key pathways and workflows to offer a thorough resource for professionals in the field.
Introduction to this compound
This compound is a cyclitol mimic of β-glucose where the anomeric carbon and endocyclic oxygen are replaced by an epoxide ring fused to a cyclohexane (B81311) core.[3] This unique structure was first identified in the culture filtrate of a Phellinus species mushroom.[1] Its discovery was significant due to its potent and highly selective inhibitory activity against β-glucosidases, enzymes crucial for a vast array of biological processes, from cellulose (B213188) degradation in microbes to glycosphingolipid metabolism in humans.[4] Unlike many inhibitors that bind reversibly, this compound permanently deactivates its target enzyme, making it a "mechanism-based inactivator" and an invaluable molecule for both studying enzyme mechanisms and developing chemical probes.[2][5]
Mechanism of Irreversible Inhibition
The inhibitory power of this compound stems from its ability to exploit the catalytic mechanism of retaining β-glucosidases. The process involves several key steps:
-
Transition-State Mimicry: The this compound molecule adopts a 4H3 half-chair conformation, which closely mimics the shape of the oxocarbenium ion transition state formed during the normal hydrolysis of a β-glucoside substrate.[6] This conformational similarity allows it to be recognized and bind tightly within the enzyme's active site.
-
Acid-Catalyzed Epoxide Opening: Once in the active site, the enzyme's catalytic acid/base residue protonates the epoxide oxygen, activating it for nucleophilic attack.
-
Covalent Adduct Formation: The enzyme's catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue) attacks one of the epoxide carbons.[6] This attack opens the epoxide ring and forms a highly stable covalent ester linkage between the enzyme and the this compound molecule.[3]
-
Irreversible Inactivation: This resulting enzyme-inhibitor adduct is hydrolytically stable and cannot be broken down by the enzyme's normal catalytic machinery, leading to the irreversible inactivation of the enzyme.[2][4]
Role in Chemical Ecology
While the precise ecological function of this compound for Phellinus sp. has not been definitively established, its potent and specific bioactivity allows for strong hypotheses regarding its role. Fungi in complex ecosystems produce a vast arsenal (B13267) of secondary metabolites for competition and defense.
-
Competitive Advantage: As a wood-decay fungus, Phellinus competes with numerous other fungi and bacteria for access to lignocellulosic biomass. By secreting this compound, the fungus can inhibit the β-glucosidases and cellulases of its competitors.[3][7] This would disrupt their ability to break down cellulose and release glucose, effectively starving them and securing the food source for itself. Its high specificity ensures that its own glycosidases (which may have evolved resistance) are not targeted.
-
Defense Against Fungivores: this compound could also serve as a defensive compound. Many insects, nematodes, and other small organisms that feed on fungi rely on digestive β-glucosidases. Ingesting this compound would lead to the inactivation of these crucial enzymes, acting as a potent anti-feedant or toxin and protecting the fungus from predation.
Quantitative Inhibition Data
The efficacy of this compound and its analogues has been quantified against a variety of glycosidases. The key parameters are the inhibition constant (Ki), which reflects the initial binding affinity, and the rate of inactivation (kinact).
| Inhibitor | Target Enzyme | Organism/Source | Ki (µM) | kinact (min⁻¹) | IC₅₀ (µM) | Reference(s) |
| This compound | β-Glucosidase | Almond Emulsin | 340 | 2.38 | ~4.5 | [2] |
| This compound | β-Glucosidase | Agrobacterium sp. | 55 | 1.26 | - | [2] |
| This compound | β-Glucosidase (GBA1) | Human | 9 | - | - | [8] |
| This compound | Almond β-glucosidase | Almond | - | - | 0.8 µg/mL | [1][4] |
| (1R,6S)-diastereoisomer | α-D-Glucosidase | Brewer's Yeast | 26.9 | 0.401 | - | [9] |
| (1R,2S,6S)-diastereoisomer | α-D-Mannosidase | Jack Beans | 120 | 2.85 | - | [9] |
| β-cyclosulfate (analogue) | β-Glucosidase (GBA1) | Human | 3600 | 0.015 | - | [8] |
Note: IC₅₀ values are dependent on assay conditions. Kᵢ and kᵢₙₐ꜀ₜ provide a more precise measure of inhibitor potency.
Application in Research: Activity-Based Protein Profiling (ABPP)
The irreversible and specific nature of this compound has made it an ideal scaffold for developing Activity-Based Probes (ABPs).[10] These chemical tools are used to detect and identify active enzymes within complex biological mixtures like cell lysates or secretomes.[11][12]
A this compound-based ABP typically consists of:
-
The this compound "Warhead": Provides the reactivity and specificity for the target enzyme class.
-
A Linker: A chemical chain that connects the warhead to the reporter tag.
-
A Reporter Tag: A molecule used for detection, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and mass spectrometry).
The ABPP workflow allows researchers to visualize enzyme activity directly, compare activity levels across different conditions, and identify novel enzymes.[10][11]
Key Experimental Protocols
Protocol: Determination of Inhibition Constants (Kᵢ and kᵢₙₐ꜀ₜ)
This protocol is adapted from methods used to characterize irreversible inhibitors.[8]
-
Materials:
-
Purified enzyme of interest (e.g., β-glucosidase).
-
This compound stock solution of known concentration.
-
Appropriate assay buffer (e.g., sodium phosphate (B84403) or citrate (B86180) buffer at optimal pH).
-
Chromogenic or fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside).
-
Microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
In a microplate, pre-incubate the enzyme at a fixed concentration with each inhibitor dilution at room temperature or 37°C. Include a no-inhibitor control.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each enzyme-inhibitor mixture.
-
Immediately add the aliquot to a well containing a saturating concentration of the fluorogenic substrate to initiate the reaction.
-
Monitor the rate of product formation (V) by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual activity (ln(V/V₀), where V₀ is the initial rate of the no-inhibitor control) against the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant (kₒₑₛ).
-
Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the hyperbolic equation: kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) to determine the values for kᵢₙₐ꜀ₜ and Kᵢ.
-
Protocol: In Vitro Activity-Based Protein Profiling
This protocol outlines a general method for labeling active glycosidases in a cell lysate.[10][13]
-
Materials:
-
Biological sample (e.g., fungal secretome, bacterial cell lysate).
-
This compound-based ABP with a fluorescent tag.
-
Assay buffer.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gel and electrophoresis equipment.
-
Fluorescence gel scanner.
-
-
Procedure:
-
Prepare the biological lysate and determine the total protein concentration. Normalize all samples to the same concentration (e.g., 1 mg/mL).
-
To a 50 µL aliquot of the lysate, add the fluorescent ABP to a final concentration of 1-5 µM.
-
Incubate the reaction for 30-60 minutes at a temperature optimal for the enzymes being profiled (e.g., 37°C).
-
Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the sample for 5 minutes.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes by scanning the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the probe's fluorophore. The intensity of the fluorescent band corresponds to the amount of active enzyme.
-
Biosynthesis Pathway
The complete, genetically-defined biosynthesis pathway for this compound in Phellinus sp. is not yet fully elucidated in published literature. However, based on the biosynthesis of other cyclitols and carbasugars, a plausible pathway can be proposed, likely originating from primary metabolism. The key steps would involve the cyclization of a hexose (B10828440) precursor, followed by a series of modifications.
Conclusion
This compound is a remarkable natural product that sits (B43327) at the intersection of chemical biology and ecology. Originally evolved likely as a tool for fungal competition or defense, its potent and specific mechanism of irreversible β-glucosidase inhibition has made it an indispensable molecule for researchers. The foundational studies on its mechanism have paved the way for the design of sophisticated activity-based probes that are now widely used to profile enzyme activity in complex systems, driving discovery in fields from microbiology to human disease.[7][14] Future research into its precise ecological role and biosynthesis will undoubtedly reveal further insights into the intricate chemical warfare waged within microbial communities.
References
- 1. Production, isolation and structure determination of a novel beta-glucosidase inhibitor, this compound, from Phellinus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - A NATURALLY-OCCURRING MECHANISM-BASED INACTIVATOR OF BETA-GLUCOSIDASES | UBC Chemistry [chem.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. benchchem.com [benchchem.com]
- 14. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Cyclophellitol-Based Activity-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophellitol, a potent mechanism-based inhibitor of retaining β-glucosidases, serves as a versatile scaffold for the development of activity-based probes (ABPs).[1][2] These probes are invaluable tools for the specific detection, identification, and quantification of active glycosidase enzymes within complex biological systems. By forming a stable covalent bond with the catalytic nucleophile of their target enzyme, this compound-based ABPs enable highly sensitive visualization and profiling of enzyme activity.[3][4] This document provides detailed protocols for the synthesis of this compound-based probes and their application in activity-based protein profiling (ABPP), with a focus on human retaining β-glucosidases such as glucocerebrosidase (GBA), a key enzyme implicated in Gaucher and Parkinson's disease.[5][6]
Mechanism of Action
This compound-based inhibitors and their corresponding ABPs are mechanism-based inactivators that leverage the catalytic machinery of retaining glycosidases.[7] The this compound core, with its epoxide or aziridine (B145994) "warhead," mimics the conformational transition state of the natural substrate.[2][8] Upon entering the enzyme's active site, the warhead is protonated by the catalytic acid/base residue. This activation facilitates a nucleophilic attack from the catalytic nucleophile residue (e.g., a glutamate), leading to the opening of the strained three-membered ring. The result is a stable, covalent ester or amine linkage between the probe and the enzyme, rendering the enzyme irreversibly inactive.[7][9] This covalent modification allows for the sensitive detection of active enzyme molecules.
Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound probes.
Synthesis of this compound-Based Probes
The synthesis of this compound ABPs involves two main stages: the construction of the core this compound structure (often an epoxide or aziridine) and the subsequent conjugation of a reporter tag, such as a fluorophore or biotin. The aziridine analogues are often preferred as broad-spectrum probes for retaining β-glucosidases.[1][10]
This protocol provides a generalized workflow for synthesizing a this compound aziridine core, incorporating an alkyne handle for subsequent "click chemistry" conjugation. The synthesis often starts from a readily available chiral precursor like D-glucal.
Materials:
-
Starting material (e.g., protected D-glucal derivative)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Epoxidation: Dissolve the protected alkene precursor in DCM and treat with m-CPBA. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting epoxide by column chromatography.
-
Azide-mediated Ring Opening: Dissolve the epoxide in DMF and add sodium azide. Heat the reaction mixture (e.g., to 130°C) and stir overnight.[9] This step opens the epoxide to form a trans-azido alcohol. Purify the product.
-
Intramolecular Staudinger Cyclization: Dissolve the azido (B1232118) alcohol in an appropriate solvent like acetonitrile (B52724) and add triphenylphosphine. Heat the mixture (e.g., to 60°C) to induce an intramolecular Staudinger reaction, which forms the aziridine ring.[9] Purify the this compound aziridine core.
-
N-Alkylation with Alkyne Handle: Dissolve the this compound aziridine in DMF. Add potassium carbonate and propargyl bromide. Stir at room temperature until N-alkylation is complete. Purify the final product, the alkyne-functionalized this compound aziridine probe, via column chromatography.
Caption: Generalized workflow for the synthesis of a tagged this compound-based probe.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for attaching reporter tags.
Materials:
-
Alkyne-functionalized this compound probe
-
Azide-functionalized fluorophore (e.g., Cy5-azide, BODIPY-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Solvents: DMF or a mixture of t-BuOH/H₂O
Procedure:
-
Dissolve the alkyne-functionalized probe and the azide-fluorophore in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate.
-
Add an aqueous solution of copper(II) sulfate.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Purify the final fluorescently labeled ABP using HPLC or column chromatography.
Application Protocols
This protocol details the use of a fluorescent this compound ABP to label active retaining β-glucosidases in a cellular lysate.
Materials:
-
Fluorescent this compound ABP (e.g., 50 µM stock in DMSO)
-
Cell lysate (e.g., from HEK293T cells) in a suitable buffer (e.g., McIlvaine buffer, pH 5.2)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE equipment and fluorescence gel scanner
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Labeling Reaction: In a microcentrifuge tube, combine 50 µg of total protein with the appropriate buffer to a final volume of 20 µL.
-
Probe Addition: Add the fluorescent this compound ABP to a final concentration of 100-500 nM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Labeled enzymes will appear as distinct fluorescent bands.
Caption: Experimental workflow for in vitro activity-based protein profiling (ABPP).
This protocol is used to determine the potency (IC₅₀) of an unlabeled inhibitor by measuring its ability to compete with a fluorescent ABP for enzyme binding.
Procedure:
-
Inhibitor Pre-incubation: Prepare serial dilutions of the unlabeled test inhibitor. In separate tubes, pre-incubate 50 µg of cell lysate with each inhibitor concentration for 30 minutes at 37°C. Include a vehicle-only control (e.g., DMSO).
-
Probe Addition: Add the fluorescent this compound ABP to each tube at a fixed final concentration (e.g., 250 nM).
-
Labeling Incubation: Incubate for an additional 30 minutes at 37°C.
-
Analysis: Quench the reactions and analyze by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 3.1.
-
Quantification: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration.
-
IC₅₀ Calculation: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound-based probes are critical parameters. The following tables summarize representative data from the literature.
Table 1: Inhibitory Potency (IC₅₀) of this compound Analogues Against Human Retaining α/β-Glucosidases
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound (β-epoxide) | GBA1 | Potent Inhibitor | [11] |
| This compound (β-epoxide) | GBA2 | Potent Inhibitor | [11] |
| This compound aziridine (β-aziridine) | GBA1 | Potent Inhibitor | [11] |
| This compound aziridine (β-aziridine) | GBA2 | Potent Inhibitor | [11] |
| 1,6-epi-cyclophellitol (B1244939) (α-epoxide) | GAA (α-glucosidase) | Potent Inhibitor | [11] |
| 1,6-epi-cyclophellitol (α-epoxide) | GANAB (α-glucosidase) | Potent Inhibitor | [11] |
| 1,6-epi-cyclophellitol aziridine (α-aziridine) | GAA (α-glucosidase) | Potent Inhibitor | [11] |
| 1,6-epi-cyclophellitol aziridine (α-aziridine) | GANAB (α-glucosidase) | Potent Inhibitor | [11] |
| 1,6-epi-cyclophellitol cyclosulfate | ER α-Glu II | Highly Potent |[12] |
Table 2: Selectivity of C8-Functionalized this compound Derivatives
| Derivative | Target Enzyme | Key Feature | Selectivity Ratio (GBA2/GBA) | Reference |
|---|---|---|---|---|
| Biphenyl-cyclophellitol (Inhibitor 6) | GBA | Selective GBA Inhibitor | > 1,000 | [13] |
| Adamantyl-cyclophellitol (Inhibitor 7) | GBA | Selective GBA Inhibitor | > 1,000 |[13] |
Note: The high selectivity ratio indicates a strong preference for inhibiting GBA over GBA2.
Considerations and Troubleshooting
-
Selectivity: While this compound itself can target both GBA and GBA2, functionalization at the C8 position with bulky hydrophobic groups can dramatically increase selectivity for GBA.[5][13] Conversely, this compound aziridines often act as broad-spectrum probes for all cellular retaining β-glucosidases (GBA, GBA2, GBA3).[6]
-
pH Optimization: The optimal pH for labeling can vary between different glycosidases. For instance, selective labeling of GBA3 was achieved at pH 6.0.[1] It is recommended to perform pH profiling to determine the optimal conditions for your target enzyme.
-
Probe Stability: The stability of the probe in physiological media should be considered, especially for in vivo experiments. N-alkyl this compound aziridines may offer comparable potency to N-acyl versions with potentially different stability profiles.[14]
-
Non-specific Binding: To confirm specific labeling, a competition experiment (as in Protocol 3.2) with a known inhibitor of the target enzyme should always be performed. The disappearance of a fluorescent band upon pre-incubation with a competitor confirms specific binding.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations on therapeutic glucocerebrosidases through paired detection with fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: In Situ Labeling of Retaining Glucosidases Using Cyclophellitol Aziridine-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retaining glycosidases are a major class of enzymes that hydrolyze glycosidic bonds through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1] Their roles in various physiological and pathological processes, including lysosomal storage disorders and cancer, make them significant targets for therapeutic intervention and diagnostic research.[2][3] Activity-Based Protein Profiling (ABPP) has become an indispensable technique for studying these enzymes in their native environment.[4][5] Cyclophellitol and its aziridine (B145994) analogues are powerful, mechanism-based inactivators of retaining glycosidases.[1][6] By mimicking the transition state of the natural substrate, these molecules form a stable covalent bond with the catalytic nucleophile in the enzyme's active site.[6][7] When functionalized with reporter tags such as fluorophores (e.g., Cy5, BODIPY) or biotin, these this compound aziridine derivatives become potent Activity-Based Probes (ABPs) for the sensitive and selective detection, identification, and visualization of active glucosidases in situ and in vitro.[8][9]
This document provides detailed protocols for the application of this compound aziridine-based ABPs for the labeling and analysis of retaining glucosidases in complex biological samples.
Mechanism of Covalent Labeling
This compound aziridine probes are mechanism-based inhibitors that leverage the catalytic cycle of retaining glucosidases.[1] The enzyme's catalytic acid protonates the aziridine ring, activating it for nucleophilic attack by the catalytic nucleophile residue (typically an aspartate or glutamate).[6] This attack results in the opening of the aziridine ring and the formation of a stable, covalent ester adduct, thereby irreversibly labeling the enzyme.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of activity-based carbocyclic probes for the specific inhibition and detection of glucuronidases [studenttheses.uu.nl]
- 4. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated this compound aziridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated this compound aziridines - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07730K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. research.rug.nl [research.rug.nl]
Application of Fluorescently Tagged Cyclophellitol in Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently tagged cyclophellitol and its derivatives, such as this compound aziridines, are powerful mechanism-based, irreversible inhibitors of retaining β-glucosidases.[1][2] These activity-based probes (ABPs) covalently bind to the catalytic nucleophile residue of the target enzyme, allowing for the sensitive and specific visualization of active enzyme molecules in complex biological samples, including live cells.[1][3] This technology has proven invaluable for studying lysosomal enzymes, diagnosing diseases like Gaucher and Pompe disease, and for screening potential therapeutic compounds.[1][4] This document provides detailed application notes and protocols for the use of fluorescently tagged this compound in live-cell imaging.
Principle and Mechanism of Action
This compound-based probes exploit the catalytic mechanism of retaining glycosidases.[3] The probe, mimicking the natural substrate, enters the active site of the enzyme. The catalytic acid residue of the enzyme protonates the epoxide or aziridine (B145994) ring of the this compound derivative, making it susceptible to nucleophilic attack by the catalytic nucleophile residue (typically a glutamate (B1630785) or aspartate).[5] This results in the formation of a stable, covalent ester linkage between the probe and the enzyme, effectively and irreversibly inhibiting it.[5] When the probe is conjugated to a fluorophore, this covalent labeling allows for the direct visualization of active enzyme molecules.
References
- 1. Synthesis of an ultrasensitive BODIPY-derived fluorescent probe for detecting HOCl in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Water-Soluble BODIPY for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
Application Notes and Protocols: Identification of Active Site Nucleophiles Using Cyclophellitol-Based Probes
Introduction
Cyclophellitol is a potent, mechanism-based covalent inhibitor of retaining β-glucosidases, originally isolated from the Phellinus mushroom.[1][2] Its structure mimics the transition state conformation of the glycosidic substrate within the enzyme's active site.[2][3][4][5][6] This property has been harnessed to develop a versatile class of activity-based probes (ABPs) for the study of retaining glycosidases.[3] By functionalizing the this compound scaffold with reporter tags such as fluorophores or biotin, these probes allow for the detection, identification, and quantification of active glycosidases in complex biological samples, a technique known as Activity-Based Protein Profiling (ABPP).[1][2][5][7]
These application notes provide a detailed protocol for using this compound-derived ABPs to covalently label the catalytic nucleophile of retaining glycosidases, enabling their identification and characterization.
Principle of the Method
This compound-based probes are mechanism-based inactivators that exploit the catalytic machinery of retaining glycosidases.[1][8] The catalytic cycle of these enzymes involves a two-step, double-displacement mechanism featuring a covalent glycosyl-enzyme intermediate.[8] The this compound probe, containing an electrophilic epoxide or aziridine (B145994) "warhead," enters the active site.[9] An acidic residue (the general acid/base catalyst) in the active site protonates the epoxide or aziridine ring, activating it for nucleophilic attack. The enzyme's catalytic nucleophile (typically a carboxylate residue, e.g., glutamate (B1630785) or aspartate) then attacks the activated ring, resulting in the formation of a stable, irreversible covalent ester bond.[1][2][5][10][11] This covalent labeling event allows for the specific detection of active enzyme molecules.
Caption: Mechanism of covalent labeling of a retaining glycosidase by a this compound probe.
Experimental Protocols
Protocol 1: In Vitro Labeling of Glycosidases in Cell or Tissue Lysates
This protocol describes the general procedure for labeling active glycosidases in a complex protein mixture using a fluorescently-tagged this compound ABP.
Materials:
-
Cell or tissue lysate
-
This compound ABP (e.g., with BODIPY, Cy5 tag) stock solution in DMSO
-
McIlvaine buffer (citrate-phosphate buffer) or other appropriate buffer at desired pH
-
4x SDS-PAGE loading buffer
-
Protease inhibitor cocktail (optional)
Procedure:
-
Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer (e.g., McIlvaine buffer) at a final protein concentration of 1-2 mg/mL. Clarify the lysate by centrifugation.
-
pH Adjustment: Equilibrate the protein lysate in the desired buffer (e.g., McIlvaine buffer, pH 5.5) for 15 minutes at 37 °C.[8] The optimal pH will vary depending on the target enzyme.
-
Probe Incubation: Add the this compound ABP to the lysate to a final concentration typically ranging from 1 µM to 10 µM.[8] Incubate the reaction for 30-60 minutes at 37 °C.[8][11]
-
Quenching the Reaction: Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the sample at 95 °C for 5 minutes.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
Caption: General workflow for in vitro labeling of glycosidases with fluorescent ABPs.
Protocol 2: Competitive ABPP for Inhibitor Potency (IC₅₀ Determination)
This protocol is used to determine the potency of an unlabeled inhibitor by measuring its ability to compete with a this compound ABP for binding to the target enzyme.
Materials:
-
All materials from Protocol 1
-
Unlabeled inhibitor compound stock solution in DMSO
Procedure:
-
Lysate Preparation: Prepare and equilibrate the protein lysate as described in Protocol 1 (Steps 1-2).
-
Inhibitor Pre-incubation: Aliquot the lysate and add varying concentrations of the unlabeled inhibitor. Include a DMSO-only control. Pre-incubate for 30 minutes at 37 °C to allow the inhibitor to bind to its target.[11]
-
Probe Labeling: Add a fixed, sub-saturating concentration of the fluorescent this compound ABP to each sample. Incubate for an additional 30-60 minutes at 37 °C.
-
Analysis: Quench the reactions and analyze by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1 (Steps 4-5).
-
Quantification: Quantify the fluorescence intensity of the target enzyme band for each inhibitor concentration. Plot the remaining fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for competitive ABPP to determine inhibitor IC₅₀ values.
Protocol 3: Pull-Down and Identification of Labeled Enzymes
This protocol uses a biotin-tagged this compound ABP to enrich and subsequently identify labeled enzymes by mass spectrometry.
Materials:
-
Biotin-tagged this compound ABP
-
Streptavidin-conjugated magnetic beads or resin
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for on-bead trypsinolysis (DTT, iodoacetamide, trypsin)
Procedure:
-
Labeling: Label a larger volume of protein lysate (e.g., 1-5 mg total protein) with the biotinylated this compound ABP (e.g., 3 µM for 2 hours at 37 °C) as described in Protocol 1.[8] A no-probe control and a competition control (pre-incubation with an unlabeled inhibitor) should be included.[7][12]
-
Enrichment: Add streptavidin beads to the labeled lysate and incubate (e.g., 1-2 hours at 4 °C) to capture the biotinylated proteins.
-
Washing: Pellet the beads and wash extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion:
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluate by SDS-PAGE and silver staining or proceed with in-gel digestion.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest the proteins with trypsin overnight.
-
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the captured proteins.[8]
Data Presentation
Quantitative data from this compound probe experiments are crucial for comparing inhibitor potency and probe selectivity.
Table 1: Example IC₅₀ Values for this compound Derivatives against Human Glucosidases
| Compound | Target Enzyme | Apparent IC₅₀ (nM) | Assay Conditions | Reference |
|---|---|---|---|---|
| 5 (α-cyclosulfate) | GAA | 12 ± 1 | Fibroblasts, pH 4.0, 2h incubation | [4] |
| 5 (α-cyclosulfate) | GANAB | 47 ± 11 | Fibroblasts, pH 7.0, 2h incubation | [4] |
| Xylo-cyclophellitol epoxide | GBA1 | 2400 | Recombinant GBA1, pH 5.2 | [13] |
| Xylo-cyclophellitol aziridine | GBA1 | 160 | Recombinant GBA1, pH 5.2 |[13] |
GAA: Lysosomal α-glucosidase; GANAB: Neutral α-glucosidase; GBA1: Glucocerebrosidase.
Table 2: Typical Experimental Parameters for ABPP
| Parameter | In Vitro (Lysate) | In Situ (Live Cells) | In-Gel Fluorescence | Pull-Down / MS |
|---|---|---|---|---|
| Protein Conc. | 1-2 mg/mL | N/A | ~20-50 µ g/lane | 1-5 mg total |
| Probe Conc. | 0.1 - 10 µM[8] | 1 - 10 µM | 1 µM | 1 - 5 µM[8] |
| Incubation Time | 30 - 120 min[8][11] | 2 - 24 h[4] | 30 - 60 min | 1 - 2 h[8] |
| Temperature | 25 - 37 °C[1][8] | 37 °C | 37 °C | 37 °C |
| pH | 4.0 - 7.5[4][8][11] | 7.4 (media) | 5.0 - 7.0 | 5.0 - 7.0 |
| Reporter Tag | Fluorophore | Fluorophore | Fluorophore | Biotin |
References
- 1. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of broad-specificity activity-based probes for exo -β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02287C [pubs.rsc.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. A Sensitive Gel-based Method Combining Distinct this compound-based Probes for the Identification of Acid/Base Residues in Human Retaining β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Chemoenzymatic Synthesis of 6-Phospho-Cyclophellitol: Application Notes and Protocols for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 6-phospho-cyclophellitol. It is important to note that based on current scientific literature, 6-phospho-cyclophellitol is established as a potent, mechanism-based inhibitor of 6-phospho-β-glucosidases and is a valuable tool for studying these enzymes.[1][2][3] There is currently no widespread, documented application of 6-phospho-cyclophellitol for direct kinase studies. This document will therefore focus on its synthesis and established use as a probe for 6-phospho-β-glucosidases. A brief, general overview of kinase inhibitor strategies is provided for informational purposes.
Cyclophellitol and its derivatives are powerful tools in glycobiology, acting as irreversible inhibitors of retaining glycosidases by mimicking the transition state of the substrate.[4][5] The addition of a phosphate (B84403) group at the 6-position creates a specific probe for 6-phospho-β-glucosidases, enzymes involved in the metabolism of phosphorylated sugars.
Chemoenzymatic Synthesis of 6-Phospho-Cyclophellitol
The chemoenzymatic synthesis of 6-phospho-cyclophellitol offers an efficient route to this valuable chemical probe. The general strategy involves a combination of chemical transformations and enzymatic reactions to achieve the desired stereochemistry and phosphorylation.
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of 6-phospho-cyclophellitol.
Protocol: Chemoenzymatic Synthesis
This protocol is a generalized representation based on established methodologies. Researchers should consult specific literature for detailed reaction conditions and optimization.
Materials:
-
Protected this compound precursor
-
Appropriate kinase (e.g., a glucokinase with relaxed specificity)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, methanol, water)
-
Silica (B1680970) gel for column chromatography
-
NMR tubes and solvents (e.g., D₂O)
-
Mass spectrometer
Procedure:
-
Synthesis of this compound Precursor: A protected this compound precursor is synthesized chemically from a suitable starting material like a D-glucose derivative. This multi-step process typically involves functional group protection, cyclization, and epoxidation.
-
Enzymatic Phosphorylation:
-
Dissolve the this compound precursor in the kinase reaction buffer.
-
Add ATP to the solution.
-
Initiate the reaction by adding the selected kinase.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 37°C).
-
Monitor the reaction progress using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding methanol).
-
Remove the enzyme, for example, by protein precipitation or size-exclusion chromatography.
-
Purify the 6-phospho-cyclophellitol from the reaction mixture using column chromatography on silica gel or an appropriate ion-exchange resin.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized 6-phospho-cyclophellitol using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).
-
Application in 6-Phospho-β-Glucosidase Studies
6-phospho-cyclophellitol serves as a mechanism-based covalent inactivator of 6-phospho-β-glucosidases.[1][3] This property makes it an excellent tool for identifying and characterizing these enzymes in complex biological samples.
Signaling Pathway Context
While not directly targeting a kinase signaling pathway, 6-phospho-β-glucosidases play a role in carbohydrate metabolism, which can be linked to broader cellular signaling networks. For instance, the products of glucosidase activity can enter glycolysis, a central metabolic pathway with intricate connections to cell growth and signaling.
References
Application Notes and Protocols for Assessing Cyclophellitol Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophellitol and its derivatives are potent, mechanism-based irreversible inhibitors of retaining glycosidases.[1][2][3] These compounds act by mimicking the natural substrate's transition state, leading to the formation of a stable covalent bond with the enzyme's catalytic nucleophile.[1][4] This covalent modification results in the irreversible inactivation of the enzyme.[3][5] The unique inhibitory mechanism of cyclophellitols makes them invaluable tools for studying the function of glycosidases and for the development of therapeutic agents and activity-based protein profiling (ABPP) probes.[1][3]
These application notes provide a detailed methodology for assessing the inhibition kinetics of this compound and its analogues. The protocols outlined below will guide researchers in determining key kinetic parameters such as the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ), which are crucial for characterizing the potency and efficiency of these inhibitors.
Mechanism of Inhibition
This compound and its analogues, including epoxides and aziridines, are mechanism-based inhibitors.[6][7] Upon binding to the active site of a retaining glycosidase, the inhibitor's reactive group (e.g., epoxide or aziridine (B145994) ring) is protonated by the enzyme's catalytic acid/base residue. This is followed by a nucleophilic attack from the catalytic nucleophile, leading to the opening of the ring and the formation of a stable, covalent enzyme-inhibitor adduct.[4][6] This process effectively and irreversibly inactivates the enzyme.[5]
Caption: General mechanism of irreversible enzyme inhibition by this compound.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the inhibition of various human retaining β-glucosidases by different this compound analogues. These values are essential for comparing the potency and selectivity of the inhibitors.
Table 1: Inhibition of Recombinant Human GBA1 and GAA by this compound Analogues [4][6]
| Compound | Target Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹mM⁻¹) |
| This compound (epoxide) | GBA1 | 9.2 | 0.7 | 76 |
| 1,6-epi-Cyclophellitol (epoxide) | GAA | 1400 | 0.5 | 0.36 |
| This compound aziridine | GBA1 | - | - | Fast Inhibition |
| 1,6-epi-Cyclophellitol aziridine | GAA | - | - | Fast Inhibition |
| α-Cyclosulfate | GAA | - | - | 64 |
| β-Cyclosulfate | GBA1 | 3600 | 0.015 | 4.33 x 10⁻³ |
Note: "Fast Inhibition" indicates that the inhibition was too rapid to determine individual Kᵢ and kᵢₙₐ꜀ₜ values under the experimental conditions.[4][6]
Table 2: IC₅₀ Values for Inhibition of Human Retaining β-Glucosidases [1]
| Compound | GBA1 IC₅₀ (nM) | GBA2 IC₅₀ (nM) | GBA3 IC₅₀ (nM) |
| Deoxythis compound Aziridine 1 | >10000 | 1600 | 250 |
| Deoxythis compound Aziridine 2 | 120 | 130 | 880 |
| Deoxythis compound Aziridine 3 | 210 | 180 | >10000 |
IC₅₀ values were determined after a 30-minute incubation of the enzyme with the inhibitor.[1]
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values
This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% under specific experimental conditions.
Materials:
-
Purified target enzyme (e.g., recombinant human GBA1, GBA2, or GBA3)[1]
-
This compound inhibitor stock solution (in an appropriate solvent like DMSO)
-
Assay buffer (e.g., McIlvaine buffer, pH adjusted for optimal enzyme activity)[6]
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MU-β-Glc)[6]
-
Stop solution (e.g., 0.4 M glycine, pH 10.4)
-
96-well microplate (black, for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the this compound inhibitor in the assay buffer across a wide concentration range.
-
Pre-incubation: In the wells of the 96-well plate, mix the diluted enzyme with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate this mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[1][6]
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time, ensuring the reaction remains in the linear range in the uninhibited control wells.
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader (e.g., excitation at 365 nm and emission at 445 nm).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Profiling Cellulase Activity Using Cyclophellitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing cyclophellitol-based activity-based probes (ABPs) to profile and quantify cellulase (B1617823) activity. This compound and its derivatives are powerful tools for identifying and characterizing cellulases within complex biological mixtures, such as fungal secretomes, which is crucial for biofuel research, industrial biotechnology, and drug development.
Introduction
Cellulases are enzymes that catalyze the hydrolysis of cellulose (B213188), a major component of plant biomass. The efficient breakdown of cellulose into fermentable sugars is a key step in the production of biofuels and other bio-based products. Activity-based protein profiling (ABPP) using covalent inhibitors has emerged as a powerful technique for functional studies of enzymes in their native environments.[1][2] this compound, a natural product, and its synthetic derivatives are mechanism-based irreversible inhibitors of retaining β-glucosidases.[3] By mimicking the transition state of the substrate in the enzyme's active site, these molecules form a stable covalent bond with the catalytic nucleophile, leading to inactivation.[3]
Glycosylated this compound derivatives have been specifically designed to target endo-acting cellulases with high selectivity.[1][4] These probes typically consist of a this compound core, a recognition motif (e.g., a cellobiose (B7769950) unit), and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[2][5] This allows for the sensitive and direct detection of active cellulases in complex proteomes, overcoming the limitations of traditional substrate-based assays.[1][2]
Mechanism of Action
The core of this technology lies in the covalent and irreversible inhibition of retaining glycoside hydrolases by this compound-derived probes. The workflow for profiling cellulase activity using these probes is a multi-step process.
Quantitative Data Summary
The inhibitory potency of various this compound derivatives against cellulases, specifically the well-characterized GH7 endo-β-1,4-glucanase HiCel7B, has been determined. The following tables summarize the key quantitative data for these inhibitors and probes.
Table 1: Inhibitory Potency of this compound Derivatives against HiCel7B [2][5]
| Compound | Type | Target Enzyme | IC₅₀ (μM) |
| 1 (Cellobiose-configured this compound) | Inhibitor | HiCel7B | 0.84 ± 0.08 |
| 5 (Pseudo-trisaccharide) | Inhibitor | HiCel7B | 0.35 ± 0.03 |
| 13 (PEG-linked pseudo-trisaccharide) | Inhibitor | HiCel7B | 0.50 ± 0.03 |
Table 2: Kinetic Parameters for Irreversible Inhibition of HiCel7B [2][5]
| Compound | k_inact (min⁻¹) | K_i (μM) | k_inact / K_i (M⁻¹s⁻¹) |
| 1 | 0.04 | 4.0 | 160 |
| 5 | - | - | 3100 |
| 13 | - | - | 2100 |
Note: k_inact and K_i for compounds 5 and 13 were not individually determined due to rapid inhibition; the second-order rate constant (k_inact / K_i) is provided.
Experimental Protocols
Protocol 1: Preparation of Fungal Secretome
This protocol describes the general steps for obtaining a fungal secretome for activity-based profiling. The specific growth conditions will vary depending on the fungal species and the desired enzyme expression profile.
Materials:
-
Fungal strain of interest (e.g., Aspergillus niger)
-
Appropriate liquid culture medium (e.g., containing xylan (B1165943) to induce cellulase secretion)
-
Sterile culture flasks
-
Shaking incubator
-
Centrifuge and centrifuge tubes
-
Sterile filtration unit (0.22 µm)
-
Ultrafiltration unit for buffer exchange and concentration (e.g., Amicon Ultra, 10 kDa MWCO)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0)
Procedure:
-
Inoculate the fungal strain into the liquid culture medium in a sterile flask.
-
Incubate the culture in a shaking incubator at the optimal temperature and duration for cellulase production (e.g., 4 days).
-
Separate the mycelium from the culture medium by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).
-
Collect the supernatant, which contains the secreted proteins (the secretome).
-
Further clarify the secretome by passing it through a 0.22 µm sterile filter to remove any remaining fungal cells and debris.
-
Concentrate the secretome and exchange the buffer to a suitable buffer for labeling (e.g., 50 mM sodium acetate, pH 5.0) using an ultrafiltration unit.
-
Determine the total protein concentration of the prepared secretome using a standard protein assay.
-
Store the secretome at -80°C in aliquots to avoid freeze-thaw cycles.
Protocol 2: In-gel Fluorescence Labeling of Cellulases
This protocol details the labeling of active cellulases in a fungal secretome with a fluorescent this compound-derived probe and subsequent visualization by SDS-PAGE.
Materials:
-
Prepared fungal secretome (from Protocol 1)
-
Fluorescent this compound-based probe (e.g., a Cy5-labeled cellobiose-configured probe at 10 µM final concentration)
-
Appropriate reaction buffer (e.g., 0.5 M McIlvane buffer, pH 5.0)
-
4x SDS-PAGE loading dye
-
SDS-PAGE gels (e.g., 10%) and electrophoresis system
-
Fluorescence gel scanner (e.g., Typhoon 5 scanner with Cy5 laser/filter settings)
Procedure:
-
In a microcentrifuge tube, combine 20 µL of the fungal secretome with 5 µL of 0.5 M McIlvane buffer (pH 5.0).
-
Add 5 µL of the fluorescent probe solution (e.g., 60 µM stock to achieve a final concentration of 10 µM).
-
For a competition control, pre-incubate a separate aliquot of the secretome with an unlabeled inhibitor (e.g., compound 1 at a final concentration of 50 µM) for 30 minutes at 37°C before adding the fluorescent probe.
-
Incubate the reaction mixtures for 30 minutes at 37°C.
-
Stop the labeling reaction by adding 10 µL of 4x SDS-PAGE loading dye and heating the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
After electrophoresis, visualize the fluorescently labeled cellulases by scanning the gel using a fluorescence scanner with the appropriate laser and filter settings for the fluorophore used (e.g., Cy5).
-
The intensity of the fluorescent bands can be quantified using appropriate software (e.g., ImageQuant).
Protocol 3: Affinity Enrichment and Identification of Labeled Cellulases by Mass Spectrometry
This protocol outlines the enrichment of biotin-tagged cellulases and their subsequent identification using mass spectrometry.
Materials:
-
Prepared fungal secretome
-
Biotinylated this compound-based probe
-
Unlabeled inhibitor for competition control
-
Streptavidin-coated magnetic beads
-
Denaturing buffer (500 mM Na-HEPES, pH 7.5, 50 mM DTT, 5% SDS)
-
Alkylation solution (0.25 M iodoacetamide)
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin (sequencing grade)
-
Elution buffer (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Incubate the fungal secretome with the biotinylated probe (and a competition control with pre-incubation of an unlabeled inhibitor) as described in Protocol 2 (steps 1-4).
-
Denature the proteins by adding denaturing buffer and heating at 95°C for 5 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) solution and incubating in the dark for 30 minutes at room temperature.
-
Precipitate the proteins by adding chilled acetone (B3395972) and incubating at -20°C for 1 hour.
-
Centrifuge to pellet the proteins, discard the supernatant, and resuspend the pellet in a buffer containing SDS.
-
Add streptavidin-coated magnetic beads to the protein solution and incubate to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins by adding trypsin and incubating overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to determine their amino acid sequences.
-
Identify the labeled proteins by searching the obtained peptide sequences against a relevant protein database.
Visualization of the Labeling and Identification Process
The following diagram illustrates the key steps in the labeling of a target cellulase with a this compound-derived probe and its subsequent identification.
These protocols and data provide a comprehensive guide for researchers to employ this compound derivatives for the effective profiling of cellulase activity, facilitating advancements in biotechnology and drug discovery.
References
- 1. Methodologies and Perspectives of Proteomics Applied to Filamentous Fungi: From Sample Preparation to Secretome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application of Cyclophellitol Cyclosulfates as Selective α-Glucosidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophellitol cyclosulfates are a novel class of irreversible inhibitors that exhibit high selectivity for α-glucosidases.[1][2][3] These compounds act as mechanism-based inhibitors, mimicking the natural substrate's conformation to covalently modify the active site of the enzyme.[2][3][4] Their unique mode of action and selectivity make them valuable tools for studying α-glucosidase function and as potential therapeutic agents for diseases such as Pompe disease and viral infections like SARS-CoV-2.[5][6][7] This document provides detailed application notes and protocols for the use of this compound cyclosulfates in research and drug development.
Mechanism of Action
This compound cyclosulfates are designed to mimic the 4C1 chair conformation of the Michaelis complex formed between an α-glucosidase and its substrate.[2][3][8] This conformational mimicry allows the inhibitor to bind tightly to the enzyme's active site. The sulfate (B86663) group, being a good leaving group, is then susceptible to nucleophilic attack by a catalytic carboxylate residue in the active site. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[4] The selectivity for α-glucosidases over β-glucosidases stems from the different conformational preferences of the respective enzyme families.[2]
Data Presentation: Inhibitory Activity of this compound Cyclosulfates
The following table summarizes the inhibitory potency of selected this compound cyclosulfates against various α-glucosidases.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 1,6-epi-cyclophellitol (B1244939) cyclosulfate (α-cyclosulfate) | ER α-Glu II | 0.03 ± 0.007 | Potent irreversible inhibitor.[5] |
| 1,6-epi-cyclophellitol cyclosulfate (α-cyclosulfate) | GAA | ~0.03 | Also a potent inhibitor of lysosomal acid α-glucosidase.[5] |
| 4-O-methyl-1,6-epi-cyclophellitol cyclosulfate | ER α-Glu II | 8.2 ± 0.1 | Methylation of hydroxyl groups reduces potency.[5] |
| 4-O-methyl-1,6-epi-cyclophellitol cyclosulfate | GAA | 2.2 ± 0.09 | Still shows inhibitory activity.[5] |
| 1,6-epi-cyclophellitol cyclosulfamidate | GAA | 5.17 | A reversible, competitive inhibitor.[6][9] |
| N-butyl-deoxynojirimycin (NB-DNJ) | GAA | 26.7 | A known reversible α-glucosidase inhibitor for comparison.[9] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound cyclosulfates against a target α-glucosidase.
Materials:
-
Target α-glucosidase (e.g., recombinant human GAA)
-
This compound cyclosulfate inhibitor
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside, 4-MU-α-Glc)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0 for GAA)
-
Stop solution (e.g., 1 M glycine, pH 10.4)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Prepare a stock solution of the this compound cyclosulfate inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In the wells of the microplate, add a fixed amount of the target α-glucosidase solution.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (4-MU-α-Glc) to each well.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of this compound cyclosulfates for α-glucosidases in a complex biological sample, such as a cell lysate.
Materials:
-
Cell lysate (e.g., from human fibroblasts)
-
This compound cyclosulfate inhibitor
-
Broad-spectrum α-glucosidase activity-based probe (ABP) with a reporter tag (e.g., a fluorescent aziridine (B145994) probe)
-
Lysis buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence scanner
Procedure:
-
Prepare cell lysates from the desired cell line or tissue.
-
Pre-incubate a portion of the cell lysate with varying concentrations of the this compound cyclosulfate inhibitor for a specific time (e.g., 30 minutes) at 37°C. Include a control lysate with no inhibitor.
-
Add the fluorescent α-glucosidase ABP to both the inhibitor-treated and control lysates.
-
Incubate the lysates with the ABP for a defined period to allow for labeling of active enzymes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled α-glucosidases using a fluorescence scanner.
-
A decrease in the fluorescence signal of a specific protein band in the inhibitor-treated samples compared to the control indicates that the this compound cyclosulfate has bound to and inhibited that enzyme, preventing its labeling by the ABP.
Applications in Drug Development and Research
This compound cyclosulfates are valuable tools for:
-
Target validation: Their high selectivity allows for the precise investigation of the physiological and pathological roles of specific α-glucosidases.
-
Drug discovery: They can serve as lead compounds for the development of novel therapeutics for conditions such as lysosomal storage disorders (e.g., Pompe disease) and viral infections.[5][6] For instance, 1,6-epi-cyclophellitol cyclosulfate has been shown to potently block the replication of SARS-CoV-2.[5][7]
-
Enzyme mechanism studies: As mechanism-based inhibitors, they can be used to probe the catalytic mechanism and active site architecture of α-glucosidases.[2][3]
Conclusion
This compound cyclosulfates represent a significant advancement in the field of glycosidase inhibitors. Their potent, irreversible, and selective mode of action makes them powerful research tools and promising candidates for therapeutic development. The protocols and data presented here provide a foundation for researchers to effectively utilize these compounds in their studies.
References
- 1. 1,6-Cyclophellitol Cyclosulfates:A New Class of Irreversible Glycosidase Inhibitor - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,6-epi-Cyclophellitol Cyclosulfamidate Is a Bona Fide Lysosomal α-Glucosidase Stabilizer for the Treatment of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing Enzyme-Cyclophellitol Covalent Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for forming and crystallizing covalent complexes of enzymes with cyclophellitol and its derivatives. This compound, a potent mechanism-based inhibitor of retaining glycosidases, forms a stable covalent bond with the catalytic nucleophile in the enzyme's active site.[1] This covalent complex mimics the glycosyl-enzyme intermediate, providing a snapshot of the enzyme's catalytic cycle.[2] X-ray crystallography of these complexes offers invaluable insights into enzyme mechanism, substrate recognition, and inhibitor binding, which are crucial for rational drug design and development.
Mechanism of Covalent Inhibition by this compound
Retaining glycosidases catalyze the hydrolysis of glycosidic bonds via a double-displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate.[3][4] this compound and its analogues, such as this compound-aziridine, are mechanism-based inhibitors that hijack this catalytic machinery.[1][2][5] The enzyme's acidic residue protonates the epoxide or aziridine (B145994) ring of this compound, activating it for nucleophilic attack by the catalytic carboxylate residue.[1] This results in the formation of a stable, covalent ester or ether linkage, effectively trapping the enzyme in an inhibited state.[1]
dot digraph "Mechanism_of_Covalent_Inhibition_by_this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Enzyme [label="Enzyme Active Site\n(Catalytic Dyad: Nucleophile & Acid/Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Epoxide Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Epoxide\nby Acid/Base Residue", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Catalytic Nucleophile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent_Complex [label="Stable Covalent\nEnzyme-Cyclophellitol Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Enzyme -> Protonation [label="Interaction"]; this compound -> Protonation; Protonation -> Nucleophilic_Attack [label="Activation"]; Nucleophilic_Attack -> Covalent_Complex [label="Bond Formation"]; } caption="Mechanism of covalent inhibition of a retaining glycosidase by this compound."
Experimental Protocols
Protocol 1: Formation of the Enzyme-Cyclophellitol Covalent Complex
This protocol describes the general procedure for forming a stable covalent complex between a retaining glycosidase and this compound or a this compound-based probe.
Materials:
-
Purified enzyme of interest in a suitable buffer (e.g., sodium phosphate, MES, or HEPES)
-
This compound or this compound-aziridine inhibitor stock solution (typically in DMSO or water)
-
Reaction buffer at the optimal pH for enzyme activity
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
Equipment for incubation at a controlled temperature (e.g., water bath or incubator)
-
Mass spectrometer for verification of covalent modification
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme at a concentration typically in the micromolar range (e.g., 1-10 µM) in the chosen reaction buffer. The optimal pH of the buffer should correspond to the enzyme's maximal activity.
-
Inhibitor Addition: Add the this compound inhibitor from a concentrated stock solution to the enzyme solution. The final concentration of the inhibitor should be in molar excess (typically 5- to 50-fold) to ensure complete labeling of the enzyme.
-
Incubation: Incubate the enzyme-inhibitor mixture at a temperature suitable for enzyme activity (e.g., 25-37°C). The incubation time can range from 30 minutes to several hours, depending on the reactivity of the inhibitor and the enzyme.[5]
-
Monitoring the Reaction: The progress of the covalent modification can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry. A mass increase corresponding to the molecular weight of the this compound derivative will confirm the formation of the covalent adduct.
-
Quenching (Optional): If required for downstream applications other than crystallization, the reaction can be quenched by adding a denaturing agent, such as SDS-PAGE loading buffer.
-
Verification of Covalent Labeling: Confirm the formation of the covalent complex by intact protein mass spectrometry. The observed mass should correspond to the sum of the enzyme's mass and the mass of the this compound inhibitor.
Protocol 2: Purification of the Covalent Complex for Crystallization
After the formation of the covalent complex, it is crucial to purify it from any unreacted enzyme, excess inhibitor, and other contaminants to obtain a homogenous sample for crystallization.
Materials:
-
Reaction mixture from Protocol 1
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography (SEC) column
-
Appropriate chromatography buffers
-
Protein concentration devices (e.g., centrifugal filters)
Procedure:
-
Affinity Chromatography (if applicable): If the enzyme is tagged (e.g., with a His-tag), the first purification step can be affinity chromatography to separate the enzyme-inhibitor complex from other proteins.
-
Size-Exclusion Chromatography (SEC): Perform SEC to separate the covalent complex from excess, unreacted this compound and any aggregated protein. The choice of the SEC column should be appropriate for the molecular weight of the target enzyme.
-
Buffer Exchange: During the SEC step, the buffer can be exchanged to the one suitable for crystallization trials. This buffer is typically a low-ionic-strength buffer at a pH that promotes protein stability.
-
Concentration: Concentrate the purified covalent complex to a high concentration suitable for crystallization, typically in the range of 5-20 mg/mL, using centrifugal filters.
-
Purity Assessment: Assess the purity and homogeneity of the final sample by SDS-PAGE and dynamic light scattering (DLS). A single, monodisperse peak in DLS is indicative of a sample suitable for crystallization.
Protocol 3: Crystallization of the Enzyme-Cyclophellitol Covalent Complex
This protocol outlines the general steps for crystallizing the purified covalent complex using the vapor diffusion method.
Materials:
-
Purified and concentrated enzyme-cyclophellitol complex (5-20 mg/mL)
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., 24- or 96-well)
-
Pipettes for setting up crystallization drops
-
Microscope for crystal visualization
Procedure:
-
Crystallization Screening: Screen a wide range of crystallization conditions using commercial screens. These screens contain a variety of precipitants (e.g., polyethylene (B3416737) glycols (PEGs), salts), buffers at different pH values, and additives.
-
Vapor Diffusion Setup: The most common method is the hanging-drop or sitting-drop vapor diffusion technique.
-
Hanging Drop: A small drop (e.g., 1-2 µL) of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution on a siliconized coverslip, which is then inverted and sealed over the reservoir.
-
Sitting Drop: A small drop of the protein-inhibitor complex and reservoir solution is placed on a post within a sealed well containing the reservoir solution.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Crystal Monitoring: Regularly inspect the drops under a microscope for the appearance of crystals. Crystals can appear within a few hours to several weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and buffer pH, as well as by using additives to improve crystal quality.
Quantitative Data Presentation
The following table summarizes successful crystallization conditions for glycosidases in covalent complexes with inhibitors, providing a starting point for designing new crystallization trials.
| Enzyme | Inhibitor | Protein Conc. (mg/mL) | Precipitant | pH | Temperature (°C) | Crystal Growth Time | PDB ID |
| Human Cytosolic β-Glucosidase (KLrP mutant E165Q) | Glucose (covalently bound) | Not specified | 20% (w/v) PEG 3350, 0.2 M Ammonium sulfate | 7.5 | 20 | Not specified | 2Z1A |
| Thermotoga maritima β-Glucosidase | 2-deoxy-2-fluoro-β-D-glucopyranoside | 10 | 18-22% (w/v) PEG 4000, 0.1 M Tris-HCl | 8.5 | 18 | 2-3 days | 2X41 |
| Paenibacillus polymyxa β-Glucosidase A (BglA) | Multivalent pyrrolidine (B122466) iminosugars | 6 | 13-18% (v/v) PEG 3350, 0.2 M Sodium nitrate, 3% MPD, 0.1 M Bis-Tris propane | 7.5 | Not specified | Not specified | 5L8J |
| β-Glucosidase Td2F2 | 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-D-glucopyranoside | Not specified | Not specified | Not specified | Not specified | Not specified | 6J3J |
Visualizations
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Purified Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubation\n(Formation of Covalent Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Purification of Covalent Complex\n(e.g., SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Concentration & Purity Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Crystallization Screening\n(Vapor Diffusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Crystal Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="X-ray Diffraction & Structure Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption="Experimental workflow for crystallizing enzyme-cyclophellitol covalent complexes."
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Sensitive Gel-based Method Combining Distinct this compound-based Probes for the Identification of Acid/Base Residues in Human Retaining β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Using Cyclophellitol Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophellitol and its derivatives are potent, mechanism-based covalent inhibitors of retaining glycosidases.[1][2][3][4] These molecules serve as versatile scaffolds for the development of activity-based probes (ABPs) used in the profiling of active glycosidases within complex biological samples.[2][5][6][7][8] Activity-based protein profiling (ABPP) with this compound probes allows for the specific detection, identification, and quantification of active enzymes, providing a direct measure of their functional state, which is often more informative than protein abundance measurements alone.[5][6][9]
These application notes provide detailed protocols for the use of this compound-based probes in conjunction with mass spectrometry for the comprehensive analysis of glycosidase activity in proteomics studies.
Principle and Mechanism
This compound-based probes are designed to mimic the natural substrate of retaining glycosidases.[2][8] The probe contains a reactive "warhead," typically an epoxide or aziridine (B145994) ring, which becomes covalently attached to the catalytic nucleophile of the active enzyme.[5][8] This irreversible binding event allows for the specific tagging of active glycosidases. The probes are also equipped with a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, enabling downstream analysis.[2][5][6]
The general workflow for using this compound probes in mass spectrometry-based proteomics involves several key steps: labeling of the proteome, enrichment of the labeled proteins (if a biotin tag is used), and subsequent analysis by mass spectrometry to identify and quantify the active enzymes.[8][9]
Experimental Workflows
In-Gel Fluorescence-Based Detection
This workflow is suitable for the rapid visualization and initial assessment of probe labeling.
Caption: Workflow for in-gel fluorescence detection of active glycosidases.
Mass Spectrometry-Based Identification and Quantification
This workflow allows for the identification and quantification of probe-labeled enzymes.
Caption: Workflow for mass spectrometry-based analysis of active glycosidases.
Signaling Pathway Context
This compound probes are valuable tools for studying the role of glycosidases in various cellular processes. For instance, they can be used to investigate lysosomal storage disorders like Gaucher and Pompe disease, where specific glycosidase activities are deficient.[3][6][10]
Caption: Inhibition of lysosomal GAA by a this compound probe.
Detailed Experimental Protocols
Protocol 1: Labeling of Glycosidases in Cell Lysates
This protocol describes the labeling of active glycosidases in a cell lysate using a this compound probe.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)[11]
-
This compound probe (with fluorescent or biotin tag)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer.[11] Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.[11]
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add the this compound probe to the lysate at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Sample Preparation for Downstream Analysis:
-
For in-gel fluorescence: Add SDS-PAGE loading buffer to the labeled lysate, heat at 95°C for 5 minutes, and proceed to electrophoresis.
-
For mass spectrometry: Proceed to the enrichment protocol if using a biotinylated probe.
-
Protocol 2: Enrichment of Biotinylated Glycosidases
This protocol details the enrichment of biotin-labeled glycosidases using avidin-agarose beads.[8]
Materials:
-
Biotin-labeled cell lysate
-
Avidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)[8]
-
Elution buffer (if performing on-bead digestion, this is not required)
Procedure:
-
Bead Preparation: Wash the avidin-agarose beads with PBS to remove any storage buffer.
-
Binding: Add the washed beads to the biotin-labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.[8]
-
Washing:
-
Centrifuge the mixture to pellet the beads and remove the supernatant.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS with 0.5% SDS
-
PBS with 2% SDS at 65°C
-
2 M Urea in PBS
-
Two final washes with ultrapure water.[8]
-
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins using a biotin-containing elution buffer or by boiling in SDS-PAGE loading buffer.
-
On-Bead Digestion: Proceed directly to Protocol 3 for on-bead digestion for mass spectrometry analysis.
-
Protocol 3: On-Bead Digestion and Preparation for Mass Spectrometry
This protocol describes the preparation of enriched glycosidases for mass spectrometry analysis.
Materials:
-
Enriched protein-bead conjugates
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate free thiols.
-
-
Digestion:
-
Add trypsin to the bead slurry (typically a 1:50 to 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform one or two additional extractions with a solution of 50% acetonitrile (B52724) and 5% formic acid to recover any remaining peptides from the beads.
-
Pool the supernatants.
-
-
Desalting:
-
Acidify the pooled peptide solution with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of 0.1% formic acid in water, ready for LC-MS/MS analysis.
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from this compound probe-based proteomics experiments can be presented.
Table 1: Identification and Quantification of Active Glycosidases
| Protein ID | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) | Fold Change (Treated vs. Control) | p-value |
| P04062 | GAA | Acid alpha-glucosidase | 125 | 0.15 | <0.001 |
| P04730 | GBA | Glucosylceramidase | 89 | 1.2 | 0.85 |
| Q9Y2B1 | GBA2 | Non-lysosomal glucosylceramidase | 42 | 3.5 | <0.05 |
| O14555 | MANBA | Lysosomal alpha-mannosidase | 67 | 0.98 | 0.92 |
Table 2: Competitive ABPP for Inhibitor Specificity
| Target Enzyme | Probe Labeling (% of Control) | Inhibitor A (1 µM) | Inhibitor B (1 µM) |
| GAA | 100 | 12.5 | 95.3 |
| GBA | 100 | 88.7 | 25.1 |
| GBA2 | 100 | 92.1 | 15.8 |
These tables facilitate the clear comparison of enzyme activity levels between different conditions and the assessment of inhibitor specificity.
Conclusion
This compound-based activity probes are powerful tools for the functional analysis of glycosidases in complex biological systems.[5][12] The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to successfully employ these probes in their mass spectrometry-based proteomics studies, enabling novel insights into the roles of glycosidases in health and disease.
References
- 1. UBC [chem.ubc.ca]
- 2. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Broad-range Glycosidase Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based probes for dynamic characterisation of polysaccharide-degrading enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Glycosidase Activity with Cyclophellitol-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of glycosidase activity monitoring using cyclophellitol-based activity-based probes (ABPs). This compound and its derivatives are powerful tools for the covalent and irreversible inhibition of retaining glycosidases, enabling their detection, profiling, and quantification in complex biological samples.[1][2][3]
Introduction to this compound-Based Probes
This compound is a natural product that acts as a mechanism-based inhibitor of retaining β-glucosidases.[1][4] Its structure mimics the transition state of the glycosidic bond cleavage reaction. The strained epoxide or aziridine (B145994) ring in this compound derivatives is susceptible to nucleophilic attack by the catalytic residue of a retaining glycosidase. This results in a stable covalent bond, effectively and irreversibly inactivating the enzyme.[1][2] This property has been harnessed to develop a suite of activity-based probes (ABPs) by functionalizing this compound with reporter tags such as fluorophores (e.g., BODIPY, Cy5) or biotin.[5][6] These probes allow for the visualization and identification of active glycosidases in various biological contexts, including cell lysates, tissues, and even in living organisms.[7][8]
Data Presentation: Quantitative Analysis of this compound Derivatives
The inhibitory potency of this compound and its analogues is a critical parameter for their application. The following tables summarize the reported IC50 and Ki values for various derivatives against different human retaining glycosidases.
Table 1: IC50 Values of this compound Derivatives against Human Retaining β-Glucosidases [1][7]
| Compound | Target Enzyme | Apparent IC50 (nM) | Incubation Time |
| This compound | GBA1 | >100,000 | 30 min |
| This compound Aziridine | GBA1 | 719 | 30 min |
| This compound Aziridine | GBA2 | >25,000 | 30 min |
| This compound Aziridine | GBA3 | >25,000 | 30 min |
| Xylo-configured this compound | GBA1 | 2671 | 30 min |
| Xylo-configured this compound | GBA2 | >25,000 | 30 min |
| Xylo-configured this compound | GBA3 | >25,000 | 30 min |
| BODIPY-functionalized Aziridine | GBA | 1.15 | - |
| BODIPY-functionalized Epoxide | GBA | 1.24 | - |
| N-acyl this compound Aziridine | GBA | 70 | - |
GBA: Glucocerebrosidase
Table 2: Kinetic Parameters of this compound Analogues [2][9]
| Compound | Target Enzyme | Ki (µM) | kinact (min⁻¹) | kinact/Ki (M⁻¹min⁻¹) |
| This compound (1R,6S)-diastereoisomer | Brewer's yeast α-D-glucosidase | 26.9 | 0.401 | 248.5 |
| This compound (1R,2S,6S)-diastereoisomer | Jack bean α-D-mannosidase | 120 | 2.85 | 395.8 |
| Carba-cyclophellitol derivative | Thermotoga maritima TmGH1 | 0.0082 | - | - |
| 1,6-epi-cyclophellitol | Human GAA | 1400 | 0.5 | 357 |
| 1,6-epi-cyclophellitol aziridine | Human GAA | - | >0.5 | >357 |
GAA: Acid α-glucosidase
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound-based probes.
Sample Preparation
3.1.1. Cell Lysate Preparation
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C.
3.1.2. Tissue Homogenate Preparation
-
Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in a suitable homogenization buffer (e.g., McIlvaine buffer, pH 5.5) using a Dounce or mechanical homogenizer.[10]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.
-
Collect the supernatant (tissue homogenate) and determine the protein concentration.
-
Use the homogenate immediately or store at -80°C.
Glycosidase Activity Labeling with this compound-ABPs
-
In a microcentrifuge tube, dilute the cell lysate or tissue homogenate to a final protein concentration of 1-2 mg/mL in the appropriate reaction buffer (e.g., McIlvaine buffer, pH 4.0-7.0, depending on the optimal pH of the target glycosidase).[10]
-
Add the this compound-ABP (e.g., fluorescently tagged) to a final concentration of 1-10 µM.[10]
-
Incubate the reaction mixture for 30-60 minutes at 37°C.[10]
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.
Competitive Activity-Based Protein Profiling (cABPP)
cABPP is used to assess the selectivity of unlabeled inhibitors or to confirm that the ABP labeling is activity-dependent.
-
Pre-incubate the cell lysate or tissue homogenate with a range of concentrations of the unlabeled competitor compound for 30 minutes at 37°C.
-
Add the fluorescently tagged this compound-ABP to a final concentration of 1-2 µM.
-
Incubate for an additional 30-60 minutes at 37°C.
-
Quench the reaction and prepare the samples for SDS-PAGE as described in section 3.2.
-
A decrease in the fluorescent signal of the target enzyme band with increasing competitor concentration indicates successful competition.
In-Gel Fluorescence Scanning and Visualization
-
Separate the labeled proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel.
-
After electrophoresis, place the gel directly onto a fluorescence gel scanner without staining.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore on the ABP (e.g., for BODIPY: ~488 nm excitation, ~520 nm emission).
-
The fluorescent bands correspond to the active glycosidases that have been covalently labeled by the this compound-ABP.
-
The gel can be subsequently stained with Coomassie Brilliant Blue or a similar total protein stain to visualize the total protein loading.
Visualizations
Mechanism of Action of this compound-Based Probes
The following diagram illustrates the mechanism by which this compound-based probes irreversibly inhibit retaining glycosidases.
Caption: Mechanism of irreversible inhibition of retaining glycosidases by this compound-based probes.
Experimental Workflow for Glycosidase Activity Profiling
This diagram outlines the typical workflow for an activity-based protein profiling experiment using this compound probes.
Caption: A typical experimental workflow for monitoring glycosidase activity.
Competitive ABPP Workflow
The following diagram illustrates the workflow for a competitive activity-based protein profiling experiment.
Caption: Workflow for competitive activity-based protein profiling (cABPP).
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structural Analysis of Glucocerebrosidase Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyclophellitol in the Diagnosis of Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation is due to deficient activity of specific lysosomal enzymes. Accurate and early diagnosis of LSDs is crucial for timely intervention and management. Traditional diagnostic methods often rely on measuring enzyme activity using artificial substrates, which may not always reflect the activity of the enzyme in its native cellular environment.
Cyclophellitol, a potent mechanism-based irreversible inhibitor of retaining β-glucosidases, has emerged as a powerful tool for the diagnosis of LSDs.[1][2] Its unique properties have been harnessed to develop activity-based probes (ABPs) that specifically target and covalently label active enzyme molecules.[1][3] These probes, typically consisting of a this compound scaffold linked to a reporter tag such as a fluorophore or biotin, allow for the sensitive and specific detection and quantification of active lysosomal enzymes in complex biological samples, including cell lysates and intact cells.[1][3] This technology offers a significant advantage over traditional methods by providing a direct measure of the functional enzyme population.
This document provides detailed application notes and protocols for the use of this compound-based ABPs in the diagnosis of several LSDs, with a primary focus on Gaucher disease, and potential applications for Pompe disease, Fabry disease, and Mucopolysaccharidosis type VII (Sly syndrome).
Mechanism of Action of this compound-Based Probes
This compound and its derivatives are mechanism-based inhibitors that mimic the natural substrate of retaining glycosidases. The strained epoxide or aziridine (B145994) ring in the this compound molecule is susceptible to nucleophilic attack by a catalytic residue (typically a glutamate (B1630785) or aspartate) in the enzyme's active site.[4] This attack results in the formation of a stable, covalent bond between the probe and the enzyme, leading to irreversible inhibition.[1][3] When the probe is tagged with a reporter molecule, this covalent labeling allows for the visualization and quantification of active enzyme molecules.
Applications in Diagnosing Specific Lysosomal Storage Disorders
Gaucher Disease
Gaucher disease is the most common LSD and is caused by a deficiency of the enzyme glucocerebrosidase (GBA).[1][5] this compound-based ABPs have been extensively used for the diagnosis and study of Gaucher disease.[1][3] These probes can accurately quantify the residual GBA activity in patient-derived cells, such as fibroblasts, and can distinguish between different genotypes with varying levels of enzyme deficiency.
Quantitative Data Summary: Inhibition of β-Glucosidases by this compound Derivatives
| Compound | Target Enzyme | Apparent IC50 (nM) [a] | Reference |
| Xylo-configured this compound | rhGBA | 0.9 ± 0.1 | [6] |
| GBA2 | 4800 ± 100 | [6] | |
| GBA3 | 437 ± 11 | [6] | |
| Xylo-configured this compound aziridine | rhGBA | 1.3 ± 0.1 | [6] |
| GBA2 | >10000 | [6] | |
| GBA3 | 1100 ± 100 | [6] | |
| BODIPY-functionalized epoxide | GBA | 1.24 | [4] |
| BODIPY-functionalized aziridine | GBA | 1.15 | [4] |
[a] Apparent IC50 values were determined by enzymatic assays with an incubation time of 30 minutes.
Pompe Disease
Pompe disease results from a deficiency of the lysosomal enzyme acid α-glucosidase (GAA). While this compound itself is a β-glucosidase inhibitor, derivatives with an α-glucopyranose configuration have been synthesized to target α-glucosidases.[7] These α-glucosidase-specific ABPs can be used to label and quantify active GAA in patient cells, aiding in the diagnosis of Pompe disease.[7]
Fabry Disease
Fabry disease is caused by a deficiency of the enzyme α-galactosidase A. Similar to the strategy for Pompe disease, this compound analogues with an α-galactose configuration can be developed to specifically target and label active α-galactosidase A, offering a potential diagnostic tool for Fabry disease.
Mucopolysaccharidosis Type VII (Sly Syndrome)
Sly syndrome is a mucopolysaccharidosis caused by a deficiency of the enzyme β-glucuronidase.[8] this compound derivatives have been designed to be specific inactivators of β-glucuronidase, and corresponding ABPs can be used to visualize and quantify this enzyme's activity in biological samples, which is valuable for the diagnosis of Sly syndrome.[4]
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Enzyme Activity Measurement
This protocol describes the preparation of cell lysates from cultured fibroblasts for subsequent analysis of lysosomal enzyme activity using this compound-based ABPs or fluorogenic substrates.
Materials:
-
Cultured human fibroblasts (from patient and healthy control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 25 mM potassium phosphate (B84403) buffer pH 6.5 with 0.1% Triton X-100)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Grow fibroblasts to 80-90% confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the culture dish.
-
Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The cell lysate is now ready for use in enzyme activity assays or activity-based protein profiling. Lysates can be stored at -80°C for future use.
Protocol 2: Activity-Based Protein Profiling (ABPP) of Lysosomal Enzymes in Cell Lysates
This protocol outlines the use of fluorescently-labeled this compound ABPs to profile the activity of a target lysosomal enzyme in cell lysates.
Materials:
-
Cell lysates from healthy control and patient samples (prepared as in Protocol 1)
-
Fluorescently-labeled this compound ABP (e.g., BODIPY-cyclophellitol)
-
Reaction buffer (e.g., McIlvaine buffer, pH 5.2 for GBA)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Dilute the cell lysates to a final protein concentration of 1 mg/mL in reaction buffer.
-
To 20 µL of diluted lysate, add the fluorescent ABP to a final concentration of 100 nM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the labeling reaction by adding 7 µL of 4x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
After electrophoresis, visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore used.
-
The intensity of the fluorescent band corresponding to the target enzyme is proportional to the amount of active enzyme in the sample. A reduced or absent band in the patient sample compared to the control is indicative of an enzyme deficiency.
Protocol 3: In Situ Imaging of Active Lysosomal Enzymes in Cultured Cells
This protocol allows for the visualization of active lysosomal enzymes within intact, living cells using a cell-permeable fluorescent this compound ABP.
Materials:
-
Cultured fibroblasts on glass coverslips or in imaging dishes
-
Cell culture medium
-
Cell-permeable fluorescent this compound ABP
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
LysoTracker dye for lysosome co-localization (optional)
-
Fluorescence microscope (preferably confocal)
Procedure:
-
Culture cells to 50-70% confluency on a suitable imaging substrate.
-
Prepare a working solution of the fluorescent ABP in cell culture medium at a final concentration of 50-200 nM.
-
Remove the existing medium from the cells and add the ABP-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
(Optional) For co-localization, add LysoTracker dye and a nuclear stain during the last 15-30 minutes of incubation according to the manufacturer's instructions.
-
Wash the cells three times with fresh, pre-warmed culture medium or PBS to remove unbound probe.
-
Add fresh medium or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore, LysoTracker, and nuclear stain.
-
The fluorescent signal from the ABP will be localized to the lysosomes and its intensity will correlate with the activity of the target enzyme.
Data Presentation
Table 2: Representative Diagnostic Readouts using this compound-Based Probes
| Lysosomal Storage Disorder | Target Enzyme | Patient Sample Type | Expected Result with this compound ABP | Reference |
| Gaucher Disease | Glucocerebrosidase (GBA) | Fibroblasts, Leukocytes | Significantly reduced or absent fluorescence compared to healthy control. | [3][9] |
| Pompe Disease | Acid α-glucosidase (GAA) | Fibroblasts | Significantly reduced or absent fluorescence of the mature GAA forms compared to healthy control. | [7] |
| Sly Syndrome (MPS VII) | β-Glucuronidase | Fibroblasts, Leukocytes | Significantly reduced or absent fluorescence compared to healthy control. | [4][8] |
Conclusion
This compound-based activity-based probes represent a powerful and versatile platform for the diagnosis of lysosomal storage disorders. Their ability to specifically label and quantify active enzyme populations in their native cellular environment provides a more accurate and sensitive diagnostic readout compared to traditional methods. The detailed protocols and application notes provided herein offer a guide for researchers, scientists, and drug development professionals to utilize this cutting-edge technology for the improved diagnosis and study of LSDs. Further development of this compound derivatives with tailored specificities will continue to expand the diagnostic utility of this remarkable class of molecules.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and this compound as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of activity-based carbocyclic probes for the specific inhibition and detection of glucuronidases [studenttheses.uu.nl]
- 5. Gaucher Disease: Biomarker Panel (Emory) | MLabs [mlabs.umich.edu]
- 6. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Active Mammalian GH31 α-Glucosidases in Health and Disease Using In-Class, Broad-Spectrum Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sly Syndrome (MPS VII): Beta-glucuronidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 9. Diagnosis and Testing Overview | Know Gaucher Disease [knowgaucherdisease.com]
Probing Viral Glycosidases: Application Notes and Protocols for Cyclophellitol-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate process of viral replication is often critically dependent on host cell machinery, particularly the enzymes involved in glycoprotein (B1211001) processing. Viral envelope glycoproteins, essential for viral entry, budding, and immune evasion, undergo a series of modifications orchestrated by host glycosidases in the endoplasmic reticulum (ER) and Golgi apparatus. Targeting these host glycosidases presents a promising broad-spectrum antiviral strategy. Cyclophellitol and its derivatives have emerged as powerful, mechanism-based covalent inhibitors of retaining glycosidases, making them invaluable tools for studying and potentially inhibiting viral infections.
This document provides detailed application notes and protocols for the use of this compound-based probes in the investigation of viral glycosidases. It covers the rationale behind their use, protocols for their synthesis and application, and methods for data analysis.
Mechanism of Action
This compound-based probes are activity-based probes (ABPs) that irreversibly bind to the active site of retaining glycosidases.[1] Their structure mimics the natural substrate of these enzymes. The key feature of these probes is an electrophilic "warhead," typically an epoxide or an aziridine (B145994) ring, which is attacked by the catalytic nucleophile in the enzyme's active site.[2][3][4] This results in the formation of a stable covalent bond, effectively inactivating the enzyme.[4] By incorporating a reporter tag, such as a fluorophore or biotin, onto the this compound scaffold, these probes allow for the visualization, identification, and quantification of active glycosidases in complex biological samples.[5][6]
Application in Virology: Targeting Host Glycosidases
Many enveloped viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses like SARS-CoV-2, rely on the host's ER quality control machinery for the proper folding of their surface glycoproteins.[7][8] Key enzymes in this pathway are the ER α-glucosidases I and II, which are retaining glycosidases. Inhibition of these enzymes leads to misfolded viral glycoproteins, which can halt the viral life cycle by preventing proper virion assembly and maturation.[7][8][9] this compound-based probes have been successfully employed to inhibit these host enzymes and block viral replication, as demonstrated in studies on SARS-CoV-2.[7][8][9]
Data Presentation: Inhibitory Activities of this compound-Based Probes
The following tables summarize the inhibitory potency of various this compound derivatives against relevant host glycosidases and their antiviral activity.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound Derivatives against Human Retaining β-Glucosidases
| Compound | GBA1 (μM) | GBA2 (μM) | GBA3 (μM) | Reference |
| This compound | 0.005 | - | - | [1] |
| This compound aziridine | 0.008 | 0.024 | 0.002 | [1] |
| N-Alkyl this compound aziridine | 0.003 | 0.015 | 0.001 | [1] |
GBA: Glucocerebrosidase. Data represents apparent IC50 values.
Table 2: Antiviral Activity and Host α-Glucosidase Inhibition of 1,6-epi-Cyclophellitol Cyclosulfate
| Parameter | Value | Cell Line/Enzyme | Reference |
| Antiviral Activity (EC50) | |||
| SARS-CoV-2 | 0.1 μM | Vero E6 | [7] |
| Host Enzyme Inhibition (IC50) | |||
| ER α-Glucosidase II (GANAB) | 0.029 μM | Recombinant Human | [10] |
| Lysosomal α-Glucosidase (GAA) | 0.082 μM | Recombinant Human | [10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Aziridine-Based Probes
This protocol outlines a general synthetic route for the preparation of this compound aziridine probes, which can be adapted for different reporter tags.
Materials:
-
Protected this compound precursor
-
Trichloroacetonitrile
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Iodine
-
Sodium bicarbonate
-
Reporter tag with an alkyne or azide (B81097) functionality (e.g., BODIPY-alkyne, Biotin-azide)
-
Copper(I) sulfate
-
Sodium ascorbate
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Dioxane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Iodocyclisation: The protected this compound precursor is first converted to a trichloroacetimidate, which then undergoes an iodocyclisation reaction to introduce an iodine and a nitrogen-containing group across the double bond.[6]
-
Aziridine Formation: The resulting product is treated with an acid to hydrolyze the protecting groups, followed by base-induced intramolecular displacement of the iodine to form the aziridine ring.[6]
-
Deprotection: The remaining protecting groups on the cyclitol ring are removed.
-
Attachment of a Linker (Optional): An azide- or alkyne-containing linker can be attached to the aziridine nitrogen for subsequent "click" chemistry.[6]
-
Click Chemistry for Reporter Tag Conjugation: The this compound aziridine with a linker is reacted with the desired reporter tag (containing the complementary azide or alkyne) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6]
-
Purification: The final probe is purified by silica gel column chromatography.
Protocol 2: In Vitro Glycosidase Inhibition Assay
This protocol describes how to determine the inhibitory potency (IC50) of a this compound-based probe against a purified viral or host glycosidase.
Materials:
-
Purified glycosidase
-
This compound-based probe
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-glycoside)
-
Assay buffer (specific to the enzyme)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the this compound-based probe in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well (except for the no-enzyme control).
-
Add the different concentrations of the probe to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and probe mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each probe concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Activity-Based Protein Profiling (ABPP) in Virus-Infected Cells
This protocol details the use of fluorescently-labeled this compound-based probes to visualize active glycosidases in virus-infected cells.
Materials:
-
Virus-infected and mock-infected cells
-
Fluorescently-labeled this compound-based probe
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Western blot apparatus (optional)
-
Antibodies against specific proteins (optional)
Procedure:
-
Cell Treatment: Treat virus-infected and mock-infected cells with the fluorescent this compound-based probe at a predetermined concentration and for a specific duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins from the cell lysates by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the activity of the targeted glycosidases.
-
Western Blotting (Optional): After fluorescence scanning, the proteins can be transferred to a membrane for Western blot analysis to confirm the identity of the labeled proteins using specific antibodies.
Protocol 4: Plaque Assay for Quantifying Viral Titer
This protocol is used to determine the effect of a this compound-based inhibitor on the production of infectious virus particles.[7][8]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
This compound-based inhibitor
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates and grow them to confluency.
-
Virus Infection and Treatment: Infect the cell monolayers with a known dilution of the virus in the presence of various concentrations of the this compound-based inhibitor. Include a no-inhibitor control.
-
Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour).
-
Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of the inhibitor.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., formaldehyde) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The reduction in plaque number in the presence of the inhibitor indicates its antiviral activity. Calculate the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.
Mandatory Visualizations
Caption: Viral glycoprotein processing pathway and points of inhibition by this compound-based probes.
Caption: Experimental workflow for activity-based protein profiling (ABPP) in virus-infected cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of broad-specificity activity-based probes for exo -β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02287C [pubs.rsc.org]
- 7. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Quantifying Glycosidase Activity with Cyclophellitol Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophellitol and its derivatives are powerful mechanism-based covalent inhibitors of retaining glycosidases.[1] These molecules, featuring a core cyclitol ring with an epoxide or aziridine (B145994) "warhead," mimic the natural substrate of these enzymes.[2] Upon entering the active site, the catalytic nucleophile of the glycosidase attacks the electrophilic carbon of the probe, leading to irreversible covalent modification.[3][4] This activity-dependent labeling makes this compound-based probes exceptional tools for activity-based protein profiling (ABPP), enabling the specific detection and quantification of active glycosidases within complex biological mixtures such as cell lysates and tissues.[3][5]
These application notes provide detailed protocols for the quantification of glycosidase activity using fluorescently-tagged or biotinylated this compound-aziridine probes. The methodologies cover in-gel fluorescence-based detection and quantification, as well as mass spectrometry-based identification of labeled enzymes.
Mechanism of Action
This compound-based activity-based probes (ABPs) are designed to react covalently with the catalytic nucleophile of retaining glycosidases in an activity-dependent manner.[3] The process involves the enzyme's catalytic machinery recognizing the probe as a substrate. The catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) attacks the electrophilic epoxide or aziridine ring of the probe, forming a stable covalent bond.[1] This irreversible labeling allows for the visualization and quantification of active enzyme molecules. Probes equipped with a fluorescent reporter (e.g., BODIPY, Cy5) allow for direct visualization by in-gel fluorescence scanning, while biotin-tagged probes enable enrichment of labeled enzymes for subsequent identification by mass spectrometry.[3][4]
Quantitative Data Summary
The efficacy of this compound-based probes can be described by their kinetic parameters, which vary depending on the specific probe, target enzyme, and reaction conditions. Below are tables summarizing key quantitative data for the application of these probes.
Table 1: Kinetic Parameters of this compound-Based Probes for Glycosidases
| Probe/Inhibitor | Target Enzyme | Glycoside Hydrolase Family | ki/KI (M-1s-1) | Reference |
| Cellobiose configured this compound (1) | Humicola insolens Cel7B (HiCel7B) | GH7 | 450 | [6] |
| Probe 13 (cellobiose mimic) | Humicola insolens Cel7B (HiCel7B) | GH7 | 2100 | [7] |
| (1R,6S)-cyclophellitol diastereoisomer | Brewer's yeast α-D-glucosidase | N/A | Ki = 26.9 µM, ki = 0.401 min-1 | [4] |
| (1R,2S,6S)-cyclophellitol diastereoisomer | Jack bean α-D-mannosidase | N/A | Ki = 120 µM, ki = 2.85 min-1 | [4] |
Table 2: Typical Experimental Conditions for Glycosidase Labeling
| Parameter | Value | Notes | Reference |
| Probe Concentration (in-gel fluorescence) | 0.5 - 10 µM | Optimal concentration should be determined empirically. | [6][8][9] |
| Probe Concentration (mass spectrometry) | 2 - 5 µM | Higher concentrations may be needed for less abundant enzymes. | [3][4] |
| Incubation Time | 10 - 60 minutes | Time-dependent labeling can be assessed to ensure saturation. | [9][10] |
| Incubation Temperature | 25 - 37 °C | [6][7] | |
| pH | 4.0 - 7.5 | pH should be optimized for the target enzyme's activity profile. | [4][8] |
| Protein Concentration | ~1.5 mg/mL | For complex mixtures like cell or tissue lysates. | [4] |
Experimental Protocols
Protocol 1: In-Gel Fluorescence-Based Quantification of Glycosidase Activity
This protocol describes the labeling of active glycosidases in a complex biological sample with a fluorescent this compound-aziridine probe, followed by SDS-PAGE and in-gel fluorescence scanning for visualization and quantification.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Fluorescent this compound-aziridine probe (e.g., with BODIPY or Cy5 tag)
-
McIlvaine buffer (or other appropriate buffer for pH adjustment)
-
4x SDS-PAGE loading buffer
-
Protein standards
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: a. Prepare cell or tissue lysates using standard methods. b. Determine the total protein concentration of the lysate. c. Dilute the lysate to a final concentration of approximately 1.5 mg/mL in an appropriate buffer (e.g., McIlvaine buffer) at the optimal pH for the target glycosidase activity.[4]
-
Labeling Reaction: a. To a 20 µL aliquot of the prepared lysate, add the fluorescent this compound probe to a final concentration of 0.5-10 µM.[6][8] A titration is recommended to determine the optimal concentration. b. For a negative control, pre-incubate a separate aliquot with a non-fluorescent, broad-spectrum glycosidase inhibitor or denature the sample by boiling before adding the probe.[9] c. Incubate the reaction mixture for 30-60 minutes at 37°C.[6][7]
-
Quenching and Denaturation: a. Stop the labeling reaction by adding 5 µL of 4x SDS-PAGE loading buffer. b. Heat the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: a. Load the denatured samples onto a polyacrylamide gel. b. Run the gel according to standard procedures to separate the proteins by molecular weight.
-
In-Gel Fluorescence Scanning: a. After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore on the probe.
-
Data Analysis: a. Quantify the fluorescence intensity of the labeled protein bands using appropriate software (e.g., ImageQuant).[6] b. Compare the band intensities between different samples to determine relative glycosidase activity.
Protocol 2: Mass Spectrometry-Based Identification of Labeled Glycosidases
This protocol details the enrichment of biotin-tagged, this compound-labeled glycosidases and their subsequent identification using mass spectrometry.
Materials:
-
Biological sample
-
Biotinylated this compound-aziridine probe
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Trypsin
-
Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, formic acid)
Procedure:
-
Large-Scale Labeling: a. Incubate a larger volume of the biological sample (e.g., 1 mL of lysate at ~1.5 mg/mL) with the biotinylated this compound probe at a final concentration of 2-5 µM for 1 hour at room temperature.[3][4] Include a no-probe control.
-
Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins. b. Pellet the beads by centrifugation and discard the supernatant.
-
Washing: a. Wash the beads sequentially with a series of buffers to remove non-specifically bound proteins. For example, wash with PBS containing 1% SDS, followed by a wash with PBS containing 4M urea, and finally with PBS alone.
-
On-Bead Tryptic Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Collect the supernatant containing the peptides.
-
LC-MS/MS Analysis: a. Acidify the peptide mixture with formic acid. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Search the resulting MS/MS spectra against a protein database to identify the labeled glycosidases.[3]
Protocol 3: Competitive Activity-Based Protein Profiling (cABPP) for Inhibitor Screening
This protocol can be used to assess the potency and selectivity of small molecule inhibitors against specific glycosidases in a complex mixture.
Procedure:
-
Pre-incubation with Inhibitor: a. Prepare several aliquots of the biological sample as described in Protocol 1. b. Add a range of concentrations of the test inhibitor to the aliquots. Include a vehicle-only control. c. Incubate for a predetermined time (e.g., 30 minutes) at the desired temperature to allow the inhibitor to bind to its target.[11]
-
Labeling with Fluorescent Probe: a. Add a fluorescent this compound probe to each aliquot at a fixed, non-saturating concentration. b. Incubate for a specific time (e.g., 30 minutes) to allow the probe to label the active enzymes that are not blocked by the inhibitor.[11]
-
Analysis and Quantification: a. Follow steps 3-6 of Protocol 1 to quench the reaction, separate the proteins by SDS-PAGE, and perform in-gel fluorescence scanning. b. Quantify the fluorescence intensity of the target glycosidase band for each inhibitor concentration. c. The decrease in fluorescence signal is proportional to the occupancy of the enzyme's active site by the inhibitor. d. Plot the remaining enzyme activity (as a percentage of the vehicle control) against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound-based probes are versatile and powerful tools for the quantitative analysis of glycosidase activity. The protocols outlined in these application notes provide robust methods for researchers in academia and industry to profile glycosidase activity in complex biological systems, identify novel glycosidases, and screen for potent and selective inhibitors. The combination of in-gel fluorescence and mass spectrometry approaches offers a comprehensive platform for functional studies of this important class of enzymes.
References
- 1. A Sensitive Gel-based Method Combining Distinct this compound-based Probes for the Identification of Acid/Base Residues in Human Retaining β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-range Glycosidase Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Design, Synthesis and Structural Analysis of Glucocerebrosidase Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Cyclophellitol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with cyclophellitol derivatives in aqueous buffers.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock Solution in Aqueous Buffer
This is the most common solubility challenge. It typically occurs due to a phenomenon known as "solvent-shifting" precipitation, where the compound, highly soluble in an organic solvent like DMSO, rapidly becomes insoluble when introduced into an aqueous environment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the this compound derivative in the aqueous buffer. It's possible that the intended concentration exceeds the compound's solubility limit in that specific medium.
-
Modify the Dilution Technique: The way the DMSO stock is introduced into the aqueous buffer can significantly impact solubility.
-
Reverse Dilution: Instead of adding the buffer to the DMSO stock, add the small volume of the DMSO stock dropwise to the full volume of the vigorously vortexing or stirring aqueous buffer.[1] This rapid dispersion can prevent localized high concentrations and subsequent precipitation.[1]
-
Stepwise Dilution: Gradually add the aqueous buffer to the DMSO stock in small increments, mixing thoroughly between each addition. This allows for a more gradual change in the solvent environment.[2]
-
-
Adjust Buffer Conditions:
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.[2]
-
pH: The solubility of ionizable this compound derivatives can be pH-dependent. If the compound has acidic or basic functional groups, adjusting the pH of the buffer may enhance its solubility.
-
-
Consider Solubilizing Excipients: If the above methods are unsuccessful, the use of excipients to enhance solubility may be necessary.
-
Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400) in the final aqueous solution can improve the solubility of hydrophobic compounds.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Kolliphor® EL, can aid in solubilization. However, be aware that surfactants may interfere with certain biological assays.
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time
This indicates that the this compound derivative has limited stability in the final aqueous solution, leading to delayed precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Use the Solution Immediately: The most practical solution is to prepare the working solution fresh and use it as quickly as possible after preparation.[2]
-
Assess Compound Stability: Investigate if the compound is degrading in the aqueous buffer. This can be checked by analytical methods such as HPLC over a time course.
-
Optimize Solution Storage:
-
Temperature: Storing the solution at a constant and appropriate temperature (e.g., on ice or at 4°C) may slow down the precipitation process.
-
Light Protection: Some derivatives, especially those with fluorescent tags, may be light-sensitive. Store solutions in amber tubes or protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of a this compound derivative?
A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound derivatives due to their often hydrophobic nature.[4][5]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To avoid cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Q3: I have a BODIPY-labeled this compound aziridine (B145994) that is difficult to dissolve. Are there any specific recommendations?
A3: BODIPY dyes can be hydrophobic, contributing to the poor aqueous solubility of their conjugates. In one reported case, a BODIPY-functionalized 4'-deoxy cellobiosyl this compound aziridine was found to be insoluble in a DMSO/phosphate buffer (3/2; v/v) mixture, even at a concentration as low as 0.5 mM.[6] For such compounds, starting with a 100% DMSO stock solution and using the reverse dilution method into your aqueous buffer is highly recommended. If solubility issues persist, consider the use of solubilizing excipients as outlined in the troubleshooting guide.
Q4: Can the type of aqueous buffer I use affect the solubility of my this compound derivative?
A4: Yes, the composition of the buffer can influence solubility. High concentrations of certain salts, such as phosphates, can sometimes reduce the solubility of organic compounds. If you are experiencing precipitation, you could try a different buffer system (e.g., HEPES or TRIS-based buffers) to see if it improves solubility.
Q5: How should I prepare my this compound derivative for in vivo studies?
A5: Formulations for in vivo studies require careful consideration of solubility, stability, and toxicity. A common approach for poorly water-soluble compounds is to use a vehicle containing a mixture of solvents and excipients. A frequently used formulation consists of a combination of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[3] The exact ratios may need to be optimized for your specific this compound derivative and animal model.
Data Presentation
Table 1: General Solubility and Stock Solution Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solvating power for hydrophobic compounds. |
| Stock Concentration | 10-50 mM | Allows for small volumes to be used for dilution, minimizing final DMSO concentration.[4] |
| Final DMSO Concentration | ≤ 0.1% - 0.5% | Minimizes solvent-induced artifacts and cytotoxicity in cellular assays.[4] |
| Dilution Method | Reverse Dilution (Dropwise addition of stock to vortexing buffer) | Prevents localized supersaturation and precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of the this compound derivative required to make a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L))
-
Carefully weigh the calculated mass of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Vortex the solution vigorously until the compound is fully dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary, provided the compound is stable under these conditions.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer (Reverse Dilution Method)
Materials:
-
10 mM stock solution of this compound derivative in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, add the calculated small volume of the DMSO stock solution dropwise into the buffer.
-
Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.[1]
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared solution immediately for your experiment.
References
Technical Support Center: Troubleshooting Off-Target Labeling with Cyclophellitol Activity-Based Probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclophellitol-based activity-based probes (ABPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is organized to address common issues encountered during the use of this compound ABPs, from non-specific labeling to a complete lack of signal.
High Background or Non-Specific Labeling
High background or the appearance of non-specific bands can obscure the signal from your target enzyme, making data interpretation difficult.
Question: I am observing multiple bands in my gel, making it difficult to identify my target enzyme. What could be the cause?
Answer: Off-target labeling can arise from several factors. This compound-based probes are mechanism-based inhibitors that target the active site of retaining glycosidases.[1][2] However, at higher concentrations, they may label other proteins non-specifically. Additionally, some probes may exhibit inherent cross-reactivity with other enzymes. For instance, probes designed for β-1,4-xylanases have shown cross-reactivity with β-D-xylosidases.[3][4]
To address this, consider the following troubleshooting steps:
-
Optimize Probe Concentration: Titrate your probe to the lowest effective concentration. Labeling of the target enzyme should occur at nanomolar concentrations for potent probes.[1][5] Off-target bands are more likely to appear at higher concentrations.
-
Adjust pH: The optimal pH for labeling can vary between enzymes. Performing the labeling reaction at a pH that favors your target enzyme's activity can enhance specificity. For example, optimal labeling of GBA3 with a specific probe was achieved at pH 6.0, which minimized off-target bands.[1]
-
Competition Assay: To confirm that labeling is activity-based and specific to your target, perform a competition experiment. Pre-incubate your sample with a known, unlabeled inhibitor of your target enzyme before adding the this compound ABP. A significant reduction in the intensity of the band corresponding to your target enzyme confirms specific labeling.[5][6]
-
Use a More Specific Probe: Probe design plays a crucial role in specificity. Deoxygenation or glycosylation of the this compound scaffold can alter the probe's selectivity profile.[1][3][6] For instance, a 3,6‐dideoxy‐β‐galacto‐this compound aziridine (B145994) was found to selectively label GBA3 over GBA1 and GBA2.[1] If off-target labeling persists, consider synthesizing or obtaining a probe with a different substitution pattern.
Low or No Signal
A weak or absent signal can be frustrating. This issue can stem from problems with the probe, the enzyme, or the experimental conditions.
Question: I am not seeing any labeling of my target enzyme. What are the possible reasons?
Answer: A lack of signal could be due to several factors, including an inactive enzyme, an inappropriate probe, or suboptimal reaction conditions. This compound ABPs are activity-based, meaning they will only label active enzymes.[5]
Here are some steps to troubleshoot a weak or absent signal:
-
Confirm Enzyme Activity: Ensure your target enzyme is active in your sample. You can do this by performing a standard activity assay using a fluorogenic or chromogenic substrate.
-
Check Probe Integrity: Ensure your probe has not degraded. Store probes as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Optimize Incubation Time and Temperature: The labeling reaction is time and temperature-dependent. A standard protocol might involve incubation for 30-60 minutes at 37°C.[2][5] You may need to optimize these parameters for your specific enzyme and probe.
-
Verify Probe Specificity: Ensure the this compound probe you are using is designed to target your enzyme of interest. The configuration of the this compound ring determines its specificity for different glycosidases.[2][7] For example, a manno-configured this compound probe is required to label exo-β-mannosidases.[2][7]
-
Denaturation Control: To confirm that the labeling is activity-based, include a denatured control. Pre-treating your sample with SDS and heat (e.g., 1% SDS at 100°C for 5 minutes) should abolish labeling.[5]
Quantitative Data Summary
The following table summarizes the inhibitory potency of various this compound-based probes against different human retaining β-glucosidases. This data can help in selecting the appropriate probe and concentration for your experiments.
| Probe/Inhibitor | Target Enzyme(s) | IC50 (nM) or k_inact/K_I (µM⁻¹ min⁻¹) | Reference |
| ABP 5 | GBA1 | k_inact/K_I = 27.51 ± 0.85 | [5] |
| ABP 6 | GBA1 | k_inact/K_I = 0.14 ± 0.08 | [5] |
| Compound 53 | GBA1 | Selectively labels GBA1 | [1] |
| Compound 41 | GBA1/GBA2 | Selectively labels GBA1/GBA2 over GBA3 at lower concentrations | [1] |
| ABP 50 | GBA3 | Selectively labels GBA3 over GBA1/GBA2 | [1] |
| ABP 5 | GBA2/GBA3 | Selectively labels GBA2/GBA3 over GBA1 | [1] |
Experimental Protocols
General Protocol for Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for labeling glycosidases in complex biological samples using this compound-based ABPs.
-
Sample Preparation: Prepare a protein lysate from cells or tissues in a suitable buffer (e.g., McIlvaine buffer, pH 5.5). The total protein concentration should be determined using a standard protein assay.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein lysate (e.g., 4.0 mg total protein).
-
Add the this compound ABP to the desired final concentration (e.g., 10 nM to 10 µM). For competition assays, pre-incubate the lysate with an unlabeled inhibitor for 30 minutes before adding the ABP.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Denaturation: Stop the reaction by adding SDS to a final concentration of 1% (w/v) and heating at 100°C for 5 minutes.
-
Analysis:
-
For fluorescent probes: The labeled proteins can be directly visualized by SDS-PAGE and in-gel fluorescence scanning.
-
For biotinylated probes: The labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification by LC-MS/MS.
-
Protocol for Competition Assay
-
Sample Preparation: Prepare protein lysates as described in the general ABPP protocol.
-
Pre-incubation with Inhibitor:
-
To one aliquot of the lysate, add a known unlabeled inhibitor of the target enzyme at a concentration sufficient to block its activity.
-
To a control aliquot, add the same volume of vehicle (e.g., DMSO).
-
Incubate both samples for 30 minutes at 37°C.
-
-
Labeling with ABP: Add the fluorescent or biotinylated this compound ABP to both samples at the optimized concentration.
-
Incubation and Analysis: Incubate for 30-60 minutes at 37°C and then proceed with the analysis as described in the general ABPP protocol. A significant decrease in the band intensity in the sample pre-incubated with the inhibitor confirms specific labeling of the target enzyme.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound ABPs.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of broad-specificity activity-based probes for exo -β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02287C [pubs.rsc.org]
- 3. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated this compound aziridines - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07730K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the selectivity of cyclophellitol analogues
Technical Support Center: Cyclophellitol Analogue Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to improve the selectivity of these potent glycosidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the selectivity of this compound analogues for a target glycosidase?
The core strategies for enhancing the selectivity of this compound analogues revolve around modifying the core structure to favor binding to the active site of a specific glycosidase over others. These strategies can be broadly categorized as:
-
Modification of the Cyclitol Core: Altering the stereochemistry of the hydroxyl groups on the cyclohexane (B81311) ring to mimic different monosaccharides can direct the analogue to different classes of glycosidases. For example, altering the configuration from the natural β-gluco- configuration to a β-manno- or xylose-configured this compound can shift selectivity towards β-mannosidases or specific β-glucosidases like glucocerebrosidase (GBA), respectively.[1][2]
-
Deoxygenation: Removing one or more hydroxyl groups from the cyclitol ring can alter the hydrogen-bonding network within the enzyme's active site.[3] This can disfavor binding to off-target enzymes while retaining affinity for the target. For instance, a 3,6-dideoxy-β-galacto-cyclophellitol aziridine (B145994) was found to selectively capture GBA3 over GBA1 and GBA2.[3]
-
Modification of the "Warhead": The reactive group (typically an epoxide or an aziridine) that forms a covalent bond with the enzyme's catalytic nucleophile can be altered.[4][5][6]
-
Aziridines vs. Epoxides: Aziridine analogues are often used and can be N-functionalized with reporter tags (fluorophores, biotin) to create activity-based probes (ABPs).[3][7][8]
-
Alternative Electrophiles: Novel electrophiles, such as cyclic sulfates, have been introduced as alternatives to epoxides and aziridines.[5][6] These can alter reactivity and conformational preferences, leading to improved selectivity. For example, a 1,6-epi-cyclophellitol (B1244939) cyclosulfate is a rapidly reacting and selective α-glucosidase inhibitor.[5][6]
-
-
Functionalization of the Aziridine Nitrogen: For this compound aziridines, attaching different functional groups (e.g., alkyl chains, reporter tags) to the nitrogen atom can modulate potency and selectivity.[7] N-alkyl this compound aziridines, for instance, are at least as potent as their N-acyl counterparts.[7] A hydrophobic extension on the aziridine was shown to enhance inhibitory potency against GBA and GBA3.[2]
-
Glycosylation: Adding sugar moieties to the this compound core to mimic oligosaccharide substrates can enhance selectivity for enzymes that process polysaccharides, such as cellulases.[9]
Q2: How do I choose between a this compound epoxide and a this compound aziridine for my experiment?
Choosing between an epoxide and an aziridine "warhead" depends on your experimental goals.
-
This compound Epoxides: These are the natural form of the inhibitor and are potent mechanism-based inactivators.[10] They are excellent for achieving irreversible inhibition of a target enzyme. The epoxide is protonated by the enzyme's catalytic acid/base residue and subsequently attacked by the catalytic nucleophile, forming a stable ester linkage.[10][11]
-
This compound Aziridines: These synthetic analogues offer a key advantage: the nitrogen atom provides a chemical handle for introducing additional functionality.[1][3] This makes them ideal for creating Activity-Based Probes (ABPs) by attaching reporter tags like fluorophores (e.g., Cy5, BODIPY) or biotin (B1667282) for visualization, pull-down experiments, and activity-based protein profiling (ABPP).[3][8] N-alkylation of the aziridine can also enhance potency.[7]
Caption: Decision workflow for choosing between epoxide and aziridine analogues.
Troubleshooting Guides
Issue 1: My this compound analogue shows poor selectivity and inhibits multiple glycosidases.
-
Problem: The analogue has broad-spectrum activity, which is common for core this compound structures that mimic fundamental monosaccharides.[3]
-
Possible Solutions:
-
Introduce Selectivity-Enhancing Modifications: Synthesize a new batch of analogues incorporating features known to enhance selectivity. Consider deoxygenation at a key position or altering the stereochemistry to better match the target enzyme's active site and introduce steric or electronic clashes with off-target enzymes.[3][12]
-
Perform Competitive ABPP: If you are using an activity-based probe, you can enhance the selectivity of your assay by pre-incubating the sample with a known inhibitor of the interfering enzyme. For example, to specifically label MANBA in a tissue lysate, you can pre-incubate with this compound to block labeling of GBA and GBA2.[1]
-
Adjust Incubation Time and Concentration: Selectivity can sometimes be achieved kinetically. A highly potent inhibitor may label its primary target much faster and at a lower concentration than it labels off-targets. Titrate both the probe concentration and incubation time to find a window where the target is labeled but off-targets are not.[3]
-
Issue 2: The synthesis of my N-functionalized this compound aziridine probe has a very low yield.
-
Problem: The installation of the aziridine ring and its subsequent functionalization can be a challenging multi-step process, sometimes resulting in poor yields and side-product formation.[13]
-
Possible Solutions:
-
Explore Alternative Synthetic Routes: The synthesis of the cyclitol core and the introduction of the warhead can be approached in multiple ways. Routes starting from D-xylose or utilizing a thermal Claisen rearrangement have been reported.[14][15] Review recent literature for optimized procedures or novel catalysts (e.g., Du Bois' catalyst for aziridination) that may improve yield and reduce steps.[13]
-
Optimize Protection Group Strategy: A robust and orthogonal protecting group strategy is crucial for complex syntheses.[14][16] Re-evaluate your choice of protecting groups to ensure they are stable during intermediate steps and can be removed efficiently without affecting the sensitive epoxide or aziridine rings. A fully orthogonal this compound building block might be necessary for complex, multi-step syntheses like those for glycosylated analogues.[14][16]
-
Quantitative Data on Analogue Selectivity
The following table summarizes IC₅₀ values for various this compound analogues against human retaining β-glucosidases, demonstrating how structural modifications impact selectivity. Lower IC₅₀ values indicate higher inhibitory potency.
| Analogue | Modification | Target Enzyme | Apparent IC₅₀ (μM) | Reference |
| This compound | Natural Epoxide | GBA1 | 0.004 ± 0.001 | [17] |
| GBA2 | 0.004 ± 0.001 | [17] | ||
| GBA3 | 0.005 ± 0.001 | [17] | ||
| This compound Aziridine | Aziridine Warhead | GBA1 | 0.015 ± 0.001 | [17] |
| GBA2 | 0.012 ± 0.001 | [17] | ||
| GBA3 | 0.013 ± 0.001 | [17] | ||
| N-Octyl-aziridine | N-alkylation | GBA1 | 0.005 ± 0.001 | [17] |
| GBA2 | 0.011 ± 0.001 | [17] | ||
| GBA3 | 0.006 ± 0.001 | [17] | ||
| Xylo-cyclophellitol | Xylose Configuration | GBA1 | 0.038 ± 0.005 | [2][18] |
| GBA2 | > 100 | [2][18] | ||
| 3,6-dideoxy-galacto-aziridine | Deoxygenation | GBA1 | > 10 | [3][19] |
| GBA2 | > 10 | [3][19] | ||
| GBA3 | 0.47 ± 0.04 | [3][19] |
Data presented are apparent IC₅₀ values and may vary based on specific assay conditions.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a this compound analogue against a target glycosidase using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant target enzyme (e.g., GBA1, GBA2) in an appropriate buffer (e.g., 150 mM McIlvaine buffer, pH 5.2).
-
Prepare a stock solution of the fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-glucopyranoside, 4-MU-β-D-Glu) in DMSO.
-
Prepare a serial dilution of the this compound analogue inhibitor in the assay buffer.
-
-
Inhibitor Pre-incubation:
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be appropriate for the enzyme's Km (e.g., 3 mM for GBA1).[18]
-
Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader (e.g., λex = 360 nm, λem = 450 nm).[20]
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[21]
-
Caption: Workflow for a typical IC₅₀ determination experiment.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol describes how to use a fluorescently-tagged this compound aziridine ABP to label a target glycosidase in a complex biological sample like a cell lysate.
-
Lysate Preparation:
-
Harvest cells and prepare a whole-cell lysate in a suitable buffer (e.g., 150 mM phosphate (B84403) buffer) using sonication or mechanical disruption.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Labeling Reaction:
-
Dilute the cell lysate (e.g., 40 µg total protein per sample) in the appropriate buffer.[18]
-
(Optional for competitive ABPP): Pre-incubate the lysate with an unlabeled inhibitor for 30 minutes at 37°C to block specific off-targets.[18]
-
Add the fluorescent this compound ABP to the lysate at its optimal labeling concentration (this may need to be determined empirically, e.g., 1-10 µM).[18]
-
Incubate the mixture for 30 minutes at 37°C.[18]
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding 4x Laemmli sample buffer and heating the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% acrylamide (B121943) gel.
-
Scan the gel using a fluorescence imager (e.g., Typhoon FLA9500) with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., λex 635 nm for Cy5).[18]
-
Fluorescent bands indicate the presence of active enzyme molecules that have been covalently labeled by the ABP.
-
References
- 1. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. This compound analogues for profiling of exo- and endo-glycosidases | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 13. Synthesis of activity-based carbocyclic probes for the specific inhibition and detection of glucuronidases [studenttheses.uu.nl]
- 14. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. researchgate.net [researchgate.net]
- 20. Glycosylated this compound-derived activity-based probes and inhibitors for cellulases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
dealing with instability of the cyclophellitol epoxide ring during synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of the cyclophellitol epoxide ring during chemical synthesis. The resources are intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound epoxide ring so reactive and prone to instability?
The high reactivity of the this compound epoxide is primarily due to significant ring strain.[1][2] Epoxides are three-membered rings with bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2] This strain, combining both angle and torsional strain, makes the ring susceptible to opening by a wide range of nucleophiles, even under mild conditions, as this relieves the strain.[2][3]
Q2: What are the primary degradation pathways for the this compound epoxide during synthesis?
The two main degradation pathways are acid-catalyzed and base-catalyzed nucleophilic ring-opening.[4][5]
-
Acid-catalyzed: In the presence of an acid, the epoxide oxygen is protonated, making it a much better leaving group. This facilitates nucleophilic attack.[5] This pathway can be problematic during acidic deprotection steps or chromatography on silica (B1680970) gel.
-
Base-catalyzed: Strong nucleophiles or basic conditions can directly attack one of the epoxide carbons in an SN2 reaction, forcing the ring to open.[1][5] This is a common issue when using basic reagents for deprotection or other transformations.
Q3: My final deprotection step is cleaving the epoxide ring. What strategies can I employ to prevent this?
This is a common issue when deprotection conditions are incompatible with the sensitive epoxide. The most effective strategy is to use an orthogonal protecting group scheme.[6][7][8] This involves selecting protecting groups for the cyclitol's hydroxyls that can be removed under conditions that do not affect the epoxide ring (e.g., neutral conditions). For instance, using a silyl (B83357) ether like TBS, which can be removed with fluoride (B91410) ions (TBAF), alongside benzyl (B1604629) ethers, which are removed by hydrogenolysis, allows for selective deprotection without using harsh acids or bases that would open the epoxide.[6][7] Planning the synthesis to remove sensitive-group-compatible protecting groups in the final steps is crucial.
Q4: How can I minimize epoxide degradation during purification, especially with column chromatography?
Standard silica gel is slightly acidic and can catalyze epoxide ring-opening. To minimize degradation:
-
Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (~1% in the eluent), to neutralize acidic sites.
-
Use Alternative Media: Consider using neutral alumina (B75360) or other less acidic stationary phases for chromatography.
-
Minimize Contact Time: Run columns as quickly as possible and do not let the compound sit on the column for extended periods.
-
Work at Low Temperatures: Keeping the fractions and the column cool can reduce the rate of degradation.
Troubleshooting Guide
Problem 1: Low or no yield after the epoxidation step.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Consider increasing the reaction time or the stoichiometry of the epoxidizing agent, such as m-CPBA.
-
-
Possible Cause 2: Product Degradation. The reaction conditions may be too harsh, causing the newly formed epoxide to open.
-
Possible Cause 3: Steric Hindrance. The alkene precursor may be sterically hindered, preventing the approach of the epoxidizing agent.
Problem 2: Unwanted ring-opening observed during a protecting group cleavage step.
-
Possible Cause: Incompatible Deprotection Conditions. The acidic or basic conditions required to remove a protecting group are simultaneously catalyzing the cleavage of the epoxide ring.[9]
-
Solution: This points to a need to revise the overall protecting group strategy.[6][8][10] Select a protecting group for the specific position that can be removed under neutral or very mild conditions. For example, if a Boc group (acid-labile) is causing issues, consider replacing it with a group that can be removed via hydrogenolysis (e.g., Cbz) or other orthogonal methods.[8]
-
Problem 3: A mixture of regioisomers is formed after a nucleophilic reaction.
-
Possible Cause: Lack of Regiocontrol in Ring-Opening. The nucleophilic attack on the epoxide occurred at both carbon atoms, leading to a mixture of products.
-
Solution: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[4][5]
-
Under basic/nucleophilic conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon atom.[1][5] Ensure your conditions are strictly basic and not borderline acidic.
-
Under acidic conditions (SN1-like character): The nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge in the transition state.[5] To avoid this, ensure all traces of acid are absent if attack at the less substituted carbon is desired. Catalyst-controlled systems can also be employed to direct regioselectivity.[11]
-
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for Cyclitol Hydroxyls
| Protecting Group | Abbreviation | Stable To | Cleavage Conditions | Potential Epoxide Incompatibility |
| Benzyl | Bn | Mild acid/base, oxidation, reduction | H₂, Pd/C; or Na, NH₃ (Birch)[6] | Birch reduction is generally compatible. |
| tert-Butyldimethylsilyl | TBS | Mild acid/base, hydrogenolysis | TBAF, HF, p-TsOH[6][7] | Strong acids (p-TsOH) will open the epoxide.[7] |
| p-Methoxybenzyl | PMB | Mild acid/base, hydrogenolysis | DDQ, CAN (Oxidative)[6][7] | Generally compatible. |
| Trityl | Trt | Base, hydrogenolysis | Mild acid (e.g., TFA, ZnCl₂)[6][7] | Acidic conditions are a high risk for the epoxide.[7] |
| Benzoyl | Bz | Acid, hydrogenolysis | NaOMe, NaOH (Basic hydrolysis)[6][7] | Strong basic conditions can open the epoxide. |
Table 2: Regioselectivity of this compound Epoxide Ring-Opening
| Condition Type | Typical Reagents/Nucleophiles | Site of Nucleophilic Attack | Mechanism Type | Reference |
| Acid-Catalyzed | H₃O⁺, HX (anhydrous), Lewis acids | More substituted carbon | SN1-like | [5] |
| Base-Catalyzed | HO⁻, RO⁻, N₃⁻, R-MgBr, LiAlH₄ | Less sterically hindered carbon | SN2 | [1][5] |
Experimental Protocols
Protocol 1: Directed Epoxidation of a Cyclohexenol (B1201834) Intermediate
This protocol is adapted from methodologies where an allylic alcohol directs the stereoselective epoxidation.[6][7]
-
Preparation: Dissolve the cyclohexenol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add sodium bicarbonate (NaHCO₃, ~3.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: Separate the organic layer. Wash sequentially with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on neutralized silica gel.
Protocol 2: Orthogonal Deprotection of a TBS Ether
This protocol describes the selective removal of a TBS protecting group under conditions that preserve the epoxide ring.[6][7]
-
Preparation: Dissolve the TBS-protected this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for epoxide instability.
Caption: Mechanisms of epoxide ring-opening.
Caption: Decision tree for protecting group selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refining Purification Protocols for Synthetic Cyclophellitol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for synthetic cyclophellitol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound derivatives?
The most common methods for purifying synthetic this compound derivatives are silica (B1680970) gel column chromatography, high-performance liquid chromatography (HPLC), and crystallization.[1][2][3] Silica gel chromatography is widely used for the separation of reaction intermediates and stereoisomers.[1] HPLC is particularly useful for the purification of sensitive compounds, such as acylated this compound aziridines, which may be unstable on silica gel.[2] Crystallization is often employed as the final step to obtain highly pure compounds.[4]
Q2: How can I choose the appropriate protecting groups to simplify purification?
Selecting the right protecting groups is crucial for a successful synthesis and purification strategy. Orthogonally protected cyclitols, where each protecting group can be removed under specific conditions without affecting the others, are highly advantageous.[5][6] For instance, a common strategy involves using benzyl (B1604629) (Bn) ethers, a p-methoxybenzyl (PMB) ether, a tert-butyldimethylsilyl (TBS) ether, and a benzoyl (Bz) ester.[5] This allows for selective deprotection and purification at various stages of the synthesis. The choice of protecting group can also influence the reactivity and stereoselectivity of subsequent reactions, which can impact the complexity of the purification process.[7]
Q3: What are the key challenges in purifying this compound derivatives?
Key challenges in the purification of this compound derivatives include:
-
Separation of stereoisomers: The synthesis of this compound derivatives often yields mixtures of diastereomers, which can be difficult to separate by standard chromatographic techniques.[1]
-
Compound instability: Some derivatives, particularly acylated aziridines, can be unstable on silica gel, leading to degradation or rearrangement.[2]
-
Protecting group removal: Incomplete or non-selective deprotection can result in a complex mixture of products that is challenging to purify.[8]
-
Low yields: Multi-step syntheses can lead to low overall yields, making each purification step critical to maximize the recovery of the desired product.[6]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Column Chromatography
Symptoms:
-
Co-elution of diastereomers, observed as overlapping spots on TLC or a single broad peak in column chromatography fractions.
-
NMR analysis of the purified product shows a mixture of isomers.
Possible Causes:
-
Insufficient resolution of the silica gel.
-
Inappropriate solvent system.
-
Similar polarity of the diastereomers.
Solutions:
-
Optimize the Solvent System:
-
Perform a thorough TLC analysis with a range of solvent systems of varying polarity.
-
Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the separation.
-
-
Use a Different Stationary Phase:
-
If silica gel is ineffective, consider using other stationary phases like alumina (B75360) or reverse-phase silica (C18).
-
-
Employ Flash Chromatography:
-
Use a flash chromatography system with a high-resolution column for better separation.
-
-
Consider HPLC:
-
If column chromatography fails, preparative HPLC is a powerful tool for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be effective.
-
-
Chemical Derivatization:
-
In some cases, derivatizing the mixture to introduce a group that exaggerates the stereochemical differences can facilitate separation. The protecting group can then be removed after purification.
-
Issue 2: Degradation of the Compound on Silica Gel
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, lower Rf spots during column chromatography.
-
Low recovery of the desired product from the column.
Possible Causes:
-
Acidity of the silica gel causing cleavage of acid-labile protecting groups (e.g., silyl (B83357) ethers).
-
Nucleophilic attack on sensitive functional groups (e.g., epoxides, aziridines) by the silica surface.
Solutions:
-
Neutralize the Silica Gel:
-
Deactivate the silica gel by treating it with a base, such as triethylamine (B128534) (typically 1-2% in the eluent), before packing the column.
-
-
Use an Alternative Stationary Phase:
-
Florisil® or alumina can be less acidic alternatives to silica gel.
-
Reverse-phase chromatography (C18) with a buffered mobile phase can also be a good option.
-
-
Minimize Contact Time:
-
Use flash chromatography to reduce the time the compound spends on the column.
-
-
Switch to HPLC:
-
For highly sensitive compounds, HPLC with a suitable column and mobile phase is the preferred method. Acylated this compound aziridines, for example, have been successfully purified by HPLC using a neutral acetonitrile (B52724)/water gradient.[2]
-
Issue 3: Incomplete or Non-Selective Deprotection
Symptoms:
-
A complex mixture of partially deprotected products is observed by TLC or NMR after the deprotection step.
-
Difficulty in isolating the fully deprotected target molecule.
Possible Causes:
-
Incorrect reaction conditions (temperature, time, reagent stoichiometry).
-
Steric hindrance around the protecting group.
-
Side reactions caused by the deprotection reagents.
Solutions:
-
Optimize Reaction Conditions:
-
Carefully monitor the reaction by TLC to determine the optimal reaction time.
-
Adjust the temperature and amount of reagent as needed. For example, the removal of a p-methoxybenzyl (PMB) group with DDQ can be sensitive to reaction conditions.[9]
-
-
Choose Orthogonal Protecting Groups:
-
Purify the Mixture of Deprotected Products:
-
If a mixture is unavoidable, it may be necessary to perform another round of chromatography to isolate the desired product. The different polarity of the partially and fully deprotected compounds should allow for separation.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Silica Gel Column Chromatography | High capacity, low cost, widely available. | Can cause degradation of sensitive compounds, may not resolve closely related isomers.[2] | Purification of stable intermediates and separation of compounds with significant polarity differences.[1] |
| High-Performance Liquid Chromatography (HPLC) | High resolution, suitable for sensitive compounds, automated. | Lower capacity, higher cost, requires specialized equipment. | Purification of final products, separation of stereoisomers, and purification of unstable compounds.[2] |
| Crystallization | Can provide very high purity, scalable. | Not all compounds crystallize easily, can be time-consuming to optimize conditions. | Final purification step for solid compounds to obtain material of the highest purity.[4] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For sensitive compounds, add 1% triethylamine to the eluent to neutralize the silica.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased using positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the elution of the compounds by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification of Acylated this compound Aziridines by HPLC
-
Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of acetonitrile in water is a common choice. The gradient should be optimized to achieve the best separation.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Run the optimized gradient program and collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the organic solvent. The aqueous solution can then be lyophilized to obtain the pure product.[2]
-
Visualizations
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
- 3. Buy this compound | 126661-83-4 [smolecule.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound Utilizing a Palladium Chloride Mediated-Ferrier-II Rearrangement [mdpi.com]
- 8. A FAMILY OF this compound ANALOGS: SYNTHESIS AND EVALUATION [jstage.jst.go.jp]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Enhancing Cell Permeability of Fluorescent Cyclophellitol Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of fluorescent cyclophellitol probes.
FAQs: Understanding and Improving Probe Permeability
Q1: What are the main factors limiting the cell permeability of fluorescent this compound probes?
A1: The cell permeability of these probes is primarily hindered by their physicochemical properties. Key limiting factors include:
-
High Polarity: The inherent hydroxyl groups in the this compound scaffold and polar functionalities on the fluorophore contribute to high polarity, which impedes passive diffusion across the lipophilic cell membrane.
-
Molecular Size: The addition of a fluorescent tag increases the overall molecular weight and size of the probe, which can negatively impact its ability to cross the cell membrane.[1]
-
Charge: Charged molecules generally exhibit poor membrane permeability. The presence of charged groups on the fluorophore or the this compound core can significantly reduce cell uptake.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy barrier for the molecule to move from the aqueous extracellular environment into the lipid bilayer of the cell membrane.
Q2: What are the general strategies to improve the cell permeability of small molecule probes like this compound derivatives?
A2: Several strategies can be employed to enhance the cellular uptake of fluorescent this compound probes:
-
Modification of Physicochemical Properties:
-
Increase Lipophilicity: Introducing lipophilic groups can enhance membrane partitioning. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Reduce Polarity and Hydrogen Bonding: Masking polar groups, such as hydroxyls, with non-polar moieties can decrease the energy barrier for membrane crossing.
-
-
Prodrug Strategies: Temporarily masking polar functional groups with lipophilic, cleavable moieties can improve cell entry. Once inside the cell, endogenous enzymes cleave the masking groups to release the active probe.
-
"Click Chemistry" Approach: A two-step labeling strategy can be employed. A smaller, more permeable this compound probe containing a bioorthogonal handle (e.g., an alkyne or azide) is first introduced into the cells. After the probe has reached its intracellular target, a fluorescent reporter with a complementary handle is added, which "clicks" onto the probe. This approach circumvents the issue of introducing a large, polar fluorophore across the cell membrane.
-
Use of Cell-Penetrating Peptides (CPPs): Conjugating the probe to a CPP, a short peptide sequence that can traverse the cell membrane, can facilitate its entry into the cell.
Q3: How does the choice of fluorophore affect the permeability of the probe?
A3: The choice of fluorophore significantly impacts the overall physicochemical properties of the probe and thus its cell permeability.[2]
-
Size and Polarity: Larger and more polar fluorophores will generally decrease the cell permeability of the conjugate.
-
Charge: Charged fluorophores, especially those with a net negative charge, will be repelled by the negatively charged cell membrane, hindering uptake.
-
Lipophilicity: While some degree of lipophilicity is beneficial, highly lipophilic fluorophores can lead to aggregation, poor solubility in aqueous media, and non-specific binding to cellular membranes and other hydrophobic pockets.[2]
-
Fluorogenicity: Using fluorogenic probes, which exhibit a significant increase in fluorescence upon binding to their target, can be advantageous.[3] This allows for the use of lower probe concentrations, which can improve the signal-to-noise ratio and reduce potential toxicity.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with fluorescent this compound probes, focusing on problems related to cell permeability.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Intracellular Fluorescence Signal | Poor Cell Permeability: The probe is not efficiently crossing the cell membrane. | 1. Optimize Incubation Conditions: Increase incubation time and/or probe concentration. However, be mindful of potential cytotoxicity at higher concentrations. 2. Modify the Probe Structure: If possible, synthesize a derivative with increased lipophilicity or masked polar groups. 3. Employ a "Click Chemistry" Approach: Use a smaller, bioorthogonal version of the probe for cell entry, followed by labeling with a fluorescent reporter. 4. Use a Permeabilizing Agent: As a last resort, a very low concentration of a mild detergent (e.g., digitonin) or a solvent like DMSO can be used to transiently permeabilize the cells. This should be carefully optimized to avoid cell death. |
| Low Target Enzyme Expression: The target enzyme is not abundant in the cell type being studied. | 1. Confirm Target Expression: Use techniques like Western blotting or qPCR to verify the expression level of the target enzyme. 2. Choose a Different Cell Line: Select a cell line known to have higher expression of the target enzyme. 3. Overexpress the Target: Transfect the cells with a plasmid encoding the target enzyme. | |
| Photobleaching: The fluorescent signal is fading rapidly upon excitation. | 1. Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity. 2. Decrease Exposure Time: Use the shortest exposure time that still provides a detectable signal. 3. Use an Antifade Mounting Medium: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[4] 4. Choose a More Photostable Fluorophore: Select a dye known for its high photostability. | |
| High Background Fluorescence | Non-specific Binding of the Probe: The probe is binding to cellular components other than the target enzyme. | 1. Decrease Probe Concentration: Use the lowest effective concentration of the probe. 2. Optimize Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. 3. Include a Blocking Step: Pre-incubate cells with a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding sites. |
| Autofluorescence: The cells themselves are emitting fluorescence. | 1. Use a Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent.[5] 2. Use a Fluorophore with Red-Shifted Spectra: Cellular autofluorescence is often more prominent in the blue and green channels. Using red or far-red fluorophores can improve the signal-to-noise ratio. 3. Use Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence background. | |
| Cell Death or Altered Morphology | Probe Cytotoxicity: The probe or the solvent used to dissolve it is toxic to the cells. | 1. Perform a Dose-Response Curve: Determine the highest non-toxic concentration of the probe. 2. Reduce Incubation Time: Minimize the duration of cell exposure to the probe. 3. Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold (typically <0.5%). |
Quantitative Data
| Probe Modification | Expected Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Rationale |
| Unmodified Fluorescent this compound Probe | Low (< 1) | High polarity and molecular weight due to the fluorophore and hydroxyl groups. |
| Probe with Masked Hydroxyl Groups (e.g., acylated) | Moderate (1-5) | Increased lipophilicity and reduced hydrogen bonding capacity. |
| Probe with a Small, Hydrophobic Fluorophore | Moderate (2-7) | Reduced molecular size and polarity compared to larger, more polar fluorophores. |
| Probe with a Cationic Cell-Penetrating Peptide (CPP) | High (> 10) | Active transport mechanism mediated by the CPP overcomes passive diffusion limitations. |
| Bioorthogonal Probe (pre-labeling) | High (> 10) | Smaller size and optimized properties for cell entry before "clicking" on the larger fluorescent tag. |
Experimental Protocols
Protocol: Assessing Cell Permeability using a Caco-2 Transwell Assay
This protocol provides a general framework for quantifying the cell permeability of a fluorescent this compound probe using the Caco-2 cell line, which forms a polarized monolayer that mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Fluorescent this compound probe stock solution (in DMSO)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. A TEER value >250 Ω·cm² indicates a confluent monolayer with tight junctions.
-
Alternatively, perform a Lucifer yellow rejection assay. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the fluorescent this compound probe, diluted to the final desired concentration in transport buffer, to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Incubate the plate at 37°C with gentle shaking for various time points (e.g., 30, 60, 90, 120 minutes).
-
At each time point, collect a sample from the basolateral chamber and replace it with fresh transport buffer.
-
-
Sample Analysis:
-
Measure the fluorescence intensity of the samples collected from the basolateral chamber using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Create a standard curve by diluting the probe stock solution in transport buffer to known concentrations.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the amount of probe transported into the basolateral chamber at each time point using the standard curve.
-
The Papp value can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of probe transported per unit time).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the probe in the apical chamber.
-
-
Visualizations
Caption: Workflow for assessing probe permeability using a Caco-2 Transwell assay.
Caption: Troubleshooting logic for weak or no intracellular fluorescence signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Cyclophellitol Concentration for Complete Enzyme Inactivation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclophellitol and its derivatives. Our goal is to help you achieve complete and specific enzyme inactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inactivate enzymes?
This compound is a potent, irreversible, mechanism-based inhibitor of retaining β-glucosidases.[1][2] It functions as a suicide inhibitor by mimicking the transition state of the natural substrate.[3] Within the enzyme's active site, a catalytic nucleophile attacks the epoxide ring of this compound. This results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, leading to irreversible inactivation.[1][3]
Q2: How can I be sure that the enzyme inactivation is irreversible?
The irreversibility of the inactivation can be confirmed by dialyzing the enzyme-inhibitor complex. If the enzyme activity is not restored after removing the unbound inhibitor through dialysis, the inactivation is considered irreversible.[2][4]
Q3: Is this compound specific to a particular type of enzyme?
Yes, this compound is highly specific for β-glucosidases.[2] Studies have shown that even at very high concentrations, it does not significantly inhibit yeast α-glucosidase and only very slowly inactivates E. coli β-galactosidase.[2] However, various synthetic derivatives of this compound have been developed to target other retaining glycosidases, such as α-glucosidases and α-mannosidases.[4][5]
Q4: What are this compound aziridines and how do they differ from this compound?
This compound aziridines are synthetic analogues of this compound where the epoxide ring is replaced by an aziridine (B145994) ring.[6] They are often more reactive and can act as broad-spectrum inhibitors of retaining β-glucosidases.[3] These analogues are frequently used as activity-based probes (ABPs) for labeling and identifying active glycosidases in complex biological samples.[3]
Troubleshooting Guide
Problem: Incomplete or no enzyme inactivation observed.
| Possible Cause | Recommended Solution |
| Incorrect pH | The pH of the reaction buffer is critical for the protonation of the epoxide ring by the enzyme's catalytic acid/base residue, which is a key step in the inactivation mechanism.[3] Ensure the pH of your buffer is optimal for the target enzyme's activity. For example, lysosomal α-glucosidase (GAA) is optimally labeled at a pH of 4.0-5.0, while ER-α-glucosidase II is best labeled at a neutral pH.[7] |
| Insufficient Incubation Time | The inactivation of an enzyme by this compound follows pseudo-first-order kinetics.[2] If the incubation time is too short, the reaction may not have gone to completion. Try increasing the pre-incubation time of the enzyme and inhibitor. For slower inhibitors, incubation times of up to 360 minutes may be necessary.[6] |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to achieve complete inactivation within the experimental timeframe. Determine the IC50 value for your specific enzyme and experimental conditions to establish an effective working concentration. It is common to use a concentration several times higher than the IC50 for complete inactivation. |
| Degraded this compound Stock | This compound and its analogues can be sensitive to storage conditions. Ensure your stock solution has been stored properly and consider preparing a fresh stock. |
| Inactive Enzyme | The enzyme itself may have lost activity due to improper storage or handling. Test the enzyme's activity with a known substrate to confirm it is active before proceeding with inhibition experiments.[8] |
Problem: Off-target enzyme inhibition.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | While this compound is highly specific, using excessively high concentrations may lead to non-specific binding and inhibition. Use the lowest concentration that provides complete inactivation of your target enzyme. |
| Choice of this compound Analogue | Different this compound analogues have varying selectivity profiles. For example, some this compound aziridines can label multiple retaining β-glucosidases (GBA1, GBA2, and GBA3).[3] If you are targeting a specific enzyme, consider using a more selective analogue. For instance, certain deoxycyclophellitols have been shown to selectively label GBA3 over GBA1 and GBA2.[3] |
Quantitative Data Summary
Table 1: Kinetic Constants of this compound and its Analogues for Various Enzymes
| Inhibitor | Enzyme | Source | Ki (mM) | kinact (min-1) |
| This compound | β-glucosidase | Almond emulsin | 0.34 | 2.38 |
| This compound | β-glucosidase | Agrobacter sp. | 0.055 | 1.26 |
| (1R,6S)-diastereoisomer of this compound | α-D-glucosidase | Brewer's yeast | 0.0269 | 0.401 |
| (1R,2S,6S)-diastereoisomer of this compound | α-D-mannosidase | Jack beans | 0.120 | 2.85 |
Data compiled from various sources.[2][4]
Table 2: In situ IC50 Values for a this compound Analogue
| Inhibitor | Enzyme | Cell Type | IC50 (µM) |
| Cyclosulfate 5 | GAA | Fibroblasts | 3.0 |
| Cyclosulfate 5 | GANAB | Fibroblasts | 1.6 |
Reported IC50s are mean ± standard deviation from two biological replicates, each with three technical replicates.[6]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a target enzyme.
-
Prepare Reagents:
-
Target enzyme solution at a known concentration.
-
This compound stock solution of known concentration, serially diluted to create a range of concentrations.
-
Appropriate reaction buffer for the target enzyme.
-
Substrate solution (e.g., 4-methylumbelliferyl-α-glucose for α-glucosidases).[6]
-
Stop solution (e.g., 1 M NaOH-glycine, pH 10.3).[6]
-
-
Pre-incubation:
-
In a microplate, pre-incubate the enzyme with the various concentrations of this compound for a fixed time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[6] Include a control with no inhibitor.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Quench Reaction:
-
After a specific time, stop the reaction by adding the stop solution.[6]
-
-
Measure Activity:
-
Measure the fluorescence or absorbance of the product using a plate reader. For 4-methylumbelliferyl-based substrates, use an excitation wavelength of 366 nm and an emission wavelength of 445 nm.[6]
-
-
Data Analysis:
Protocol 2: In Situ Enzyme Inactivation and Labeling
This protocol describes how to assess the inactivation of a target enzyme within a cellular context using a fluorescently labeled this compound aziridine probe.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the intact cells with varying concentrations of the unlabeled this compound for a specific duration (e.g., 1-2 hours).[11]
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them in an appropriate buffer (e.g., KPI buffer with 0.1% Triton X-100 and protease inhibitors).[6]
-
-
Labeling with Fluorescent Probe:
-
Incubate the cell lysates with a fluorescently labeled this compound aziridine probe (e.g., a Cy5-conjugated probe) for a set time (e.g., 30 minutes) at 37°C.[6] This will label the enzyme molecules that were not inactivated by the unlabeled this compound.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Denature the samples with Laemmli sample buffer and resolve the proteins by SDS-PAGE.[6]
-
Scan the gel using a fluorescence scanner to visualize the labeled enzyme. A decrease in fluorescence intensity with increasing concentrations of the unlabeled this compound indicates successful in situ inactivation.
-
Visualizations
Caption: Mechanism of irreversible enzyme inactivation by this compound.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting decision tree for incomplete inactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. courses.edx.org [courses.edx.org]
- 10. youtube.com [youtube.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
addressing challenges in the synthesis of stereoisomers of cyclophellitol
Welcome to the technical support center for the synthesis of cyclophellitol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these potent glycosidase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific problems that may arise during the synthesis of this compound and its stereoisomers.
1. Stereoselectivity and Diastereomer Separation
Q1: I am getting a mixture of diastereomers after the epoxidation/aziridination of my cyclohexene (B86901) precursor and I'm struggling to separate them. What can I do?
A1: This is a common challenge. The stereochemical outcome of the epoxidation or aziridination is highly dependent on the steric and electronic environment around the double bond.
-
Troubleshooting Steps:
-
Reagent Choice: The choice of epoxidizing or aziridinating agent can significantly influence diastereoselectivity. For epoxidation, using m-CPBA can sometimes lead to mixtures.[1][2] Consider exploring other reagents like dimethyldioxirane (B1199080) (DMDO) or employing a Sharpless asymmetric epoxidation if applicable to your substrate. For aziridination, direct methods using reagents like 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one can be sensitive to directing groups.[3]
-
Directing Groups: The presence and nature of neighboring hydroxyl groups can direct the incoming reagent. Ensure your protecting group strategy allows for a free hydroxyl group positioned to direct the reaction stereoselectively.[3] For instance, an allylic or homoallylic hydroxyl group can direct aziridination through H-bonding.[3]
-
Protecting Group Influence: Bulky protecting groups can influence the trajectory of the incoming reagent.[1] Consider modifying the protecting groups on your cyclohexene precursor to enhance facial selectivity.
-
Purification Strategy: If a mixture is unavoidable, chromatographic separation can be challenging.[1]
-
Derivative Formation: Consider converting the diastereomeric mixture into derivatives (e.g., esters or silyl (B83357) ethers) that may have better separation properties on silica (B1680970) gel.
-
Alternative Chromatography: Explore different stationary phases for column chromatography, such as alumina, or consider preparative HPLC with a chiral stationary phase for difficult separations.[4]
-
-
2. Protecting Group Strategy
Q2: I am encountering issues with protecting group stability and selective deprotection during my multi-step synthesis. What are some robust protecting group strategies for this compound synthesis?
A2: A well-designed, orthogonal protecting group strategy is crucial for the successful synthesis of complex this compound analogs.[5][6]
-
Key Considerations:
-
Orthogonality: Employ protecting groups that can be removed under distinct conditions without affecting others. A common orthogonal set includes benzyl (B1604629) ethers (removed by hydrogenolysis), silyl ethers (e.g., TBS, removed by fluoride (B91410) ions), and acetals (removed by acid).
-
Stability: Ensure your chosen protecting groups are stable to the reaction conditions in subsequent steps. For example, if you are performing a reaction under acidic conditions, an acid-labile protecting group like a trityl ether may not be suitable.
-
Multi-step Synthesis from D-Glucal: A reported synthesis of a versatile, fully orthogonal this compound building block from D-glucal highlights a successful strategy requiring only five column purification steps over 12 steps.[5]
-
Quantitative Data on a Multi-Step Synthesis:
| Starting Material | Number of Steps | Overall Yield | Purification Steps | Reference |
| D-Glucal | 12 | 19% | 5 | [5] |
3. Regioselectivity of Epoxide/Aziridine (B145994) Ring Opening
Q3: The regioselectivity of the nucleophilic attack on the epoxide or aziridine ring is not what I expected. How can I control which carbon is attacked?
A3: The regioselectivity of epoxide ring-opening is a critical factor and is highly dependent on the reaction conditions.[7][8][9][10]
-
Under Basic or Nucleophilic Conditions (SN2-like):
-
Mechanism: The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[7][10] This is a classic SN2 mechanism where steric hindrance is the dominant factor.[7]
-
To favor attack at the less substituted carbon: Use a strong, non-bulky nucleophile in a basic or neutral medium.
-
-
Under Acidic Conditions (SN1-like):
-
Mechanism: The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[7][10]
-
To favor attack at the more substituted carbon: Perform the reaction in the presence of an acid catalyst.
-
Logical Relationship for Epoxide Ring Opening:
Caption: Regioselectivity of epoxide ring opening.
Experimental Protocols
Key Experiment: Stereoselective Epoxidation of a Cyclohexene Precursor
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2] Researchers should adapt it to their specific substrate and scale.
-
Preparation: Dissolve the protected cyclohexene precursor (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in DCM dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired epoxide stereoisomer(s).
Experimental Workflow for this compound Synthesis:
Caption: Generalized workflow for this compound synthesis.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Stereoselective Aziridination of Cyclohexenols with 3-Amino-2-(trifluoromethyl)quinazolin-4(3 H)-one in the Synthesis of Cyclitol Aziridine Glycosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Click Chemistry for Cyclophellitol Probe Tagging
Welcome to the technical support center for troubleshooting the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for tagging cyclophellitol-based activity probes. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and why is click chemistry used for their detection?
This compound derivatives are potent, mechanism-based covalent inhibitors of retaining glycosidases.[1][2][3] They can be synthesized with a bioorthogonal handle, such as a terminal alkyne or azide (B81097), to create activity-based probes (ABPs).[4] This allows for a two-step labeling strategy: the this compound ABP first covalently binds to its target enzyme in a complex biological sample, and then a reporter tag (e.g., a fluorophore or biotin) with the complementary bioorthogonal handle is attached via a click reaction for detection and analysis.[4] This approach avoids using bulky reporter groups that could hinder cellular uptake and protein affinity.[4]
Q2: What are the key components of a CuAAC reaction for labeling this compound probes?
The most widely used click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] The key components are:
-
An alkyne- or azide-functionalized this compound probe.
-
A reporter tag (e.g., fluorescent dye, biotin) with the corresponding azide or alkyne.
-
A source of Copper(I) (Cu(I)). This is typically generated in situ from a Copper(II) (Cu(II)) salt, like copper sulfate (B86663) (CuSO₄), and a reducing agent.[5][6]
-
A reducing agent. Sodium ascorbate (B8700270) is the most commonly used.[5][7]
-
A Cu(I)-stabilizing ligand. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are used to protect the Cu(I) from oxidation and reduce copper-mediated side reactions.[7][8]
Q3: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
CuAAC requires a copper catalyst, which can be cytotoxic, limiting its application in living cells.[8] SPAAC, or copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[4][8] This makes SPAAC more suitable for live-cell imaging.[8] However, CuAAC is often faster and uses smaller, less sterically hindering alkyne tags.[5]
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
This is one of the most common issues encountered. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction | Optimize reaction conditions. See the "Experimental Protocols" section for a typical starting point. Ensure all reagents are fresh, especially the sodium ascorbate solution, which should be prepared immediately before use.[8] |
| Degradation of Reagents | Avoid repeated freeze-thaw cycles of stock solutions.[9] Store reagents as recommended by the manufacturer. |
| Incorrect Reagent Concentrations | Perform a concentration titration for the probe, reporter tag, copper, ligand, and reducing agent to find the optimal ratio. A typical starting point is 1 mM CuSO₄, 1-2 mM ligand, and 5-10 mM sodium ascorbate.[8][10] |
| Low Probe Occupancy | Ensure sufficient incubation time and concentration of the this compound probe to label the target enzyme. This can be verified by a competition experiment with a known inhibitor.[11] |
| Poor Cell/Lysate Permeability | For intact cells, consider using probes with improved cell permeability.[9] For lysates, ensure proper homogenization to expose the target enzyme. |
| Issues with Downstream Detection | Confirm that the detection instrument (e.g., fluorescence scanner) is set to the correct excitation and emission wavelengths for the chosen fluorophore. |
Problem 2: High Background Signal
High background can obscure the specific signal from your labeled probe.
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Probe or Reporter | Include wash steps after incubation with the probe and the click chemistry reagents.[9] Consider using a blocking agent if non-specific binding is suspected.[9] |
| Side Reactions | Free thiols in cysteine residues can react with the copper catalyst and alkyne probes, leading to off-target labeling.[12] Pre-treating samples with a low concentration of hydrogen peroxide can help mitigate this.[13] Using a higher concentration of the reducing agent TCEP may also reduce this side reaction.[14] |
| Reactive Oxygen Species (ROS) | The Cu(I) catalyst can generate ROS, which can damage biomolecules.[12] Using a stabilizing ligand like THPTA helps to minimize this.[7][8] |
| Excess Reagents | Using a large excess of the alkyne tag has been shown to lead to probe-independent protein labeling.[10][12] Titrate the concentration of the reporter tag to find the lowest effective concentration. |
| Autofluorescence | For imaging experiments, include a control sample of unlabeled cells to determine the level of natural autofluorescence.[9] |
Problem 3: Protein Degradation
The click reaction components can sometimes lead to the degradation of the target protein.
| Possible Cause | Recommended Solution |
| Copper-Mediated Protein Damage | CuAAC reactions can lead to the formation of reactive oxygen species that degrade amino acids like histidine, arginine, cysteine, and methionine.[7] |
| Use a Cu(I)-stabilizing ligand such as THPTA or TBTA to limit this degradation.[7] | |
| Additives like aminoguanidine (B1677879) can act as surrogates for arginine to further limit degradation.[7] | |
| Protease Activity in Lysates | Add protease inhibitors to your lysis buffer. |
Experimental Protocols
Standard Protocol for CuAAC Labeling in Cell Lysates
This protocol provides a general starting point for labeling alkyne-functionalized this compound probes with an azide-fluorophore in a cell lysate. Optimization of concentrations and incubation times may be necessary for specific applications.
-
Prepare Reagents:
-
Cell Lysate: Prepare lysate containing the this compound-alkyne labeled proteins.
-
Azide-Fluorophore: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 100 mM in water).[8]
-
THPTA: Prepare a stock solution (e.g., 200 mM in water).[8]
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM in water) immediately before use.[8]
-
-
Reaction Setup:
-
Initiate the Reaction:
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[8]
-
-
Analysis:
-
The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry.
-
Quantitative Data for Reaction Components
The following table summarizes typical concentration ranges for CuAAC reaction components. These should be optimized for each specific experimental system.
| Component | Typical Final Concentration | Reference |
| This compound Probe | 10 nM - 1 µM | [15] |
| Reporter Tag (Azide/Alkyne) | 25 µM - 100 µM | [10][16] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | [10][16] |
| Ligand (e.g., THPTA) | 250 µM - 2 mM | [14][16] |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 10 mM | [8][10] |
Visualizations
Troubleshooting Workflow for Low/No Signal
Caption: A decision tree for troubleshooting low or no signal in click chemistry reactions.
CuAAC Reaction Pathway
Caption: A simplified diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Structural Analysis of Glucocerebrosidase Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Validation & Comparative
Cyclophellitol vs. Its Aziridine Analogue: A Comparative Guide to Glycosidase Inhibition
A detailed analysis of the inhibitory potency of cyclophellitol and its synthetic aziridine (B145994) counterpart reveals nuances in their activity against various glycosidases. While both are potent mechanism-based irreversible inhibitors, their efficacy can differ depending on the target enzyme and its configuration.
This compound, a natural product, and its synthetically derived aziridine analogue are powerful tools for researchers studying glycosidases, a broad class of enzymes involved in a myriad of physiological and pathological processes.[1][2][3][4][5] Both molecules act as mechanism-based irreversible inhibitors, mimicking the transition state of the natural substrate and forming a covalent bond with the enzyme's catalytic nucleophile, thus permanently inactivating it.[1][3][5] This guide provides a comparative overview of their inhibitory potency, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency
The inhibitory activities of this compound and its aziridine analogue have been evaluated against several human retaining glycosidases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (nM) | Target Enzyme | IC50 (nM) |
| This compound | GBA1 | Potent inhibitor[1] | GAA | - |
| GBA2 | Potent inhibitor[1] | GANAB | - | |
| This compound Aziridine | GBA1 | Nanomolar concentrations[2] | GAA | Inhibited[1] |
| GBA2 | Nanomolar concentrations[2] | GANAB | Inhibited[1] | |
| GBA3 | Nanomolar concentrations[2] | ER-II | 1500 ± 80[6] | |
| 1,6-epi-Cyclophellitol | GAA | Inhibited[1] | GBA1 | - |
| GANAB | Inhibited[1] | GBA2 | - | |
| 1,6-epi-Cyclophellitol Aziridine | GAA | Inhibited[1] | GBA1 | - |
| GANAB | Inhibited[1] | GBA2 | - |
Note: Specific IC50 values for this compound were not explicitly stated in the provided search results, but it is consistently referred to as a potent inhibitor. The aziridine analogue generally exhibits nanomolar potency against β-glucosidases.
Mechanism of Inhibition
Both this compound and its aziridine analogue function as covalent inhibitors that target the catalytic nucleophile within the active site of retaining glycosidases.[1][3][5] The inhibition process involves the formation of a stable covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.
Caption: Mechanism of irreversible inhibition by this compound and its aziridine analogue.
Experimental Protocols
The determination of IC50 values for these inhibitors typically involves in vitro assays using recombinant human enzymes or cell lysates overexpressing the target enzyme.
In Vitro Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for measuring the inhibitory potency of this compound and its analogues against retaining glycosidases.
Caption: General workflow for determining the IC50 of glycosidase inhibitors.
Detailed Steps:
-
Enzyme and Inhibitor Preparation : Recombinant human glycosidase or lysates from cells overexpressing the target enzyme are prepared in an appropriate buffer. Serial dilutions of the inhibitor (this compound or its aziridine analogue) are also prepared.
-
Pre-incubation : The enzyme solution is pre-incubated with varying concentrations of the inhibitor for a set period, typically 30 minutes, to allow for the formation of the enzyme-inhibitor complex.[2]
-
Substrate Addition : A fluorogenic substrate, specific for the glycosidase being assayed, is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Incubation and Measurement : The reaction is incubated at 37°C, and the fluorescence generated by the enzymatic cleavage of the substrate is measured over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Data Analysis : The rate of reaction at each inhibitor concentration is determined. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and its aziridine analogue are highly potent, mechanism-based irreversible inhibitors of retaining glycosidases. The aziridine analogue, in particular, has been shown to be a broad-spectrum inhibitor of retaining β-glucosidases at nanomolar concentrations.[2] The choice between these two inhibitors may depend on the specific research application, including the target enzyme and the desired selectivity. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the inhibitory profiles of these valuable chemical probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validating Cyclophellitol's Specificity as a β-Glucosidase Inhibitor: A Comparative Guide
Cyclophellitol, a natural product isolated from the Phellinus mushroom species, has emerged as a highly potent and specific mechanism-based irreversible inhibitor of retaining β-glucosidases.[1][2][3] Its unique mode of action and high specificity make it an invaluable tool for researchers in chemical biology and drug development for studying the function of β-glucosidases and as a scaffold for the development of activity-based probes.[4][5] This guide provides a comparative analysis of this compound's performance against other β-glucosidase inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent and Irreversible Inhibition
This compound's inhibitory power stems from its structural mimicry of the β-glucose substrate in a strained 4H3 half-chair conformation, which resembles the transition state of the glycosidic bond cleavage reaction.[6][7] Upon binding to the active site of a retaining β-glucosidase, the enzyme's catalytic nucleophile (a glutamate (B1630785) or aspartate residue) attacks the epoxide ring of this compound.[3] This results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][8] This mechanism-based inactivation is highly specific, as the enzyme's own catalytic machinery is harnessed to trigger the inhibitory event.
Comparative Analysis of β-Glucosidase Inhibitors
The efficacy of this compound is best understood when compared with other known β-glucosidase inhibitors. The following table summarizes the inhibitory constants for this compound and its derivatives, alongside other common inhibitors, against various β-glucosidases. This compound and its aziridine (B145994) analogue consistently demonstrate high potency.
| Inhibitor | Target Enzyme | IC50 | K_i | k_inact / K_I (M⁻¹s⁻¹) | Source |
| This compound | Almond β-glucosidase | 0.8 µg/mL (~4.5 µM) | 0.34 mM | 116.7 | [1][2] |
| Agrobacterium sp. β-glucosidase | - | 0.055 mM | 381.8 | [2] | |
| Human GBA1 | - | - | - | ||
| Human GBA2 | - | - | - | ||
| This compound Aziridine | Human GBA1 | ~10 nM | - | - | [5] |
| Human GBA2 | ~10 nM | - | - | [5] | |
| Human GBA3 | ~10 nM | - | - | [5] | |
| β-Cyclophellitol Cyclosulfate | Human GBA1 | 119 µM | - | - | |
| Human GBA2 | 58 µM | - | - | ||
| Conduritol B Epoxide | General β-glucosidases | Generally less potent than this compound | - | - | [8] |
| Deoxynojirimycin (DNJ) | Human GBA1 | ~µM range | - | - | [7] |
| Nojirimycin | Molt-4 β-glucocerebrosidase | >100x weaker than this compound | - | - | [9] |
| Castanospermine | Molt-4 β-glucocerebrosidase | >100x weaker than this compound | - | - | [9] |
Note: Direct comparison of IC50 and K_i values should be made with caution due to variations in experimental conditions between studies.
Specificity Profile
A key advantage of this compound is its high specificity for β-glucosidases. Studies have shown that even at high concentrations, this compound exhibits no significant inhibition of yeast α-glucosidase and only very slow inactivation of E. coli β-galactosidase.[2] It was also found to be inactive against a panel of other glycosidases including β-galactosidase, β-glucuronidase, α-L-fucosidase, α-mannosidase, and cellulase.[9] This specificity is attributed to its precise conformational and configurational mimicry of β-glucose. In contrast, the symmetrical nature of inhibitors like conduritol B epoxide allows them to bind and inhibit both α- and β-glucosidases, making them less specific.[8]
Impact on Cellular Pathways
β-Glucosidases, such as glucocerebrosidase (GBA1), play a critical role in the metabolism of glycosphingolipids.[10] Inhibition of GBA1 by this compound disrupts the lysosomal degradation of glucosylceramide, leading to its accumulation. This induced cellular state mimics the biochemical phenotype of Gaucher disease, a lysosomal storage disorder, making this compound a valuable chemical tool for studying the pathophysiology of this disease.[8]
Experimental Protocols
In Vitro β-Glucosidase Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the 50% inhibitory concentration (IC50) of a compound against a purified β-glucosidase.
Materials:
-
Purified β-glucosidase (e.g., from almonds or recombinant human GBA1)
-
Assay Buffer: e.g., citrate/phosphate buffer at the optimal pH for the enzyme (e.g., pH 5.5 for GBA1).
-
Fluorogenic Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc).
-
Stop Solution: e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.4.
-
This compound and other test inhibitors.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm).
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In the wells of the microplate, add a fixed amount of the β-glucosidase enzyme solution.
-
Add the inhibitor dilutions to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.[11][12]
-
Initiate the enzymatic reaction by adding the 4-MU-β-Glc substrate to all wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The reaction should be stopped within the linear range of product formation.
-
Terminate the reaction by adding the stop solution. The high pH enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU).
-
Measure the fluorescence intensity using the plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
In Situ Inhibition Assay in Human Fibroblasts
This protocol assesses the inhibitor's ability to cross the cell membrane and inhibit the target enzyme within a cellular environment.
Materials:
-
Cultured human fibroblasts.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer: e.g., KPI buffer with 0.1% (v/v) Triton X-100 and protease inhibitors.[11]
-
This compound.
-
Fluorogenic substrate assay materials as described above.
Procedure:
-
Culture fibroblasts to near confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound in the culture medium for a set period (e.g., 2 to 24 hours).[11][6]
-
Wash the cells three times with PBS to remove the excess inhibitor.[11]
-
Harvest the cells by scraping them into the lysis buffer.[11]
-
Clarify the cell lysates by centrifugation.
-
Measure the residual β-glucosidase activity in the cell lysates using the fluorometric assay described previously.
-
Determine the in situ IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50% in a cellular context.[11]
Conclusion
The validation of this compound as a specific β-glucosidase inhibitor is well-supported by extensive experimental data. Its mechanism-based, irreversible mode of action provides high potency, while its structural properties confer exceptional specificity over other glycosidases. Compared to reversible inhibitors like deoxynojirimycin or less specific irreversible inhibitors like conduritol B epoxide, this compound offers distinct advantages for researchers. It serves not only as a potent inhibitor for functional studies but also as a foundational structure for designing sophisticated chemical probes to visualize and profile active β-glucosidase populations in complex biological systems.
References
- 1. Production, isolation and structure determination of a novel beta-glucosidase inhibitor, this compound, from Phellinus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a naturally occurring mechanism-based inactivator of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Carba-cyclophellitols Are Neutral Retaining-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for this compound inhibition of a β-glucosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unbreakable Bond: A Comparative Guide to Validating Cyclophellitol's Covalent Binding to Enzymes
For researchers, scientists, and drug development professionals, establishing the nature of an inhibitor's binding to its target enzyme is a critical step. This guide provides a comprehensive comparison of experimental methods to validate the covalent and irreversible binding of cyclophellitol, a potent mechanism-based inhibitor of retaining glycosidases, with a focus on contrasting its behavior with non-covalent inhibitors.
This compound and its derivatives are powerful tools for studying and targeting a wide range of retaining glycosidases, enzymes implicated in numerous physiological and pathological processes. Their efficacy stems from the formation of a stable, covalent bond with the catalytic nucleophile in the enzyme's active site, leading to irreversible inhibition. This guide will delve into the key experimental techniques used to confirm this covalent interaction, presenting supporting data and detailed protocols to aid in experimental design and data interpretation.
At a Glance: Covalent vs. Non-Covalent Inhibition
To underscore the distinct nature of this compound's interaction with its target enzymes, a comparison with a well-characterized non-covalent inhibitor, deoxynojirimycin (DNJ), is presented. The following table summarizes the key kinetic parameters for the inhibition of β-glucosidase, highlighting the differences in potency and mechanism.
| Parameter | This compound (and its analogues) | Deoxynojirimycin (DNJ) (Non-Covalent) | Enzyme | Reference |
| IC₅₀ | 0.8 µg/mL | >80 µg/mL (over 100x less potent) | Almond β-glucosidase | [1] |
| Kᵢ | 22.3 µM (carba-analogue) | 20.3 µM | Thermotoga maritima β-glucosidase (TmGH1) | [2] |
| kᵢₙₐ꜀ₜ | 0.401 min⁻¹ (diastereoisomer) | Not Applicable | Brewer's yeast α-D-glucosidase | [3] |
| Kᵢ (inactivation) | 26.9 µM (diastereoisomer) | Not Applicable | Brewer's yeast α-D-glucosidase | [3] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Kᵢ (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex for reversible inhibitors and the initial binding affinity for irreversible inhibitors. kᵢₙₐ꜀ₜ (inactivation rate constant) is the maximal rate of covalent bond formation.
The Experimental Gauntlet: Techniques to Validate Covalent Binding
A multi-faceted approach is essential to unequivocally demonstrate the covalent nature of this compound-enzyme binding. The following sections detail the most informative experimental strategies.
Washout Experiments: The Persistence of Inhibition
A hallmark of irreversible covalent inhibition is the sustained effect on the enzyme even after the removal of the unbound inhibitor. Washout experiments are designed to test this persistence.
In a typical washout experiment, the enzyme is incubated with either this compound or a non-covalent inhibitor like DNJ. After the incubation period, the unbound inhibitor is removed. The enzyme's activity is then measured at various time points. For a covalent inhibitor like this compound, the enzyme activity will remain low, as the inhibitor is permanently bound. In contrast, for a non-covalent inhibitor, the enzyme activity will gradually recover as the inhibitor dissociates from the active site.
Mass Spectrometry: Visualizing the Adduct
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the enzyme corresponding to the addition of the inhibitor.
By analyzing the intact protein, a clear mass shift equivalent to the molecular weight of this compound confirms the formation of a covalent adduct. This technique provides irrefutable evidence of the covalent nature of the binding.
X-ray Crystallography: A Snapshot of the Bond
X-ray crystallography offers the ultimate proof of covalent binding by providing a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme's active site. This allows for the direct visualization of the covalent bond between this compound and the catalytic nucleophile.
Obtaining a crystal structure of the enzyme-cyclophellitol complex provides unambiguous evidence of the covalent linkage and the precise atomic interactions governing the inhibition.
Activity-Based Protein Profiling (ABPP): Probing the Active Proteome
Activity-based protein profiling is a powerful chemical proteomics technique that utilizes probes, often derived from covalent inhibitors like this compound, to selectively label and identify active enzymes within complex biological samples. The covalent nature of the probe's binding is fundamental to the success of this method.
Detailed Experimental Protocols
For researchers looking to implement these validation techniques, detailed protocols are provided below.
Protocol 1: Cell-Based Covalent Inhibitor Washout Experiment
Materials:
-
Cultured cells expressing the target enzyme
-
This compound (or derivative)
-
Non-covalent inhibitor (e.g., DNJ)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Enzyme activity assay reagents
Procedure:
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment: Treat cells with the covalent inhibitor, non-covalent inhibitor, or vehicle at a concentration typically 5-10 times the IC₅₀ for a defined period (e.g., 1-2 hours).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, inhibitor-free medium.
-
-
Recovery: Add fresh, inhibitor-free medium to the cells and return them to the incubator.
-
Activity Measurement: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), lyse the cells and measure the activity of the target enzyme using a suitable assay.
-
Data Analysis: Plot enzyme activity as a function of time. Sustained inhibition in the this compound-treated group compared to the recovery of activity in the non-covalent inhibitor group confirms irreversible binding.
Protocol 2: Intact Protein Mass Spectrometry of Covalent Adducts
Materials:
-
Purified enzyme
-
This compound
-
Reaction buffer (e.g., PBS or Tris-HCl)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Reaction Setup: Incubate the purified enzyme (e.g., 1-10 µM) with an excess of this compound (e.g., 10-100 µM) in the reaction buffer for a time sufficient to allow for covalent modification (e.g., 1-4 hours at room temperature or 37°C). Include a control reaction with the enzyme and vehicle.
-
Sample Preparation:
-
Quench the reaction if necessary (e.g., by adding a denaturant like formic acid).
-
Desalt the sample using a suitable method such as a C4 ZipTip or online desalting column to remove excess inhibitor and non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto the LC-MS system.
-
Separate the protein from any remaining small molecules using a short reverse-phase gradient.
-
Acquire mass spectra of the intact protein in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the this compound-treated enzyme with the control. A mass increase corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.
-
Protocol 3: Co-crystallization of an Enzyme with an Irreversible Inhibitor
Materials:
-
Highly purified and concentrated enzyme
-
This compound
-
Crystallization buffer and precipitant solutions
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
-
Cryoprotectant
Procedure:
-
Complex Formation: Incubate the purified enzyme with a molar excess (e.g., 5-10 fold) of this compound to ensure complete covalent modification. The incubation time should be sufficient for the reaction to go to completion, which can be monitored by mass spectrometry.
-
Purification of the Complex (Optional but Recommended): Remove excess, unreacted inhibitor by size-exclusion chromatography to obtain a homogenous enzyme-inhibitor complex.
-
Crystallization Screening: Set up crystallization trials using the purified complex under a wide range of conditions to identify initial crystallization hits.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution containing the reservoir solution and a cryo-agent (e.g., glycerol (B35011) or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination: Process the diffraction data and solve the crystal structure of the enzyme-cyclophellitol complex to visualize the covalent bond.
Conclusion
The validation of the covalent nature of this compound-enzyme binding is a crucial aspect of its characterization as a powerful research tool and potential therapeutic agent. By employing a combination of techniques such as washout experiments, mass spectrometry, and X-ray crystallography, researchers can unequivocally demonstrate the irreversible and covalent mechanism of action of this important class of inhibitors. This guide provides a framework for designing and interpreting these key experiments, facilitating a deeper understanding of the molecular interactions that underpin the potent biological activity of this compound.
References
cross-reactivity analysis of cyclophellitol with different glycosidase families
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclophellitol's inhibitory activity across different glycosidase families, supported by experimental data and detailed protocols.
This compound and its synthetic derivatives are potent, mechanism-based irreversible inhibitors of retaining glycosidases.[1] Their activity and selectivity are dictated by their stereochemistry and the nature of the electrophilic "warhead" (e.g., epoxide, aziridine) that covalently modifies the enzyme's active site nucleophile.[2][3] This guide summarizes the cross-reactivity profile of this compound and its key analogue, this compound aziridine (B145994), against a panel of human glycosidases, providing a valuable resource for assessing their potential as selective chemical probes and therapeutic agents.
Comparative Inhibitory Activity of this compound and its Derivatives
The inhibitory potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and its aziridine derivative against various human glycosidase families.
| Compound | Glycosidase Family | Enzyme | IC50 (µM) | Reference |
| This compound | β-Glucosidase | GBA1 | 0.004 | [4] |
| GBA2 | 0.007 | [4] | ||
| GBA3 | 0.015 | [4] | ||
| α-Glucosidase | GAA | >1000 | [2] | |
| GANAB | >1000 | [2] | ||
| β-Galactosidase | Inactive | [3] | ||
| β-Glucuronidase | Inactive | [3] | ||
| α-L-Fucosidase | Inactive | [3] | ||
| α-Mannosidase | Inactive | [3] | ||
| This compound Aziridine | β-Glucosidase | GBA1 | 0.002 | [4] |
| GBA2 | 0.003 | [4] | ||
| GBA3 | 0.009 | [4] | ||
| α-Glucosidase | GAA | >1000 | [2] | |
| GANAB | >1000 | [2] | ||
| 1,6-epi-Cyclophellitol | α-Glucosidase | GAA | 1.8 | [2] |
| GANAB | 0.8 | [2] | ||
| β-Glucosidase | GBA1 | >1000 | [2] | |
| GBA2 | >1000 | [2] | ||
| 1,6-epi-Cyclophellitol Aziridine | α-Glucosidase | GAA | 0.082 | [2] |
| GANAB | 0.029 | [2] | ||
| β-Glucosidase | GBA1 | >1000 | [2] | |
| GBA2 | >1000 | [2] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentration, pH, incubation time). The data presented here is for comparative purposes.
Experimental Protocols
The determination of glycosidase inhibition by this compound and its derivatives typically involves two key experimental approaches: in vitro glycosidase inhibition assays and activity-based protein profiling (ABPP).
In Vitro Glycosidase Inhibition Assay
This assay directly measures the reduction in enzyme activity in the presence of the inhibitor.
1. Enzyme and Substrate Preparation:
-
A purified recombinant human glycosidase or a cell lysate overexpressing the target enzyme is used.
-
A fluorogenic or chromogenic substrate specific for the target glycosidase is prepared in an appropriate assay buffer (e.g., McIlvaine buffer at a pH optimal for the enzyme).
2. Inhibition Reaction:
-
The enzyme preparation is pre-incubated with varying concentrations of the this compound analogue (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.
-
The enzymatic reaction is initiated by the addition of the substrate.
3. Data Acquisition and Analysis:
-
The rate of product formation (e.g., fluorescence or absorbance) is monitored over time using a microplate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes tagged this compound-based probes to visualize and quantify the active enzyme population in complex biological samples. Competitive ABPP is particularly useful for assessing the selectivity of unlabeled inhibitors.
1. Probe Labeling:
-
A cell lysate or tissue homogenate is incubated with a fluorescently- or biotin-tagged this compound-based activity-based probe (ABP) that targets the glycosidase family of interest.
-
The ABP covalently binds to the active site of the target glycosidases.
2. Competitive Inhibition:
-
To assess the cross-reactivity of an unlabeled this compound analogue, the biological sample is pre-incubated with the unlabeled inhibitor before the addition of the tagged ABP.
-
The unlabeled inhibitor will compete with the ABP for binding to the active site of the target enzymes.
3. Visualization and Analysis:
-
The labeled proteins are separated by SDS-PAGE.
-
Fluorescently labeled proteins are visualized directly by in-gel fluorescence scanning. Biotin-tagged proteins are detected by western blotting with streptavidin-HRP.
-
A reduction in the signal from the ABP in the presence of the unlabeled inhibitor indicates that the inhibitor is binding to and inhibiting the target enzyme. The degree of signal reduction can be used to determine the inhibitor's potency and selectivity.
Experimental Workflow Visualization
The following diagram illustrates the workflow of a competitive activity-based protein profiling experiment to assess the cross-reactivity of a this compound analogue.
Signaling Pathway and Mechanism of Action
This compound and its derivatives are mechanism-based inhibitors that mimic the natural substrate of retaining glycosidases. The following diagram illustrates the proposed mechanism of inhibition.
References
Validating Cyclophellitol as a Superior Tool for Gaucher Disease Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating Gaucher disease, the selection of appropriate molecular tools is paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of cyclophellitol-based probes against other alternatives, validating their use as highly specific and potent tools for studying the pathophysiology of Gaucher disease and developing novel therapeutics.
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GBA) and the subsequent accumulation of its substrate, glucosylceramide.[1] Robust research models and tools that accurately recapitulate the disease state are crucial for advancing our understanding and treatment of this debilitating condition. This compound and its derivatives have emerged as powerful mechanism-based, irreversible inhibitors of GBA, offering significant advantages over previously used tools.[2][3]
This compound vs. Conduritol B-Epoxide (CBE): A Head-to-Head Comparison
Conduritol B-epoxide (CBE) has historically been a widely used chemical tool to induce a Gaucher-like state in cell and animal models.[4][5] However, its utility is hampered by a lack of specificity, as it also inhibits other glycosidases, complicating the interpretation of experimental results.[2][6] this compound and its rationally designed derivatives have demonstrated superior potency and selectivity for GBA.[2][7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound derivatives compared to CBE against human GBA and other related enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (GBA2/GBA) | Reference |
| This compound | GBA | Potent | ~1 (unsuited) | [2][6] |
| Conduritol B-Epoxide (CBE) | GBA | Micromolar Range | Some selectivity | [2][6] |
| Xylo-cyclophellitol | GBA | Potent | Superior to CBE | [7] |
| Adamantyl-cyclophellitol (7) | GBA | Potent | >1000 | [6] |
| Biphenyl-cyclophellitol (6) | GBA | Potent | High Selectivity | [2] |
| This compound Aziridine | GBA, GBA2, GBA3 | Broad | Less selective than epoxides | [7] |
Note: Specific IC50 values can vary depending on experimental conditions. The table provides a general comparison based on available literature.
Mechanism of Action: Covalent and Irreversible Inhibition
This compound and its analogs act as mechanism-based inhibitors that form a covalent and irreversible bond with the catalytic nucleophile of GBA.[4][7] This stable inactivation of the enzyme allows for precise and sustained modeling of GBA deficiency.
Caption: Mechanism of GBA inhibition by this compound.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for GBA Activity
Activity-based protein profiling (ABPP) is a powerful technique to visualize and quantify the active fraction of an enzyme in complex biological samples.[7] this compound-based probes equipped with a reporter tag (e.g., a fluorophore) are instrumental for this purpose.[3][8]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., McIlvaine buffer, pH 5.2, with 0.2% taurocholate and 0.1% Triton X-100).[4]
-
Inhibitor Incubation (for competition assays): Pre-incubate the samples with varying concentrations of the test inhibitor (e.g., this compound derivative or CBE) for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add a fluorescently tagged this compound-based activity-based probe (ABP) to the samples and incubate for a specific duration to allow for covalent labeling of active GBA.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize and quantify the fluorescently labeled GBA using a fluorescence scanner. The reduction in fluorescence intensity in the presence of an inhibitor corresponds to its potency.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Generation of a Chemically Induced Zebrafish Model of Gaucher Disease
The high selectivity of certain this compound derivatives allows for the creation of bona fide animal models of Gaucher disease with minimal off-target effects.[2][9]
Protocol:
-
Zebrafish Maintenance: Maintain zebrafish embryos or larvae under standard laboratory conditions.
-
Inhibitor Treatment: Expose the zebrafish to a specific concentration of a selective GBA inhibitor (e.g., adamantyl-cyclophellitol) in the aquarium water.
-
Biochemical Analysis: After the treatment period, collect the zebrafish and homogenize them.
-
Substrate Accumulation Measurement: Analyze the levels of glucosylceramide and glucosylsphingosine (B128621) using techniques such as liquid chromatography-mass spectrometry (LC-MS). An increase in these substrates is a hallmark of GBA deficiency.[7]
Alternative Research Tools for Gaucher Disease
While this compound-based probes are excellent tools, a multi-faceted approach to research is often beneficial. Other valuable tools include:
-
Genetic Models: Knockout and knock-in mouse models carrying specific GBA1 mutations are invaluable for studying the long-term consequences of GBA deficiency.[9] Similarly, genetic models in zebrafish and medaka fish are increasingly used.[9]
-
Cell-Based Assays: Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., macrophages, neurons) provide a human-relevant context for studying disease mechanisms and testing therapeutic candidates.
-
Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT): While primarily therapeutic, these approved treatments can be used in research settings to investigate the reversibility of pathological phenotypes.[10]
Caption: Key research tools for studying Gaucher disease.
Conclusion
The validation of this compound and its derivatives as highly potent and selective tools has significantly advanced the field of Gaucher disease research. Their ability to specifically inhibit GBA allows for the creation of more accurate and reliable cellular and animal models, facilitating a deeper understanding of the disease's molecular basis and providing robust platforms for the development of novel therapeutics. When used in conjunction with other research models, this compound-based probes are indispensable for a comprehensive investigation of Gaucher disease.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Activity-Based Probes for Glycosidases: Profiling and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and this compound as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and this compound as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of Active Glucocerebrosidase in Rodent Brain with High Spatial Resolution following In Situ Labeling with Fluorescent Activity Based Probes. | Sigma-Aldrich [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. Trials and Research - Gaucher Disease [gaucherdiseaseplatform.org]
A Comparative Analysis of N-Alkyl vs. N-Acyl Cyclophellitol Aziridines as Glycosidase Probes
A detailed examination of two key classes of cyclophellitol-based activity-based probes reveals distinct advantages and disadvantages in their synthesis, stability, and enzymatic labeling efficiency, guiding researchers in the selection of the optimal tool for their specific glycosidase-targeting applications.
This compound aziridines have emerged as powerful, mechanism-based covalent inhibitors and activity-based probes (ABPs) for retaining glycosidases, enzymes crucial in various physiological and pathological processes. The functionalization of the aziridine (B145994) nitrogen with either an alkyl or an acyl group significantly influences the probe's characteristics. This guide provides a comparative study of N-alkyl and N-acyl this compound aziridines, offering a comprehensive overview supported by experimental data to aid researchers in drug development and chemical biology.
Performance Comparison: Stability, Synthesis, and Potency
A primary distinction between N-alkyl and N-acyl this compound aziridines lies in their chemical stability and ease of synthesis.[1][2] N-alkyl derivatives are noted for their enhanced stability in mild acidic and basic conditions, which simplifies their handling and application in various experimental settings.[1][2] Furthermore, their synthesis is generally more straightforward compared to the N-acyl counterparts.[1][2]
In terms of their efficacy as activity-based probes, the choice between an N-alkyl and N-acyl substituent is highly dependent on the target glycosidase. For instance, in the profiling of human retaining β-glucosidases such as GBA1, GBA2, and GBA3, N-alkyl this compound aziridines have demonstrated at least equal potency to their N-acyl equivalents.[3] Specifically, the β-glucose-configured N-alkyl aziridine ABP is as effective in labeling GH1 β-glucosidase (GBA) as the corresponding N-acyl probe.[1]
However, for other glycosidases, the N-acyl variants show superior performance. Studies have revealed that N-acyl aziridines targeting GH27 α-galactosidase (GLA) and GH29 α-fucosidase (FUCA) outperform their N-alkyl counterparts.[1] This highlights the nuanced interplay between the probe's structure and the topology of the enzyme's active site. Therefore, when embarking on studies of a new retaining glycosidase, it is often prudent to consider both N-alkyl and N-acyl aziridine probes at the outset.[1]
Quantitative Data Summary
The following table summarizes the comparative inhibitory potency of N-alkyl and N-acyl this compound aziridine probes against various retaining glycosidases. The data is compiled from multiple studies and presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target Enzyme Family | Target Enzyme | Probe Type | Inhibitor/Probe | IC50 (nM) | Reference |
| GH1 | Human GBA1 | N-Alkyl | N-Octyl-β-valienamine | 1.8 | [4] |
| GH1 | Human GBA1 | N-Acyl | N-Nonanoyl-β-valienamine | 2.5 | [4] |
| GH27 | Human GLA | N-Alkyl | - | >1000 | [1] |
| GH27 | Human GLA | N-Acyl | - | 120 | [1] |
| GH29 | Human FUCA | N-Alkyl | - | >1000 | [1] |
| GH29 | Human FUCA | N-Acyl | - | 250 | [1] |
Note: Specific inhibitor names are used where available in the source material. "-" indicates that the specific compound name was not provided in the abstract.
Mechanism of Action and Experimental Workflow
N-alkyl and N-acyl this compound aziridines function as mechanism-based irreversible inhibitors.[2][3] They mimic the natural substrate of the glycosidase and bind to the enzyme's active site.[2] The catalytic nucleophile of the enzyme, typically an aspartate or glutamate (B1630785) residue, attacks the electrophilic carbon of the aziridine ring, leading to ring-opening and the formation of a stable, covalent bond.[5] This covalent modification permanently inactivates the enzyme.
Figure 1. Mechanism of covalent inactivation of retaining glycosidases by this compound aziridine probes.
The general workflow for utilizing these probes in activity-based protein profiling (ABPP) involves incubation of a biological sample (e.g., cell lysate, tissue homogenate) with the probe, followed by analysis to detect the labeled enzymes.
Figure 2. A typical experimental workflow for activity-based protein profiling using fluorescently tagged this compound aziridine probes.
Detailed Experimental Protocols
Synthesis of N-Alkyl this compound Aziridines:
A general procedure for the synthesis of N-alkyl this compound aziridines involves the selective N-alkylation of a partially protected this compound aziridine intermediate.[6]
-
Protection: Benzyl (B1604629) groups are commonly used to protect the hydroxyl groups of the this compound aziridine precursor.
-
N-Alkylation: The protected aziridine is treated with an alkyl halide (e.g., 1-iodopentane) in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures (e.g., 90°C).[6]
-
Deprotection: The benzyl protecting groups are subsequently removed, often via a Birch reduction (using lithium in liquid ammonia (B1221849) at low temperatures, e.g., -60°C), to yield the final N-alkyl this compound aziridine.[6]
Synthesis of N-Acyl this compound Aziridines:
The synthesis of N-acyl derivatives typically involves the acylation of the this compound aziridine.[6]
-
Activation of Carboxylic Acid: The desired carboxylic acid (e.g., valeric acid or benzoic acid) is pre-activated. A common activating agent is 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).[6]
-
Acylation: The activated carboxylic acid is then reacted with this compound aziridine in a solvent like DMF at 0°C.[6]
-
Purification: Due to the potential for nucleophilic ring-opening of the acylated products, purification is often performed using HPLC with a neutral gradient (e.g., acetonitrile/water).[6]
Activity-Based Protein Profiling (ABPP) Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS with a mild detergent).
-
Probe Incubation: Add the N-alkyl or N-acyl this compound aziridine probe (typically with a fluorescent tag like Cy5 or a biotin (B1667282) tag for enrichment) to the lysate at various concentrations and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Quenching and Denaturation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: For fluorescently tagged probes, visualize the labeled proteins directly by scanning the gel using a fluorescence scanner.[7] For biotin-tagged probes, perform a Western blot and detect with streptavidin-HRP.
-
Protein Identification (Optional): Excise the labeled protein bands from the gel and identify the proteins using mass spectrometry-based proteomics.
Conclusion
The choice between N-alkyl and N-acyl this compound aziridines as activity-based probes is not straightforward and depends heavily on the specific research application and the target glycosidase. N-alkyl derivatives offer advantages in terms of stability and ease of synthesis, making them attractive alternatives for many applications, particularly for targeting β-glucosidases.[1][3] However, for certain enzyme families like α-galactosidases and α-fucosidases, N-acyl probes exhibit superior labeling efficiency.[1] This comparative guide provides researchers with the foundational knowledge and experimental context to make an informed decision on the most suitable probe for their studies, ultimately advancing our understanding of glycosidase function in health and disease.
References
- 1. Comparing this compound N-Alkyl and N-Acyl this compound Aziridines as Activity-Based Glycosidase Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring functional this compound analogues as human retaining beta-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Alkylated aziridines are easily-prepared, potent, specific and cell-permeable covalent inhibitors of human β-glucocerebrosidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Covalent Embrace: A Guide to Confirming the Mode of Action of Novel Cyclophellitol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to elucidate the mechanism of action of novel cyclophellitol derivatives, potent and selective mechanism-based inhibitors of retaining glycosidases. By leveraging their unique mode of action, these compounds form a stable, covalent bond with the target enzyme, offering a powerful tool for both therapeutic intervention and chemical biology research. This guide details the key experimental approaches to definitively confirm this covalent mechanism, presenting supporting data and comparing them with alternative inhibitor classes.
This compound and its derivatives are substrate mimics that capitalize on the catalytic mechanism of retaining glycosidases.[1][2][3] These enzymes employ a double displacement mechanism involving a covalent glycosyl-enzyme intermediate.[2][3] this compound analogues, with their epoxide or aziridine (B145994) "warhead," are designed to be attacked by the enzyme's catalytic nucleophile, leading to the formation of a highly stable, irreversible covalent adduct and subsequent enzyme inactivation.[1][4][5][6] The stereochemistry of the this compound core dictates the selectivity for either α- or β-glycosidases.[4]
Comparative Analysis of Inhibitory Potency
The efficacy of novel this compound derivatives is typically assessed through enzyme inhibition assays, which provide quantitative measures of their potency. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher potency. For covalent inhibitors, the inhibition is time-dependent, and a more descriptive kinetic parameter is the second-order rate constant (k_inact/K_i), which reflects the efficiency of covalent modification.[7]
Below is a comparative table of IC50 values for various this compound derivatives against their target glycosidases, showcasing the impact of structural modifications on inhibitory activity.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1,6-epi-cyclophellitol cyclosulfate | Endoplasmic Reticulum α-Glucosidase II | 0.03 ± 0.007 | --INVALID-LINK--[8] |
| N-alkyl-1,5a-aziridine | Endoplasmic Reticulum α-Glucosidase II | nanomolar range | --INVALID-LINK--[4] |
| 1,6-epi-cyclophellitol cyclosulfate | Human Acid α-Glucosidase (GAA) | potent inhibition | --INVALID-LINK--[8] |
| α-glucosyl epi-cyclophellitol | Human Pancreatic α-Amylase | time-dependent | --INVALID-LINK--[9] |
| Deoxygenated this compound derivatives | Human retaining β-glucosidases | varying affinities | --INVALID-LINK--[1] |
Core Experimental Protocols for Mechanism Confirmation
To unequivocally establish the covalent mode of action of a novel this compound derivative, a multi-pronged approach is essential. The following experimental protocols are considered the gold standard in the field.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to visualize and identify active enzymes in complex biological samples.[10][11][12] this compound derivatives functionalized with a reporter tag (e.g., biotin (B1667282) or a fluorophore) are used as activity-based probes (ABPs).
Methodology:
-
Probe Synthesis: The novel this compound derivative is synthesized with a reporter tag, often attached to the aziridine nitrogen or another non-essential position.
-
Proteome Labeling: A complex biological sample (e.g., cell lysate, secretome) is incubated with the ABP. The probe will covalently label its target glycosidases.
-
Visualization: If a fluorescent tag is used, labeled proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.
-
Identification (for biotinylated probes):
-
Labeled proteins are enriched using streptavidin beads.
-
Enriched proteins are digested into peptides.
-
Peptides are analyzed by mass spectrometry to identify the target enzymes.
-
-
Competitive ABPP: To assess the potency and selectivity of an untagged inhibitor, the proteome is pre-incubated with the inhibitor before adding a broad-spectrum ABP. A decrease in the labeling signal for a specific enzyme indicates that the novel compound binds to and inhibits that enzyme.
Intact Protein Mass Spectrometry
This technique provides direct evidence of a covalent bond by measuring the mass of the protein-inhibitor adduct.
Methodology:
-
Incubation: The purified target enzyme is incubated with the novel this compound derivative.
-
Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.
-
Mass Analysis: The sample is analyzed by a high-resolution mass spectrometer (e.g., ESI-TOF).
-
Data Interpretation: An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
X-ray Crystallography
X-ray crystallography offers the ultimate proof of the covalent modification by providing a high-resolution 3D structure of the enzyme-inhibitor complex.
Methodology:
-
Complex Formation: The purified target enzyme is incubated with the this compound derivative to form the covalent adduct.
-
Crystallization: The protein-inhibitor complex is crystallized.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystal, and the electron density map is used to build and refine the atomic model of the complex.
-
Structural Analysis: The final structure will show the inhibitor covalently bound to the catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue) in the enzyme's active site.[9]
Comparison with Alternative Glycosidase Inhibitors
Understanding the mode of action of this compound derivatives is best appreciated in the context of other glycosidase inhibitors.
| Inhibitor Class | Mode of Action | Key Characteristics |
| This compound Derivatives | Covalent, Irreversible | Mechanism-based; high potency and selectivity; time-dependent inhibition; forms a stable bond with the catalytic nucleophile. |
| Iminosugars (e.g., DNJ) | Competitive, Reversible | Mimic the transition state charge; bind non-covalently to the active site; efficacy can be overcome by high substrate concentrations.[8] |
| Conduritol B Epoxide | Covalent, Irreversible | Another class of mechanism-based inhibitors; generally less potent and selective compared to cyclophellitols.[2] |
Conclusion
Confirming the covalent mode of action of novel this compound derivatives is a critical step in their development as therapeutic agents or research tools. A combination of activity-based protein profiling, intact protein mass spectrometry, and X-ray crystallography provides irrefutable evidence of their mechanism. This guide outlines the essential experimental framework for these investigations, enabling researchers to rigorously characterize and validate their novel compounds, paving the way for their application in medicine and biology.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosyl epi-cyclophellitol allows mechanism-based inactivation and structural analysis of human pancreatic α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Detecting and identifying glycoside hydrolases using this compound-derived activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a new synthetic route to cyclophellitol through comparative analysis
A detailed evaluation of a new palladium-catalyzed synthesis of cyclophellitol against established routes from D-xylose and D-glucal, providing researchers with critical data for informed methodological selection in drug discovery and development.
This guide presents a comparative analysis of a novel synthetic route to this compound, a potent retaining β-glucosidase inhibitor, against two well-established methods. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of these synthetic strategies, supported by quantitative data and detailed experimental protocols, to facilitate the selection of the most suitable method for their specific research needs.
Executive Summary
The synthesis of this compound and its analogues is of significant interest for the development of chemical probes and potential therapeutic agents. This guide compares a recently developed synthetic route utilizing a Palladium Chloride-Mediated Ferrier-II Rearrangement with two established, yet distinct, approaches starting from D-xylose and D-glucal. The analysis focuses on key performance indicators such as overall yield, number of synthetic steps, and reaction conditions to provide a clear and objective comparison.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound, offering a side-by-side comparison of their efficiency and complexity.
| Parameter | New Route: PdCl2-Mediated Ferrier-II Rearrangement | Established Route I: From D-xylose | Established Route II: From D-glucal |
| Starting Material | D-glucoside derivative | D-xylose | 3,4,6-tri-O-acetyl-d-glucal |
| Key Reaction | Palladium Chloride-Mediated Ferrier-II Rearrangement | Zinc-mediated fragmentation & Ring-closing metathesis | [1][1]-Sigmatropic Claisen rearrangement |
| Number of Steps | Not explicitly stated, but appears comparable to other routes. | 9 | 12 |
| Overall Yield | 14%[2] | 14%[3][4] | 19%[1] |
| Noted Advantages | Potential for diastereomeric diversity.[2] | Shortest reported synthetic route.[3][4] | Good overall yield.[1] |
| Noted Disadvantages | Requires optimization for large-scale synthesis. | Use of potentially toxic organometallic reagents. | Longer synthetic sequence. |
Visualizing the Synthetic Comparison
The following diagrams illustrate the logical flow of the comparative analysis and a generalized experimental workflow for the synthesis and characterization of this compound.
References
comparative structural analysis of enzymes inhibited by different cyclophellitol isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of different cyclophellitol isomers against various enzymes, supported by experimental data and detailed methodologies.
This compound and its synthetic isomers are potent, mechanism-based irreversible inhibitors of retaining glycosidases. Their unique mode of action, involving the formation of a stable covalent bond with the catalytic nucleophile of the enzyme, has made them invaluable tools in glycobiology and promising candidates for therapeutic development. This guide delves into a comparative structural and kinetic analysis of how different this compound isomers, primarily the natural epoxide and its synthetic aziridine (B145994) and cyclosulfate analogues, interact with and inhibit target enzymes.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The inhibitory activities of various this compound isomers are highly dependent on the specific enzyme, the configuration of the this compound core, and the nature of the electrophilic "warhead" (epoxide, aziridine, etc.). The following tables summarize key kinetic parameters for the inhibition of several retaining glycosidases by different this compound derivatives.
Table 1: Inhibition of β-Glucosidases by this compound and its Analogues
| Enzyme Target | Inhibitor | Type | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| Human GBA1 | This compound | Epoxide | 0.004 | - | - | [1] |
| Human GBA1 | This compound Aziridine | Aziridine | 0.002 | - | - | [1] |
| Human GBA2 | This compound | Epoxide | 0.015 | - | - | [1] |
| Human GBA2 | This compound Aziridine | Aziridine | 0.008 | - | - | [1] |
| Human GBA3 | This compound | Epoxide | >100 | - | - | [1] |
| Human GBA3 | This compound Aziridine | Aziridine | 0.1 | - | - | [1] |
| Brewer's Yeast α-Glucosidase | (1R,6S)-cyclophellitol | Epoxide | - | 26.9 | 0.401 | [2] |
Table 2: Inhibition of α-Mannosidase by a this compound Diastereoisomer
| Enzyme Target | Inhibitor | Type | IC₅₀ (µM) | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| Jack Bean α-Mannosidase | (1R,2S,6S)-cyclophellitol | Epoxide | - | 120 | 2.85 | [2] |
Mechanism of Action: A Tale of Two Warheads
The inhibitory mechanism of this compound isomers relies on their ability to mimic the natural substrate of the target glycosidase. This mimicry facilitates their entry into the enzyme's active site. Once positioned, the catalytic nucleophile of the enzyme attacks the electrophilic epoxide or aziridine ring, leading to the formation of a stable covalent adduct and irreversible inhibition.
The choice of the electrophilic "warhead" influences the inhibitor's reactivity and selectivity. While the natural product this compound contains an epoxide, synthetic analogues often feature an aziridine ring. The aziridine derivatives are generally more reactive than their epoxide counterparts due to the better leaving group nature of the protonated nitrogen atom compared to the protonated oxygen. This enhanced reactivity can lead to more potent inhibition.[1][3]
Experimental Protocols
Enzyme Kinetics Assay for Irreversible Inhibitors
The determination of kinetic parameters for irreversible inhibitors like this compound isomers requires specific experimental designs to measure the rate of inactivation.
1. Materials:
-
Purified target enzyme
-
This compound isomer stock solution (in a suitable solvent, e.g., DMSO)
-
Substrate for the enzyme (e.g., a p-nitrophenyl glycoside or a fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the this compound isomer in the assay buffer.
-
In a 96-well plate, mix a fixed concentration of the enzyme with the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature.
-
-
Residual Activity Measurement:
-
At the end of each incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Monitor the product formation over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent rate of inactivation (kₐₚₚ).
-
Plot kₐₚₚ versus the inhibitor concentration. The data should fit to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ).
-
X-ray Crystallography of Enzyme-Inhibitor Complexes
Determining the three-dimensional structure of an enzyme in complex with a this compound isomer provides invaluable insights into the molecular basis of inhibition.
1. Materials:
-
Highly pure and concentrated protein solution of the target enzyme
-
This compound isomer
-
Crystallization screening solutions
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
2. Procedure:
-
Co-crystallization:
-
Incubate the purified enzyme with a molar excess of the this compound isomer to ensure complete formation of the covalent complex.
-
Remove the unbound inhibitor by size-exclusion chromatography.
-
Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion with a range of crystallization screens.
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-enzyme first.
-
Prepare a solution of the this compound isomer in a cryoprotectant-compatible buffer.
-
Soak the apo-crystals in this solution for a defined period to allow the inhibitor to diffuse into the crystal and react with the enzyme.
-
-
Data Collection and Structure Determination:
-
Cryo-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the apo-enzyme.
-
Refine the model and build the this compound-adduct into the electron density map.
-
Table 3: Structural Details of β-Glucosidase in Complex with this compound Isomers
| PDB ID | Enzyme | Inhibitor | Catalytic Nucleophile | Covalent Bond Length (Å) | Key Interacting Residues | Reference |
| 6YUT | Human GBA | N-acyl this compound aziridine | E340 | 1.47 (C-O) | W179, F128, Y313 | [4] |
| 6YV3 | Human GBA | Galacto-configured this compound aziridine | E340 | 1.46 (C-O) | Y244, W381 | [5] |
| 5N6S | Thermotoga maritima GH1 | Carba-Cyclophellitol | E352 | N/A (non-covalent mimic) | W400, Y299 | [6] |
| 6Q6K | Human GBA | This compound-Cy5 probe | E340 | 1.48 (C-O) | F128, Y313 | [7] |
Conclusion
The comparative analysis of enzymes inhibited by different this compound isomers reveals a nuanced landscape of structure-activity relationships. The choice of the electrophilic warhead, the stereochemistry of the cyclitol core, and the nature of any appended functionalities all play crucial roles in determining the potency and selectivity of these remarkable inhibitors. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers working to understand and exploit the unique properties of this compound-based compounds in fundamental research and drug discovery.
References
- 1. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on this compound analogues--mechanism-based inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. wwPDB: pdb_00006q6k [wwpdb.org]
validating the use of cyclophellitol for quantifying enzyme levels in patient samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enzyme levels in patient samples is paramount for disease diagnosis, prognosis, and the development of targeted therapeutics. Cyclophellitol and its derivatives have emerged as powerful tools for activity-based protein profiling (ABPP), offering a unique approach to measuring functional enzyme levels. This guide provides a comprehensive comparison of this compound-based ABPP with established methods for enzyme quantification, including Enzyme-Linked Immunosorbent Assay (ELISA), mass spectrometry-based proteomics, and traditional enzyme activity assays. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to make informed decisions about the most suitable method for their specific research needs.
At a Glance: Comparison of Enzyme Quantification Methods
The choice of method for quantifying enzyme levels depends on various factors, including the specific enzyme of interest, the sample type, the required sensitivity and specificity, and available resources. The following table summarizes the key performance characteristics of each technique.
| Feature | This compound-Based ABPP | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (Proteomics) | Traditional Enzyme Activity Assays |
| Principle | Covalent labeling of active enzyme sites with a specific probe. | Antibody-based detection of total enzyme protein (active and inactive). | Identification and quantification of enzyme-specific peptides. | Measurement of the rate of substrate conversion to product. |
| Measures | Active enzyme levels. | Total enzyme concentration. | Total enzyme concentration. | Enzyme catalytic activity. |
| Sensitivity | High, capable of detecting low-abundance active enzymes. | High, with detection ranges typically in the ng/mL range.[1][2][3] | High, capable of identifying and quantifying a large number of proteins. | Varies depending on the substrate and detection method. |
| Specificity | High, probes are designed for specific enzyme classes. | High, dependent on antibody specificity. | High, based on unique peptide masses and fragmentation patterns. | Can be affected by non-specific substrate conversion. |
| Multiplexing | Possible with different reporter tags. | Limited, typically measures one analyte per assay. | High, can quantify thousands of proteins simultaneously. | Limited, typically measures one enzyme at a time. |
| Sample Throughput | Moderate to high. | High, suitable for large-scale screening. | Low to moderate, depending on the workflow. | High, amenable to microplate formats. |
| Information Provided | Functional status of the enzyme. | Total amount of enzyme protein. | Comprehensive proteome coverage. | Catalytic potential of the enzyme. |
| Assay Time | ~4-6 hours | ~3-5 hours[1][2] | Variable, can be >24 hours | ~1-2 hours |
| Cost per Sample | Moderate | Low to moderate | High | Low |
In-Depth Analysis of Quantification Methods
This compound-Based Activity-Based Protein Profiling (ABPP)
This compound and its analogues are mechanism-based, irreversible inhibitors of retaining glycosidases. These molecules mimic the natural substrate's transition state, leading to the formation of a stable covalent bond with the catalytic nucleophile in the enzyme's active site. By attaching a reporter tag, such as a fluorophore or biotin (B1667282), to the this compound core, activity-based probes (ABPs) are created. These probes allow for the specific labeling and subsequent detection and quantification of active enzyme molecules within complex biological mixtures like patient samples.
Advantages:
-
Direct Measurement of Active Enzymes: ABPP specifically targets and labels catalytically active enzymes, providing a direct measure of the functional enzyme pool, which is often more biologically relevant than total protein levels.
-
High Sensitivity and Specificity: this compound-based probes can be designed to be highly specific for certain classes of glycosidases, minimizing off-target labeling. The use of fluorescent or biotin tags allows for sensitive detection, even of low-abundance enzymes.
-
In Situ and In Vivo Applications: ABPP can be performed in living cells and even in whole organisms, enabling the study of enzyme activity in a more native environment.
Limitations:
-
Probe Availability: The synthesis of specific this compound-based probes can be complex and may not be commercially available for all target enzymes.
-
Requires Specialized Equipment: Detection and quantification often rely on techniques like fluorescence gel scanning or mass spectrometry, which require specialized instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay that detects and quantifies the total amount of a specific protein (antigen) in a sample. In a typical sandwich ELISA, a capture antibody specific to the enzyme is coated onto a microplate well. The sample is added, and the enzyme is captured by the antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope on the enzyme is then added. Finally, a substrate is introduced, which is converted by the enzyme on the detection antibody into a measurable signal (e.g., color change).
Advantages:
-
High Sensitivity and Specificity: ELISA can be highly sensitive and specific, provided that high-quality, validated antibodies are used. Detection ranges are often in the low ng/mL range.[1][2][3]
-
High Throughput: The microplate format makes ELISA well-suited for analyzing a large number of samples simultaneously.
-
Established and Widely Available: ELISA is a well-established technique with a wide variety of commercially available kits for many different enzymes.
Limitations:
-
Measures Total Protein, Not Activity: ELISA quantifies the total amount of enzyme protein, including both active and inactive forms. This may not accurately reflect the functional state of the enzyme in a biological system.
-
Antibody Dependent: The accuracy and reliability of an ELISA are heavily dependent on the quality and specificity of the antibodies used. Cross-reactivity can lead to inaccurate results.
-
Limited Multiplexing: Standard ELISA formats are designed to measure a single analyte at a time.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In proteomics, proteins are typically digested into smaller peptides, which are then separated, ionized, and analyzed by a mass spectrometer. By identifying and quantifying the unique peptides derived from a specific enzyme, the total amount of that enzyme in the sample can be determined.
Advantages:
-
High Specificity and Accuracy: MS provides highly specific and accurate identification and quantification of proteins based on their unique peptide sequences.
-
Comprehensive Proteome Coverage: MS-based proteomics can identify and quantify thousands of proteins in a single experiment, providing a global view of the proteome.
-
Detection of Post-Translational Modifications: MS can identify and quantify post-translational modifications on enzymes, which can provide insights into their regulation and activity.
Limitations:
-
Measures Total Protein, Not Activity: Similar to ELISA, standard proteomic workflows measure the total amount of a protein, not its enzymatic activity.
-
Complex Workflow and Data Analysis: Sample preparation for MS is multi-stepped and data analysis requires specialized software and expertise.
-
High Cost and Low Throughput: The instrumentation is expensive, and the workflow can be time-consuming, limiting the sample throughput.
Traditional Enzyme Activity Assays
These assays directly measure the catalytic activity of an enzyme by monitoring the rate at which it converts a specific substrate into a product. Often, a synthetic substrate that produces a colored (chromogenic) or fluorescent (fluorogenic) product upon enzymatic cleavage is used. The rate of product formation is proportional to the enzyme's activity.
Advantages:
-
Direct Measurement of Catalytic Activity: This is the most direct method to assess the functional capability of an enzyme.
-
Simple and Inexpensive: Many activity assays are relatively simple to perform and use inexpensive reagents and standard laboratory equipment like a spectrophotometer or fluorometer.
-
High Throughput: These assays are often adaptable to a microplate format, allowing for high-throughput screening.
Limitations:
-
Substrate Specificity: The use of artificial substrates may not always reflect the enzyme's activity towards its natural substrate in a biological context.
-
Interference from Sample Matrix: Components in the patient sample may interfere with the assay, leading to inaccurate results.
-
Indirect Quantification of Enzyme Amount: While it measures activity, it does not directly provide the concentration of the enzyme protein.
Experimental Protocols
This compound-Based ABPP Protocol for Patient Plasma
This protocol outlines a general workflow for labeling active glycosidases in human plasma using a fluorescently tagged this compound probe.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Determine the total protein concentration of the plasma using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
In a microcentrifuge tube, dilute 20 µg of total plasma protein in 50 µL of reaction buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.5).
-
Add the fluorescently tagged this compound probe to a final concentration of 1 µM.
-
As a negative control, pre-incubate a separate aliquot of the plasma with a broad-spectrum glycosidase inhibitor for 30 minutes at 37°C before adding the probe.
-
Incubate the labeling reactions for 60 minutes at 37°C.
-
-
Protein Separation and Visualization:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Quantification:
-
Quantify the fluorescence intensity of the labeled enzyme bands using image analysis software.
-
Normalize the fluorescence intensity to a loading control (e.g., Coomassie blue staining of the gel).
-
Sandwich ELISA Protocol for Enzyme Quantification in Serum
This protocol provides a general procedure for a sandwich ELISA to quantify a specific enzyme in human serum.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in coating buffer (e.g., 100 mM sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the enzyme standard in blocking buffer.
-
Dilute the serum samples in blocking buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the enzyme-conjugated detection antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the enzyme in the samples by interpolating their absorbance values on the standard curve.
-
Mass Spectrometry-Based Proteomics Protocol for Tissue Biopsies
This protocol describes a typical bottom-up proteomics workflow for quantifying enzyme levels in a patient tissue biopsy.
-
Sample Preparation:
-
Homogenize the tissue biopsy in lysis buffer containing detergents and protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents.
-
For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the peptides by reversed-phase chromatography.
-
Analyze the eluting peptides in the mass spectrometer using a data-dependent or data-independent acquisition method.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database to identify the peptides and their corresponding proteins.
-
Quantify the proteins using label-free quantification (e.g., intensity-based absolute quantification) or label-based methods (e.g., TMT, SILAC).
-
Fluorometric Enzyme Activity Assay Protocol for Serum
This protocol outlines a general method for measuring the activity of a glycosidase in serum using a 4-methylumbelliferyl (4-MU) substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the 4-MU-glycoside substrate in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer at the optimal pH for the enzyme of interest (e.g., 100 mM citrate buffer, pH 4.8).
-
Prepare a stop buffer to terminate the reaction and maximize the fluorescence of the 4-MU product (e.g., 200 mM glycine-carbonate buffer, pH 10.7).
-
Prepare a standard curve of 4-methylumbelliferone (B1674119) in stop buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of serum sample to each well.
-
Add 80 µL of pre-warmed reaction buffer to each well.
-
Initiate the reaction by adding 10 µL of the 4-MU-substrate solution (final concentration typically 1-5 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of stop buffer to each well.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of product formed (in pmol or nmol).
-
Calculate the enzyme activity, typically expressed as nmol of product formed per hour per mL of serum.
-
Visualizing the Workflows and Concepts
To further clarify the methodologies and their underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
The quantification of enzyme levels in patient samples is a critical aspect of clinical research and diagnostics. This compound-based activity-based protein profiling offers a distinct advantage by providing a direct measure of the functionally active enzyme population, which can be a more accurate indicator of disease state than total enzyme levels. While established methods like ELISA, mass spectrometry, and traditional activity assays each have their own strengths and are valuable tools in the researcher's arsenal, the choice of method should be carefully considered based on the specific research question and available resources. As the field of chemical biology continues to advance, the development of novel and more specific activity-based probes will further enhance the utility of this compound-based approaches for the sensitive and accurate quantification of enzyme levels in a clinical setting.
References
- 1. promega.com [promega.com]
- 2. A fluorometric assay using 4-methylumbelliferyl alpha-L-iduronide for the estimation of alpha-L-iduronidase activity and the detection of Hurler and Scheie syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-Effectiveness of the Quantification of Enzymatic Activity in Leukocytes in Comparison to Its Nonrealization for a Rare Disease in Latin America: The Case of Mucopolysaccharidosis Type II in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of Cyclophellitol Cyclosulfates and Epoxides as Glycosidase Inhibitors
A deep dive into the comparative efficacy and mechanisms of two potent classes of glycosidase inhibitors, offering researchers critical data for advancing drug discovery and chemical biology.
Cyclophellitol derivatives have emerged as powerful tools for studying and targeting glycosidases, enzymes crucial in a myriad of biological processes. Among these derivatives, this compound epoxides, the natural product scaffold, and the more recent this compound cyclosulfates, have garnered significant attention as potent irreversible inhibitors. This guide provides a detailed comparative evaluation of these two classes of inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Cyclosulfates vs. Epoxides
| Feature | This compound Cyclosulfates | This compound Epoxides |
| Mechanism of Action | Irreversible, Covalent | Irreversible, Covalent |
| Key Advantage | Enhanced conformational preference leading to high specificity | Well-established, naturally occurring scaffold |
| Selectivity | High, particularly for α- or β-glucosidases based on configuration | Can exhibit off-target inhibition |
| Reactivity | Rapidly reacting, especially α-cyclosulfates with α-glucosidases | Potent, but reactivity can be influenced by conformational flexibility |
Quantitative Inhibitory Performance
The inhibitory activities of this compound cyclosulfates and epoxides have been quantified against several human glycosidases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and kinetic parameters, providing a direct comparison of their potency.
Table 1: Comparative IC50 Values of this compound Derivatives against Human Glucosidases
| Compound | Target Enzyme | IC50 |
| α-Cyclosulfate | GAA (α-glucosidase) | 82 nM[1] |
| GANAB (α-glucosidase) | 29 nM[1] | |
| GBA1 (β-glucosidase) | No reactivity[1] | |
| GBA2 (β-glucosidase) | No reactivity[1] | |
| β-Cyclosulfate | GBA1 (β-glucosidase) | 119 µM[1] |
| GBA2 (β-glucosidase) | 58 µM[1] | |
| This compound (Epoxide) | GBA1 (β-glucosidase) | Potent inhibitor[1] |
| GBA2 (β-glucosidase) | Potent inhibitor[1] | |
| 1,6-epi-Cyclophellitol (B1244939) (Epoxide) | GAA (α-glucosidase) | Inhibitor[1] |
| GANAB (α-glucosidase) | Inhibitor[1] |
Table 2: Kinetic Parameters for Irreversible Inhibition
| Inhibitor | Target Enzyme | K_I (µM) | k_inact (min⁻¹) | k_inact / K_I (M⁻¹min⁻¹) |
| α-Cyclosulfate | GAA | 19[1] | 0.8[1] | 4.2 x 10⁴[1] |
| This compound (Epoxide) | GBA1 | 9.2[1] | 0.7[1] | 7.6 x 10⁴[1] |
| 1,6-epi-Cyclophellitol (Epoxide) | GAA | 1400[1] | 0.5[1] | 3.6 x 10²[1] |
Mechanism of Action: A Tale of Two Electrophiles
Both this compound cyclosulfates and epoxides function as mechanism-based irreversible inhibitors.[1][2] They target the active site of retaining glycosidases, where a catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) attacks the electrophilic carbon of the inhibitor, leading to the formation of a stable covalent adduct.[1][2] This process effectively and irreversibly inactivates the enzyme.
A key differentiator lies in the conformational mimicry of the inhibitors. This compound epoxides often adopt a ⁴H₃ half-chair conformation, mimicking the transition state of the glycosidic bond cleavage.[1] In contrast, 1,6-epi-cyclophellitol cyclosulfate (α-cyclosulfate) is locked in a ⁴C₁ chair conformation, which closely resembles the initial Michaelis complex of α-glucosidases.[1][3][4] This pre-disposed conformation is thought to contribute to its rapid reactivity and high specificity for α-glucosidases.[1]
Caption: Mechanism of covalent inhibition of glycosidases.
Experimental Protocols
The evaluation of these inhibitors relies on robust biochemical assays. Below are the detailed methodologies for the key experiments cited.
In Vitro Glycosidase Inhibition Assay
This assay determines the potency of the inhibitors by measuring the residual activity of the target glycosidase after incubation with the compound.
-
Enzyme and Inhibitor Preparation: Recombinant human glycosidases (e.g., GAA, GBA1) are diluted to a working concentration in an appropriate assay buffer (e.g., citrate/phosphate buffer at the optimal pH for the enzyme). The this compound derivatives are serially diluted to a range of concentrations.
-
Pre-incubation: The enzyme solution is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.[3]
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-glucopyranoside (for α-glucosidases) or 4-methylumbelliferyl-β-D-glucopyranoside (for β-glucosidases).
-
Signal Detection: The reaction is incubated for a specific time and then quenched (e.g., by adding a high pH buffer). The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity and engagement of inhibitors with their target enzymes within a complex biological sample, such as a cell lysate.
-
Proteome Preparation: Cell or tissue lysates are prepared in a suitable buffer.
-
Competitive Inhibition: The lysates are pre-incubated with varying concentrations of the test inhibitor (e.g., α-cyclosulfate) for a set time.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) for the target enzyme class, typically a this compound derivative conjugated to a reporter tag (e.g., a fluorophore or biotin), is added to the lysates and incubated. The ABP will only label active enzyme molecules that have not been inhibited by the test compound.
-
Detection and Analysis:
-
Gel-based: If a fluorescent ABP is used, the proteins are separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity with increasing inhibitor concentration indicates target engagement.
-
Mass Spectrometry-based: If a biotinylated ABP is used, the labeled proteins are enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry.
-
Caption: Workflow for evaluating glycosidase inhibitors.
Conclusion
The comparative evaluation of this compound cyclosulfates and epoxides reveals distinct advantages for each class of inhibitors. While this compound epoxides are well-established and potent inhibitors, this compound cyclosulfates, particularly the α-configured analogs, demonstrate remarkable specificity for α-glucosidases, driven by their conformational rigidity.[1][3] This high selectivity minimizes off-target effects, making them invaluable probes for studying specific enzyme functions and promising candidates for therapeutic development. The choice between these two classes of inhibitors will ultimately depend on the specific research question, the target enzyme, and the desired level of selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclophellitol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclophellitol, a potent irreversible inhibitor of beta-glucosidases. Due to the absence of specific regulatory disposal guidelines for this compound, the following procedures are based on established safety protocols for analogous hazardous compounds, such as those containing reactive epoxide or aziridine (B145994) rings.
Hazard Profile and Safety First
Key Safety Precautions:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust or aerosols of the compound.
-
Prevent contact with skin and eyes.[3]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₅ | PubChem[4] |
| Molar Mass | 176.17 g/mol | PubChem[4] |
| IUPAC Name | (1S,2R,3S,4R,5R,6S)-5-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol | Wikipedia[1] |
| CAS Number | 126661-83-4 | PubChem[4] |
| Appearance | White Solid (Assumed based on similar compounds) | N/A |
| Solubility | No data available | N/A |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is designed to be conservative and aligns with general best practices for hazardous chemical waste management.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Clearly labeled, leak-proof, and chemically compatible hazardous waste container.
-
Hazardous waste tags or labels as required by your institution's Environmental Health and Safety (EHS) department.
-
Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup.
Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent unintended reactions.
-
-
Waste Collection:
-
Collect solid this compound waste directly in a designated hazardous waste container.
-
For solutions containing this compound, collect them in a sealed, leak-proof container. Do not mix with other solvent waste unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated items such as gloves and wipes should be placed in a sealed bag before being deposited into the main hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., principal investigator's name, lab location, accumulation start date).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Provide them with the exact chemical name and quantity of the waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent (e.g., as recommended by your EHS department), and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistics for Handling Cyclophellitol
For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like Cyclophellitol is of paramount importance. This compound is a powerful, irreversible inhibitor of beta-glucosidases, and its handling requires stringent safety protocols to prevent unintended exposure and ensure experimental integrity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety culture and build trust in your handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Adherence to these recommendations is critical to minimize exposure risk.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Chemical Safety Goggles | Snug-fitting; compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6] | Protects against splashes and airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or latex; double-gloving is recommended.[7][8] | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | Fully fastened. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or equivalent Respirator | Recommended when handling fine powders or when dust generation is likely.[7][9] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7]
Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Experimental Protocols
While specific experimental protocols for every application of this compound are diverse, the following general steps are common in assays involving its use as a glycosidase inhibitor.
In Vitro Enzyme Inhibition Assay
This protocol outlines a typical procedure to determine the inhibitory activity of this compound against a target glycosidase.
-
Enzyme Preparation : Prepare a stock solution of the target glycosidase in an appropriate buffer.
-
Inhibitor Preparation : Prepare a series of dilutions of this compound in the same buffer.
-
Pre-incubation : Pre-incubate the enzyme with a range of this compound concentrations for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[10][11]
-
Substrate Addition : Initiate the enzymatic reaction by adding a suitable substrate (e.g., a fluorogenic or chromogenic substrate).
-
Measurement : Measure the residual enzyme activity by monitoring the product formation over time using a plate reader or spectrophotometer.
-
Data Analysis : Determine the IC50 value by plotting the residual enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Treat unused or waste this compound as chemical waste.
-
Contaminated Materials : Dispose of all contaminated PPE (gloves, lab coat, etc.), weighing papers, and other disposable materials in a designated and clearly labeled chemical waste container.[7]
-
Institutional Guidelines : Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A NATURALLY-OCCURRING MECHANISM-BASED INACTIVATOR OF BETA-GLUCOSIDASES | UBC Chemistry [chem.ubc.ca]
- 4. fishersci.com [fishersci.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
